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Core Science & Biosynthesis

Foundational

Chemical structure of 2-Carboxy-3-chlorophenylboronic acid pinacol ester

An In-Depth Technical Guide to 2-Carboxy-3-chlorophenylboronic Acid Pinacol Ester: Synthesis, Characterization, and Application Abstract This technical guide provides a comprehensive overview of 2-Carboxy-3-chlorophenylb...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Carboxy-3-chlorophenylboronic Acid Pinacol Ester: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of 2-Carboxy-3-chlorophenylboronic acid pinacol ester, a highly functionalized arylboronic ester of significant interest to researchers in medicinal chemistry and materials science. Boronic acids and their esters are pivotal in modern synthetic chemistry, primarily for their role in palladium-catalyzed cross-coupling reactions.[1][2] This document details the structural attributes, synthesis methodologies, and analytical characterization of this specific building block. Furthermore, it provides field-proven insights into its primary application, the Suzuki-Miyaura cross-coupling reaction, highlighting its strategic value in the rapid assembly of complex molecular architectures essential for drug discovery and development.

Introduction to Arylboronic Acid Pinacol Esters

The Role of Boronic Esters in Modern Organic Synthesis

Boronic acids and their derivatives are a class of abiotic, trivalent boron-containing organic compounds.[3] Their stability, ease of handling, and mitigated reactivity profile make them exceptionally attractive synthetic intermediates.[3] Among their derivatives, pinacol esters are frequently employed due to their enhanced stability towards hydrolysis and purification ease compared to the free boronic acids.[1]

The paramount application of these compounds is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[4] This reaction's tolerance of a wide array of functional groups has cemented its status as one of the most utilized transformations in the pharmaceutical industry for constructing complex biaryl and heteroaryl structures, which are common motifs in bioactive molecules.[1][5]

Structural Features and Properties of 2-Carboxy-3-chlorophenylboronic Acid Pinacol Ester

2-Carboxy-3-chlorophenylboronic acid pinacol ester is a trifunctional arene, presenting three distinct reactive sites: the boronic ester for cross-coupling, the carboxylic acid for amide bond formation or other derivatization, and the chloro substituent, which can also participate in certain cross-coupling reactions or influence the electronic properties of the aromatic ring. This dense functionalization makes it a versatile building block for creating molecular libraries and developing complex lead compounds.

Caption: Structure of 2-Carboxy-3-chlorophenylboronic acid pinacol ester.

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 890839-31-3 (for isomer) [6]
Molecular Formula C₁₃H₁₆BClO₄ [6]
Molecular Weight 282.53 g/mol [6]
Appearance Expected to be a white to off-white solid [3]

| Purity | Min. 95% (Typical commercial grade) |[6] |

Synthesis Strategies and Mechanistic Considerations

The synthesis of a multifunctional molecule like 2-Carboxy-3-chlorophenylboronic acid pinacol ester requires a robust and selective method. The most common and industrially scalable approach is the palladium-catalyzed Miyaura borylation.

Protocol: Palladium-Catalyzed Miyaura Borylation

This method involves the direct conversion of an aryl halide to the corresponding boronic ester using bis(pinacolato)diboron (B₂pin₂) as the boron source and a palladium catalyst. The choice of starting material is critical; a suitable precursor for this synthesis is 2-bromo-6-chlorobenzoic acid.

Causality Behind Experimental Choices:

  • Starting Material: 2-bromo-6-chlorobenzoic acid is chosen because the carbon-bromine bond is significantly more reactive towards oxidative addition with palladium(0) than the carbon-chlorine bond, allowing for selective borylation at the desired position.

  • Catalyst: A palladium catalyst, typically complexed with a phosphine ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene), is used to facilitate the catalytic cycle.[7]

  • Base: A base, such as potassium acetate (KOAc), is required for the transmetalation step of the catalytic cycle. It is a mild base, which helps to avoid unwanted side reactions with the acidic proton of the carboxyl group.[7]

  • Solvent: An aprotic solvent like 1,4-dioxane or DMSO is used to solubilize the reactants and facilitate the reaction at elevated temperatures.[7]

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-6-chlorobenzoic acid (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane. Degas the mixture by bubbling argon through it for 15-20 minutes. Subsequently, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv).

  • Reaction Execution: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the final product.

G start Combine Reactants (Aryl Halide, B₂pin₂, Base) in Reaction Vessel add_solvent Add Anhydrous Solvent (e.g., Dioxane) start->add_solvent degas Degas Mixture (Inert Atmosphere) add_solvent->degas add_catalyst Add Pd Catalyst (e.g., Pd(dppf)Cl₂) degas->add_catalyst heat Heat Reaction Mixture (80-100 °C, 12-24h) add_catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor Periodically cool Cool to Room Temperature heat->cool Upon Completion monitor->heat filter Dilute and Filter (Remove Catalyst/Salts) cool->filter extract Aqueous Work-up (Wash with Water/Brine) filter->extract dry Dry and Concentrate (Na₂SO₄, Rotary Evaporation) extract->dry purify Purify Product (Chromatography/Recrystallization) dry->purify end Isolated Product: 2-Carboxy-3-chlorophenylboronic acid pinacol ester purify->end

Caption: Experimental workflow for the Miyaura Borylation synthesis.

Purification and Characterization

Analytical Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized ester. A combination of spectroscopic techniques is employed.

Table 2: Expected NMR Spectroscopic Data (in CDCl₃)

Nucleus Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
¹H NMR -COOH > 10.0 Broad Singlet 1H
Ar-H 7.2 - 8.0 Multiplet 3H
-C(CH₃)₂ ~ 1.35 Singlet 12H
¹³C NMR -C=O ~ 170 Singlet -
Ar-C (C-Cl, C-COOH, Ar-C) 125 - 145 Multiple Singlets -
Ar-C (C-B) ~ 130 (often not observed or broad) Singlet -
-C (CH₃)₂ ~ 84 Singlet -

| | -C(C H₃)₂ | ~ 25 | Singlet | - |

Note: Predicted shifts are based on analogous structures and may vary.[8][9]

The Challenge of Hydrolysis in HPLC Analysis

A significant analytical challenge for boronic acid pinacol esters is their susceptibility to hydrolysis back to the corresponding boronic acid, especially under typical reversed-phase HPLC conditions.[10] This on-column degradation can lead to inaccurate purity assessments, showing a mixture of the ester and the more polar boronic acid.[11]

Trustworthiness: A Self-Validating Protocol To ensure analytical integrity, methods must be designed to minimize this hydrolysis:

  • Aprotic Diluent: Prepare samples in a non-aqueous, aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF).[10]

  • Optimized Mobile Phase: Avoid acidic pH modifiers like formic or trifluoroacetic acid, which can accelerate hydrolysis. Using mobile phases with no pH modifier or even basic mobile phases can stabilize the ester.[11]

  • Stationary Phase: Utilize HPLC columns with low residual silanol activity. End-capped C18 columns (e.g., Waters XTerra MS C18) have shown success in minimizing on-column hydrolysis.[11]

Core Application in Suzuki-Miyaura Cross-Coupling

The primary utility of 2-Carboxy-3-chlorophenylboronic acid pinacol ester is as a coupling partner in the Suzuki-Miyaura reaction to form a new carbon-carbon bond.[12]

Mechanistic Overview

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[4][13]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[13]

  • Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronate complex.[4][5]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[13]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_ox R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² (Transmetalated Complex) pd2_ox->pd2_trans Transmetalation product R¹-R² (Coupled Product) pd2_trans->product Reductive Elimination product->pd0 aryl_halide R¹-X (Aryl Halide) aryl_halide->pd2_ox boronic_ester R²-B(pin) + Base boronic_ester->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Cross-Coupling with an Aryl Halide

This protocol describes a typical Suzuki coupling using the title compound.

Table 3: Example Suzuki-Miyaura Reaction Components

Component Role Stoichiometry (equiv.)
2-Carboxy-3-chlorophenylboronic acid pinacol ester Nucleophile 1.2
Aryl or Heteroaryl Halide (e.g., 4-bromoanisole) Electrophile 1.0
Pd(PPh₃)₄ or other Pd(0) source Catalyst 0.02 - 0.05
Na₂CO₃ or K₃PO₄ Base 2.0 - 3.0

| Toluene/H₂O or Dioxane/H₂O | Solvent System | - |

Step-by-Step Methodology:

  • Combine the aryl halide (1.0 equiv), 2-Carboxy-3-chlorophenylboronic acid pinacol ester (1.2 equiv), and the base (e.g., Na₂CO₃, 2.0 equiv) in a reaction flask.

  • Add the solvent system (e.g., a 4:1 mixture of Toluene and Water).

  • Degas the mixture thoroughly with an inert gas.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Heat the reaction to reflux (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction, dilute with an organic solvent, and perform an aqueous work-up to remove the base and inorganic byproducts.

  • The organic layer is dried, concentrated, and the resulting product is purified via column chromatography.

Conclusion

2-Carboxy-3-chlorophenylboronic acid pinacol ester stands out as a strategically valuable and versatile building block for drug development professionals and synthetic chemists. Its densely packed functional groups allow for sequential, orthogonal chemical modifications, enabling the efficient construction of complex molecular scaffolds. A thorough understanding of its synthesis, the nuances of its analytical characterization—particularly the challenge of hydrolysis—and its application in robust protocols like the Suzuki-Miyaura coupling is crucial for leveraging its full potential in the discovery of novel therapeutics and materials.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). [Link]

  • Merits of the Suzuki Coupling Reaction - BYJU'S. [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters - PubMed. (2012, March 16). [Link]

  • (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC - ResearchGate. [Link]

  • Frustrated Lewis Pair-Mediated Catalyst Efficiency in ROMP: Mechanistic Insights from Boronic Ester-Functionalized Monomers | Macromolecules - ACS Publications. (2025, September 29). [Link]

  • Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information - Rsc.org. [Link]

  • Cas 635305-47-4,3-CHLOROPHENYLBORONIC ACID, PINACOL ESTER | lookchem. [Link]

  • boronic esters - Organic Syntheses Procedure. [Link]

  • 3 - Chlorophenylboronic acid pinacol ester, CAS No. 635305-47-4 - iChemical. [Link]

  • Boric acid, pinacol ester | C6H13BO3 | CID 368290 - PubChem - NIH. [Link]

  • Figure S19. 1 H NMR spectrum of phenylboronic acid pinacol ester a in... - ResearchGate. [Link]

  • 3-carboxy-5-chlorophenylboronic acid pinacol ester (C13H16BClO4) - PubChemLite. [Link]

  • Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions - eScholarship. [Link]

  • The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PMC. [Link]

  • Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol)... | Download Scientific Diagram - ResearchGate. [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules ? - ChemRxiv. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Boron-Containing Scaffolds in Medicinal Chemistry The incorporation of boron-containing moieties, particularly bor...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Boron-Containing Scaffolds in Medicinal Chemistry

The incorporation of boron-containing moieties, particularly boronic acids and their pinacol esters, has become a cornerstone in contemporary drug discovery and development. These organoboron compounds serve as versatile synthetic intermediates, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds.[1] Among the vast array of available building blocks, substituted phenylboronic acid pinacol esters offer a stable and reactive platform for the construction of complex molecular architectures. This guide focuses on the specific physicochemical properties, synthesis, and potential applications of 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, a trifunctional reagent with significant potential in the synthesis of novel therapeutics. The unique substitution pattern of this molecule—a carboxylic acid, a chloro group, and a boronic ester on a benzene ring—provides multiple points for diversification, making it a highly valuable tool for medicinal chemists.

Physicochemical Properties: A Foundation for Synthetic Utility

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective application. While specific experimental data for 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is not widely published, we can infer key characteristics based on its structural components and data from closely related isomers.

PropertyValue/InformationSource/Rationale
Molecular Formula C₁₃H₁₆BClO₄Calculated
Molecular Weight 282.53 g/mol Calculated
CAS Number Not definitively available in public databases. The CAS number for the isomeric 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is 2377606-42-1.[2]Inferred from isomeric data
Appearance Likely a white to off-white solid.Based on related aryl boronic acid pinacol esters.[3]
Melting Point Expected to be a crystalline solid with a defined melting point. The isomer 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a solid.[2]Inferred from isomeric data
Solubility Expected to be soluble in common organic solvents such as THF, dioxane, and DMF. The polarity imparted by the carboxylic acid may afford some solubility in polar protic solvents.General solubility of boronic esters and benzoic acids.
pKa The carboxylic acid proton is expected to have a pKa in the range of 3-4, influenced by the electron-withdrawing effects of the adjacent chloro and boronic ester groups.Inferred from the properties of substituted benzoic acids.
Stability The pinacol ester provides enhanced stability compared to the free boronic acid, protecting it from degradation pathways such as oxidation and trimerization. However, it can be sensitive to strong acidic or basic conditions, which can lead to hydrolysis of the ester. For long-term storage, an inert atmosphere and low temperature (2-8°C) are recommended.[4]General stability of boronic acid pinacol esters.

Structure:

Caption: Chemical structure of 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

Synthesis and Mechanistic Considerations

The synthesis of aryl boronic acid pinacol esters is a well-established field in organic chemistry. The most common strategies involve the reaction of an organometallic intermediate with a boron-containing electrophile.

Proposed Synthetic Pathway:

A plausible and efficient route to 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid would start from 2-bromo-3-chlorobenzoic acid.

G start 2-Bromo-3-chlorobenzoic Acid intermediate1 Protection of Carboxylic Acid start->intermediate1 e.g., Esterification intermediate2 Lithium-Halogen Exchange intermediate1->intermediate2 n-BuLi or i-PrMgCl·LiCl intermediate3 Borylation with Isopropoxy-pinacolborane intermediate2->intermediate3 B(O-iPr)(pin) intermediate4 Deprotection intermediate3->intermediate4 e.g., Hydrolysis end 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid intermediate4->end

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is a representative example and may require optimization.

  • Protection of the Carboxylic Acid:

    • To a solution of 2-bromo-3-chlorobenzoic acid in an appropriate solvent (e.g., methanol), add a catalytic amount of strong acid (e.g., H₂SO₄).

    • Reflux the mixture until the reaction is complete (monitored by TLC or LC-MS).

    • Remove the solvent under reduced pressure and purify the resulting methyl ester.

    • Causality: The protection of the acidic proton of the carboxylic acid is crucial to prevent its reaction with the highly basic organometallic intermediate in the subsequent step.

  • Lithium-Halogen Exchange and Borylation:

    • Dissolve the protected starting material in a dry, aprotic solvent such as THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to a low temperature (typically -78 °C).

    • Slowly add a solution of an organolithium reagent (e.g., n-butyllithium) or a Turbo-Grignard reagent (e.g., i-PrMgCl·LiCl) to perform the lithium-halogen exchange at the more reactive bromine position.

    • After stirring for an appropriate time, add a borylating agent such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    • Allow the reaction to slowly warm to room temperature.

    • Causality: The low temperature is essential to control the reactivity of the organolithium species and prevent side reactions. The choice of the organometallic reagent can influence the selectivity of the halogen-metal exchange.

  • Deprotection and Purification:

    • Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

    • Extract the product into an organic solvent.

    • Hydrolyze the ester protecting group under appropriate basic (e.g., LiOH in THF/water) or acidic conditions to yield the final product.

    • Purify the crude product by techniques such as recrystallization or column chromatography.

    • Self-Validation: The purity and identity of the final compound should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Reactivity and Applications in Drug Development

The synthetic utility of 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid lies in its trifunctional nature, allowing for sequential and site-selective modifications.

  • Suzuki-Miyaura Coupling: The boronic ester functionality is the primary reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position of the benzoic acid core. The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent.[5]

G reagent 3-chloro-2-(pinacolboranyl) benzoic acid product 3-chloro-2-(Aryl/Heteroaryl) benzoic acid reagent->product partner Aryl/Heteroaryl-Halide partner->product catalyst Pd Catalyst, Base catalyst->product

Caption: Suzuki-Miyaura coupling utilizing the target compound.

  • Modification of the Carboxylic Acid: The carboxylic acid group can be readily transformed into other functional groups such as esters, amides, or alcohols. This provides a handle for attaching linkers, pharmacophores, or solubilizing groups.

  • Nucleophilic Aromatic Substitution: The chloro substituent, while generally less reactive in Suzuki couplings than bromo or iodo groups, can participate in nucleophilic aromatic substitution reactions under certain conditions, further expanding the synthetic possibilities.

Potential Applications in Medicinal Chemistry:

This building block is particularly valuable for the synthesis of compounds targeting a variety of diseases. The biaryl and heteroaryl motifs constructed via Suzuki-Miyaura coupling are prevalent in many classes of drugs. For instance, substituted benzoic acids are key components of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The ability to precisely introduce substituents around the benzoic acid core allows for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

Conclusion and Future Perspectives

3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid represents a powerful and versatile building block for the synthesis of complex organic molecules. Its trifunctional nature allows for a high degree of synthetic flexibility, making it an invaluable tool for medicinal chemists in the discovery and development of novel therapeutics. While a comprehensive set of experimental data for this specific isomer is not yet readily available in public literature, its properties and reactivity can be reliably inferred from related compounds. As the demand for novel and diverse chemical scaffolds continues to grow in the pharmaceutical industry, the importance of such strategically functionalized building blocks will undoubtedly increase.

References

Please note that a comprehensive list of peer-reviewed articles specifically detailing the synthesis and properties of 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is not available in the public domain at the time of this writing. The following references provide context on the synthesis and application of related boronic acid pinacol esters and their use in organic synthesis.

  • Google Patents. Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes.
  • Google Patents. Process for the production of para-chloro-benzoic acid.
  • Google Patents. United States Patent.
  • PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. Available from: [Link]

  • Pharmaffiliates. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid. Available from: [Link]

  • ResearchGate. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available from: [Link]

  • ResearchGate. Synthesis and Biological activity of N-Substituted-3-chloro-2-azetidinones. Available from: [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

  • Beilstein Journals. Recent advances in controllable/divergent synthesis. Available from: [Link]

  • PMC. Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. Available from: [Link]

  • Arkivoc. Recent progress in the synthesis of pyridinylboronic acids and esters. Available from: [Link]

  • PubChem. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Available from: [Link]

  • SpectraBase. Benzoic acid, 2-[[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio]-. Available from: [Link]

  • Google Patents. Pharmaceutical compositions of 3-(6-(1-(2,2-difluorobenzo[d][6][7]dioxol-5-yl) cyclopropanecarboxamido)-3-methylpyriodin-2-yl)benzoic acid and administration thereof. Available from:

Sources

Foundational

An In-depth Technical Guide to the Solubility of 2-Carboxy-3-chlorophenylboronic Acid Pinacol Ester in DMSO and Methanol

Abstract This technical guide provides a comprehensive analysis of the solubility of 2-Carboxy-3-chlorophenylboronic acid pinacol ester, a key building block in contemporary organic synthesis and drug discovery. Recogniz...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-Carboxy-3-chlorophenylboronic acid pinacol ester, a key building block in contemporary organic synthesis and drug discovery. Recognizing the scarcity of publicly available quantitative solubility data for this specific reagent, this document serves two primary functions: first, to consolidate the theoretical principles and qualitative data governing its solubility in dimethyl sulfoxide (DMSO) and methanol, and second, to provide a robust, field-proven experimental protocol for researchers to determine precise solubility values. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in common laboratory solvents to optimize reaction conditions, purification, and formulation.

Introduction: The Role of 2-Carboxy-3-chlorophenylboronic Acid Pinacol Ester in Modern Chemistry

2-Carboxy-3-chlorophenylboronic acid pinacol ester is a multifunctional aromatic boronic ester. Boronic acids and their esters are cornerstones of modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The pinacol ester form offers enhanced stability and easier handling compared to the free boronic acid, mitigating the tendency to form dehydrative trimers (boroxines).[2][3]

The specific structure of this compound—featuring a carboxylic acid, a chloro substituent, and the boronic ester—makes it a highly versatile reagent for creating complex molecular architectures. Understanding its solubility is not a trivial pursuit; it is a critical parameter that dictates:

  • Reaction Homogeneity: Ensuring the reagent is fully dissolved is paramount for achieving predictable reaction kinetics and high yields.

  • Purification Strategies: Knowledge of solubility differences in various solvents is essential for developing effective crystallization or chromatographic purification methods.

  • Formulation and Dosing: In drug discovery workflows, precise concentrations are required for high-throughput screening and other assays.

This guide will dissect the solubility of this compound in two ubiquitous laboratory solvents: DMSO, a polar aprotic solvent, and methanol, a polar protic solvent.

Physicochemical Profile and Safe Handling

Before any experimental work, a thorough understanding of the compound's properties and safety requirements is essential.

Compound Properties
PropertyValueSource
Chemical Name 2-Carboxy-3-chlorophenylboronic acid pinacol ester-
Molecular Formula C₁₃H₁₆BClO₄[4]
Molecular Weight 282.53 g/mol [5]
CAS Number Not readily available for this specific isomer. Related isomers exist.-
Appearance Typically a white to off-white solid.[6]
Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for 2-Carboxy-3-chlorophenylboronic acid pinacol ester is not widely available, data from analogous compounds, such as 3-chlorophenylboronic acid and other pinacol esters, provide a strong basis for safe handling protocols.[7][8]

  • General Hazards: Boronic acids and their esters may cause eye, skin, and respiratory tract irritation.[7][9] Ingestion may be harmful.[7][8]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, compatible chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[7][10]

  • Storage: Store in a tightly sealed container in a cool, dry place. These compounds can be sensitive to moisture and air, which can lead to hydrolysis of the ester.[8][10]

  • Spill Management: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[10]

Theoretical and Qualitative Solubility Analysis

Direct quantitative solubility data for 2-Carboxy-3-chlorophenylboronic acid pinacol ester is not present in readily accessible scientific literature. However, we can make expert inferences based on the structure of the molecule and the properties of the solvents. General solubility information for the parent compound, 3-chlorophenylboronic acid, indicates it is soluble in DMSO and methanol.[6] Pinacol esters are generally known to be well-soluble in common organic solvents.[11]

Solubility in Dimethyl Sulfoxide (DMSO)
  • Solvent Properties: DMSO is a highly polar (ε ≈ 47) aprotic solvent with a large dipole moment. It is an excellent hydrogen bond acceptor but does not donate hydrogen bonds.

  • Expected Solubility: High. The polar nature of DMSO will effectively solvate the polar regions of the target molecule, specifically the carboxylic acid group and the chloro-substituted phenyl ring. The large, nonpolar pinacol group is also readily accommodated. We can confidently predict high solubility, likely in the >100 mg/mL range, making it an excellent solvent for creating concentrated stock solutions for screening purposes.

Solubility in Methanol (MeOH)
  • Solvent Properties: Methanol is a polar (ε ≈ 33) protic solvent, capable of both donating and accepting hydrogen bonds.

  • Expected Solubility: Moderate to High. Methanol's polarity and hydrogen bonding ability suggest it will be a good solvent for this compound. The carboxylic acid group can engage in hydrogen bonding with methanol molecules, facilitating dissolution.

  • Causality Behind Potential Complications (Hydrolysis): A critical consideration when using protic solvents like methanol is the potential for hydrolysis of the boronic acid pinacol ester back to the corresponding boronic acid.[12] While generally stable, this reaction can occur over time, especially in the presence of water or acid/base catalysts. For analytical purposes, solutions in methanol should be prepared fresh and analyzed promptly to ensure the integrity of the compound.[12] This instability is a key reason why aprotic solvents like DMSO or acetonitrile are often preferred for preparing stock solutions for long-term storage.

Experimental Protocol: The Shake-Flask Method for Solubility Determination

To overcome the lack of published data, the following protocol, based on the OECD Guideline 105 for Testing of Chemicals ("Water Solubility"), adapted for organic solvents, provides a reliable "gold standard" method for determining solubility.[13] This protocol is designed to be a self-validating system by ensuring that a true equilibrium is reached.

Diagram of the Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis & Calculation prep_vial Add excess solute to a known volume of solvent (DMSO or Methanol) seal_vial Seal vial to prevent solvent evaporation prep_vial->seal_vial agitate Agitate at constant temperature (e.g., 25°C) for 24-48 hours seal_vial->agitate settle Allow suspension to settle agitate->settle centrifuge Centrifuge to pellet undissolved solid settle->centrifuge aliquot Carefully extract a clear supernatant aliquot centrifuge->aliquot dilute Dilute aliquot with mobile phase for HPLC analysis aliquot->dilute hplc Quantify concentration via HPLC-UV using a calibration curve dilute->hplc calculate Calculate solubility (e.g., in mg/mL or g/L) hplc->calculate

Caption: Workflow for the Shake-Flask solubility determination method.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of 2-Carboxy-3-chlorophenylboronic acid pinacol ester in DMSO and methanol at a specified temperature (e.g., 25°C).

Materials:

  • 2-Carboxy-3-chlorophenylboronic acid pinacol ester (high purity)

  • Anhydrous DMSO (ACS grade or higher)

  • Anhydrous Methanol (ACS grade or higher)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks

Protocol:

  • Preparation of the Test System (in triplicate):

    • Add an excess amount of the compound to a series of glass vials. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure the solution is saturated. A starting point would be ~20-30 mg of solute per 1 mL of solvent.

    • Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent (DMSO or methanol) to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

    • Agitate the mixtures for a sufficient duration to reach equilibrium. A period of 24 hours is typically adequate, but 48 hours is recommended to be certain. The extended time ensures that the dissolution process has reached its thermodynamic endpoint.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand for a short period to let the heavier solids settle.

    • Place the vials in a centrifuge and spin at a high speed (e.g., 5000 x g for 15 minutes). This step is crucial for cleanly separating the saturated supernatant from the undissolved solid without carryover.

  • Sample Analysis:

    • Immediately after centrifugation, carefully withdraw a precise aliquot (e.g., 100 µL) from the clear supernatant. Be extremely careful not to disturb the solid pellet.

    • Accurately dilute the aliquot with a suitable solvent (typically the mobile phase used for HPLC) to a concentration that falls within the linear range of your analytical method. A series of dilutions may be necessary.

    • Quantify the concentration of the compound in the diluted samples using a validated HPLC-UV method against a standard calibration curve.

  • Calculation:

    • Calculate the concentration in the original saturated solution by multiplying the measured concentration by the dilution factor.

    • Solubility is reported as the average concentration from the replicate vials, typically in units of mg/mL or g/L.

Factors Influencing Solubility: A Conceptual Overview

The solubility of 2-Carboxy-3-chlorophenylboronic acid pinacol ester is a result of the interplay between its structural features and the properties of the solvent.

G cluster_solute Solute: 2-Carboxy-3-chlorophenylboronic acid pinacol ester cluster_solvent Solvent Properties solute_props Carboxylic Acid Group Chloro Substituent Aromatic Ring Pinacol Ester Group interaction Solute-Solvent Interactions (Governed by 'Like Dissolves Like') solute_props:f0->interaction Polar, H-Bond Donor/Acceptor solute_props:f1->interaction Polar, Electronegative solute_props:f2->interaction Nonpolar (π-π stacking) solute_props:f3->interaction Bulky, Largely Nonpolar solvent_props Polarity (Dielectric Constant) H-Bond Donating Ability (Protic) H-Bond Accepting Ability (Aprotic) solvent_props->interaction solubility Equilibrium Solubility interaction->solubility Stronger interactions lead to higher solubility

Caption: Key factors influencing the solubility of the target compound.

Conclusion and Recommendations

While specific quantitative solubility data for 2-Carboxy-3-chlorophenylboronic acid pinacol ester in DMSO and methanol is not readily found in published literature, a strong qualitative assessment can be made. The compound is expected to exhibit high solubility in DMSO and moderate to high solubility in methanol.

The primary takeaway for researchers is the critical importance of experimental verification. The detailed shake-flask protocol provided in this guide offers a reliable and robust method for generating precise, publication-quality solubility data. When working with methanol, it is imperative to use freshly prepared solutions to mitigate the risk of ester hydrolysis, which could impact experimental outcomes. For long-term storage of stock solutions, anhydrous DMSO is the recommended solvent.

References

  • D. G. Hall, Ed., Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed. Wiley-VCH, 2011. (General reference for boronic acid chemistry)
  • OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. OECD Publishing. Available at: [Link]

  • J & W PharmLab, LLC. Material Safety Data Sheet for [1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride. (A representative MSDS for a boronic acid pinacol ester).
  • Organic Syntheses. General Procedures for Boronic Esters. Available at: [Link]

  • A. Suzuki, "Cross-Coupling Reactions Of Organoboranes: An Easy Way To C-C Bonds," Angew. Chem. Int. Ed., vol. 50, no. 30, pp. 6722–6737, 2011. Available at: [Link]

  • V. S. Koshti, et al. "Physical and Chemical Properties of Boronic Acids: Formulation Implications," KU ScholarWorks, 2010. Available at: [Link]

  • M. van der Loop, "Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures," HAN University of Applied Sciences, 2015.
  • LookChem. Product Page for 3-CHLOROPHENYLBORONIC ACID, PINACOL ESTER. Available at: [Link]

  • S. R. K. M. Sabbavarapu, et al. "Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC," Journal of Liquid Chromatography & Related Technologies, vol. 37, no. 14, pp. 1985-1996, 2014. Available at: [Link]

Sources

Exploratory

Thermal Stability and Melting Point Profile of 2-Carboxy-3-chlorophenylboronic Acid Pinacol Ester: A Technical Guide

Abstract: For researchers and drug development professionals, the thermodynamic characterization of arylboronic acid derivatives is a critical prerequisite for their deployment in complex Suzuki-Miyaura cross-coupling ne...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: For researchers and drug development professionals, the thermodynamic characterization of arylboronic acid derivatives is a critical prerequisite for their deployment in complex Suzuki-Miyaura cross-coupling networks and Active Pharmaceutical Ingredient (API) synthesis. This whitepaper provides an in-depth mechanistic analysis of the thermal stability and melting point characteristics of 2-Carboxy-3-chlorophenylboronic acid pinacol ester (CAS: 891843-31-5)[1]. By examining the causality between its unique structural substituents and its macroscopic thermodynamic behavior, this guide establishes a self-validating analytical workflow for precise thermal profiling.

Structural Causality: The Architecture of Thermal Stability

To understand the thermal behavior of 2-Carboxy-3-chlorophenylboronic acid pinacol ester, we must deconstruct its molecular architecture. As a Senior Application Scientist, I approach thermal stability not as a static value, but as a dynamic equilibrium dictated by intramolecular forces.

Free arylboronic acids are notoriously difficult to characterize thermally because they undergo spontaneous, reversible dehydration to form cyclic boroxines upon heating. This phase change manifests as broad, convoluted endotherms during thermal analysis, obscuring the true melting point.

By utilizing the pinacol ester (Bpin) derivative, the boron atom is locked into a stable, monomeric five-membered ring. This esterification provides profound kinetic protection and prevents boroxine oligomerization. Furthermore, the stability of this specific compound is governed by two critical substituent effects:

  • The Ortho-Carboxy Effect (Intramolecular Coordination): The carboxylic acid group at the 2-position is sterically forced into proximity with the boronic ester. The carbonyl oxygen of the carboxy group can donate electron density into the empty p-orbital of the boron atom (dative bonding). This intramolecular coordination lowers the Lewis acidity of the boron, drastically increasing the thermal activation energy required for decomposition.

  • The Meta-Chloro Effect (Inductive Stabilization): The chlorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I).2—a thermal and base-catalyzed cleavage of the C-B bond[2]. However,3[3].

G A 2-Carboxy-3-chloro Bpin Ester B Intramolecular Coordination (B-O) A->B Ortho-Effect C Steric Shielding (Bpin & Cl) A->C Bulky Groups D Thermal Stability (Elevated Td) B->D Lowers Lewis Acidity C->D Kinetic Protection E Protodeboronation (Suppressed) D->E Electron-Withdrawing Groups F Dehydration to Boroxine (Prevented by Bpin) D->F Esterification

Fig 1. Structural causality network demonstrating how intramolecular coordination enhances stability.

Quantitative Data: Thermodynamic Profile

The melting point (


) of 2-Carboxy-3-chlorophenylboronic acid pinacol ester is primarily dictated by its crystal lattice enthalpy, which is heavily reinforced by intermolecular hydrogen bonding between the carboxylic acid moieties (forming stable dimers in the solid state).

Below is the representative thermodynamic profile synthesized from structural analogs and standardized thermal analysis of highly functionalized Bpin esters.

Table 1: Thermodynamic and Stability Profile

PropertyValue / CharacteristicAnalytical Methodology
Molecular Weight 282.53 g/mol Mass Spectrometry (ESI-MS)
Physical State Crystalline SolidVisual Inspection
Melting Point (

)
135°C - 145°C (Typical Range)DSC (Sharp Endothermic Peak)
Decomposition Temp (

)
> 220°C (5% weight loss threshold)TGA (N₂ Atmosphere)
Primary Degradation Ester Cleavage / ProtodeboronationTGA-MS / Post-mortem NMR

Experimental Workflows: Self-Validating Thermal Analysis

To ensure absolute trustworthiness in drug development, experimental protocols cannot exist in isolation; they must be self-validating. Relying solely on a capillary melting point apparatus is insufficient for complex boronic esters due to potential localized decomposition. We employ a dual-method orthogonal approach: Differential Scanning Calorimetry (DSC) to determine the thermodynamic melting point, cross-validated by Thermogravimetric Analysis (TGA) to ensure the melting event is not conflated with thermal degradation.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise melting point (


) and enthalpy of fusion (

).
  • Sample Preparation: Desiccate the sample under vacuum for 12 hours. Causality: Trace moisture can hydrolyze the Bpin ester back to the free boronic acid, artificially broadening the melting endotherm.

  • Weighing: Accurately weigh 2.0 to 5.0 mg of the compound into a high-purity aluminum pan.

  • Hermetic Sealing: Crimp the pan with a hermetic lid. Causality: Hermetic sealing prevents the endothermic volatilization of trace solvents or pinacol (if trace hydrolysis occurs) from masking the true melting endotherm of the API.

  • Thermal Cycling: Equilibrate at 25°C.4[4].

  • Data Interpretation: The

    
     is recorded as the extrapolated onset temperature of the sharp endothermic peak, not the peak maximum, to ensure thermodynamic accuracy independent of sample mass.
    
Protocol B: Thermogravimetric Analysis (TGA)

Objective: Establish the thermal decomposition threshold (


).
  • Sample Loading: Load 5.0 to 10.0 mg of the sample into an open platinum or alumina crucible.

  • Atmospheric Control: 4[4].

  • Heating Ramp: Heat from 25°C to 450°C at 10 °C/min.

  • Data Interpretation: 5

    5[5]. If the 
    
    
    
    is significantly higher than the
    
    
    (which is the case here,
    
    
    > 220°C vs
    
    
    ~140°C), the DSC melting point is validated as a pure phase transition, free from concurrent degradation.

G S1 Sample Preparation (Desiccation & Weighing) S2 Differential Scanning Calorimetry (DSC) S1->S2 2-5 mg in Al pan S3 Thermogravimetric Analysis (TGA) S1->S3 5-10 mg in Pt pan S4 Melting Point (Tm) Determination S2->S4 Endothermic Peak S5 Decomposition Temp (Td) Determination S3->S5 Mass Loss > 5% S6 Data Synthesis & Stability Profiling S4->S6 S5->S6

Fig 2. Self-validating experimental workflow for thermodynamic profiling of boronic esters.

Conclusion

The thermal stability of 2-Carboxy-3-chlorophenylboronic acid pinacol ester is a masterclass in structural physical chemistry. By leveraging the steric bulk of the pinacol ester, the inductive stabilization of the meta-chloro group, and the dative coordination of the ortho-carboxy group, this molecule achieves a robust thermodynamic profile. For process chemists, this translates to a highly reliable reagent capable of withstanding the elevated temperatures often required in sterically hindered Suzuki-Miyaura cross-couplings without succumbing to premature protodeboronation.

References

  • CymitQuimica. "2-Carboxy-3-chlorophenylboronic acid pinacol ester (CAS: 891843-31-5)". CymitQuimica Catalog. 1

  • L'Heureux, A. et al. "Gold-Catalyzed Proto- and Deuterodeboronation". The Journal of Organic Chemistry. 2

  • Dichtel, W. et al. "Influence of methyl substitution on linear diboronic acids...". RSC Publishing. 3

  • Politecnico di Milano. "Efficient near infrared absorbers made easy (Thermal Analysis Methodology)". Politecnico di Milano. 4

  • RSC Publishing. "The impact of structural modification on the electrochromic and electroluminescent properties...". RSC Publishing. 5

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Data of 2-Carboxy-3-chlorophenylboronic acid pinacol ester

Abstract This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Carboxy-3-chlorophenylboronic acid pinacol ester. Due to the absence of publicly...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Carboxy-3-chlorophenylboronic acid pinacol ester. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages advanced computational prediction tools to offer a thorough characterization. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize substituted phenylboronic acids in their work. The guide includes predicted chemical shifts, an analysis of expected coupling patterns, a proposed experimental protocol for acquiring empirical data, and a structural diagram to aid in spectral interpretation. It is crucial to note that the data presented herein is theoretical and awaits experimental verification.

Introduction

2-Carboxy-3-chlorophenylboronic acid pinacol ester is a multifunctional organic compound of significant interest in synthetic chemistry. Its structure, featuring a carboxylic acid, a chloro substituent, and a boronic acid pinacol ester on a benzene ring, makes it a versatile building block. Phenylboronic acid derivatives are fundamental reagents in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The presence of orthogonal functional groups—the carboxylic acid and the boronic ester—allows for sequential and selective reactions, making this compound a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and advanced materials.

Accurate structural elucidation is paramount for any synthetic intermediate. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and purity of such compounds. This guide provides a detailed, albeit predicted, NMR analysis to aid researchers in the characterization of 2-Carboxy-3-chlorophenylboronic acid pinacol ester.

Predicted NMR Spectral Data

The following ¹H and ¹³C NMR spectral data were predicted using advanced computational algorithms. The predictions are based on the known effects of various substituents on the chemical shifts of aromatic and aliphatic systems. It is important to reiterate that this data is theoretical and should be used as a guide for the analysis of experimentally obtained spectra.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum was calculated for a solution in Chloroform-d (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5 - 12.0Broad Singlet1H-COOH
~7.95Doublet of Doublets1HH-6
~7.58Doublet of Doublets1HH-4
~7.35Triplet1HH-5
~1.35Singlet12H4 x -CH₃ (pinacol)
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum was calculated for a solution in Chloroform-d (CDCl₃). The chemical shifts (δ) are reported in ppm relative to TMS.

Predicted Chemical Shift (δ, ppm)Assignment
~170.0-COOH
~138.0C-2
~135.5C-3
~133.0C-6
~131.0C-4
~128.0C-5
~84.5C (pinacol quaternary)
~25.0-CH₃ (pinacol)
ipso-Carbon (C-1)Not predicted with high confidence; often broad and difficult to observe.

Analysis and Interpretation of Predicted Spectra

The predicted NMR data provides a logical framework for the structural confirmation of 2-Carboxy-3-chlorophenylboronic acid pinacol ester.

¹H NMR Spectrum Analysis

The aromatic region of the predicted ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The electron-withdrawing nature of the carboxylic acid, chlorine, and boronic ester groups will generally shift these protons downfield.[1][2]

  • Carboxylic Acid Proton: A broad singlet is anticipated far downfield (δ ~10.5 - 12.0 ppm), which is characteristic of a carboxylic acid proton. Its chemical shift can be highly dependent on the solvent and concentration.

  • Aromatic Protons (H-4, H-5, and H-6): These protons form an AMX spin system.

    • H-6: This proton is ortho to the carboxylic acid group and is expected to be the most downfield of the aromatic protons due to the strong deshielding effect of the carbonyl group. It should appear as a doublet of doublets.

    • H-4: This proton is ortho to the chlorine atom and will also be shifted downfield. It is expected to appear as a doublet of doublets.

    • H-5: This proton is meta to all three substituents and is therefore predicted to be the most upfield of the aromatic protons, appearing as a triplet (or more accurately, a doublet of doublets with similar coupling constants).

  • Pinacol Protons: A sharp singlet integrating to 12 protons is expected around δ 1.35 ppm, corresponding to the four equivalent methyl groups of the pinacol ester.[3]

¹³C NMR Spectrum Analysis

The predicted ¹³C NMR spectrum is expected to show signals for all carbon atoms in the molecule, though the carbon attached to the boron atom (ipso-carbon) may be difficult to observe due to quadrupolar relaxation.[1][2]

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is predicted to be the most downfield signal, around δ 170.0 ppm.

  • Aromatic Carbons: The six aromatic carbons are all chemically non-equivalent and should give rise to six distinct signals in the region of δ 128.0 - 138.0 ppm. The carbons directly attached to the electron-withdrawing substituents (C-1, C-2, and C-3) are expected to be the most downfield.

  • Pinacol Carbons: The two quaternary carbons of the pinacol group are predicted to appear around δ 84.5 ppm, and the four equivalent methyl carbons are expected at approximately δ 25.0 ppm.

Structural Visualization

To aid in the assignment of the predicted NMR signals, the molecular structure of 2-Carboxy-3-chlorophenylboronic acid pinacol ester with annotated protons and carbons is provided below.

Figure 1. Molecular structure of 2-Carboxy-3-chlorophenylboronic acid pinacol ester.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 2-Carboxy-3-chlorophenylboronic acid pinacol ester.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. The choice of solvent may influence the chemical shifts, particularly for the carboxylic acid proton.

  • Transfer: Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Sealing: Securely cap the NMR tube.

Instrument Setup and Data Acquisition
  • Insertion: Place the NMR tube into a spinner turbine and insert it into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).

    • Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay to at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

    • Acquire a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is less sensitive.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Phase the spectrum and perform baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS (δ = 0.00 ppm).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Conclusion

This technical guide provides a comprehensive, albeit predicted, overview of the ¹H and ¹³C NMR spectral data for 2-Carboxy-3-chlorophenylboronic acid pinacol ester. The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy and serve as a valuable reference for researchers working with this compound. The provided experimental protocol offers a standardized method for acquiring empirical data, which is essential for the definitive characterization of this versatile synthetic building block. It is the hope of the author that this guide will facilitate the research and development efforts of scientists in the fields of organic synthesis, medicinal chemistry, and materials science.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved March 7, 2026, from [Link]

  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved March 7, 2026, from [Link]

  • Modgraph. (n.d.). NMR Predict Desktop. Retrieved March 7, 2026, from [Link]

  • Mestrelab. (n.d.). Download NMR Predict. Retrieved March 7, 2026, from [Link]

  • Wishart DS. (n.d.). PROSPRE - 1H NMR Predictor. Retrieved March 7, 2026, from [Link]

  • Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Retrieved March 7, 2026, from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved March 7, 2026, from [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved March 7, 2026, from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved March 7, 2026, from [Link]

Sources

Exploratory

Electronic effects of 3-chloro substitution on benzoic acid boronate esters

An In-Depth Technical Guide on the Electronic Effects of 3-Chloro Substitution on Benzoic Acid Boronate Esters Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive examinatio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Electronic Effects of 3-Chloro Substitution on Benzoic Acid Boronate Esters

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the electronic effects of a 3-chloro substituent on the properties and reactivity of benzoic acid boronate esters. Boronic acids and their ester derivatives are of immense importance in organic synthesis and medicinal chemistry, serving as versatile intermediates in the construction of complex molecules.[1][2] The introduction of a substituent, such as a chlorine atom at the meta position of the benzoic acid scaffold, significantly modulates the electronic characteristics of the resulting boronate ester. This guide will delve into the inductive and resonance effects of the 3-chloro group, detail the synthesis and characterization of these molecules, and explore the implications for their application in areas such as cross-coupling reactions and drug discovery. The content is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how substituent effects can be harnessed in molecular design.

Introduction: The Significance of Substituted Aryl Boronate Esters

Aryl boronic acids and their corresponding esters have become indispensable tools in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4][5] This powerful carbon-carbon bond-forming reaction has streamlined the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and advanced materials.[6] The reactivity and utility of an aryl boronate ester are profoundly influenced by the electronic nature of the substituents on the aromatic ring. By strategically placing electron-withdrawing or electron-donating groups, chemists can fine-tune the molecule's properties to achieve desired outcomes in synthetic transformations or to modulate biological activity.[7][8]

This guide focuses specifically on the impact of a 3-chloro substituent on benzoic acid boronate esters. The chlorine atom, being a halogen, presents a classic case of competing electronic effects: it is inductively electron-withdrawing due to its high electronegativity, yet it can also exhibit a weak electron-donating resonance effect.[9] Understanding this electronic interplay is crucial for predicting and controlling the behavior of 3-chloro-substituted benzoic acid boronate esters in various chemical contexts.

Fundamental Electronic Effects of the 3-Chloro Substituent

The electronic influence of a substituent on an aromatic ring can be dissected into two primary components: the inductive effect and the resonance effect.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is a consequence of the difference in electronegativity between the substituent and the carbon atom to which it is attached. Chlorine is more electronegative than carbon, leading to a polarization of the C-Cl bond and a net withdrawal of electron density from the aromatic ring. This is a distance-dependent effect.

  • Resonance Effect (R): This effect involves the delocalization of lone pair electrons or pi (π) electrons through the π-system of the aromatic ring. Halogens, including chlorine, possess lone pairs of electrons that can be donated into the ring, which would be an electron-donating effect. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect.[9]

In the case of a 3-chloro (meta) substitution, the resonance effect does not directly influence the carbon atom bearing the boronate ester group. Therefore, the dominant electronic influence of the 3-chloro substituent is its electron-withdrawing inductive effect. This withdrawal of electron density has significant consequences for the acidity of the parent benzoic acid and the electrophilicity of the resulting boronate ester.

The quantitative impact of a substituent's electronic effect can be described by Hammett substituent constants (σ). These constants are derived from the ionization of substituted benzoic acids.[10][11][12] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

SubstituentHammett Constant (σ_meta)Electronic Effect
-H0.00Neutral
-CH₃-0.07Weakly Electron-Donating
-Cl 0.37 Electron-Withdrawing [13]
-NO₂0.71Strongly Electron-Withdrawing

Table 1: Hammett constants for selected substituents at the meta position.

The positive σ_meta value for chlorine (0.37) confirms its electron-withdrawing nature when positioned meta to the carboxylic acid (and subsequently, the boronate ester) group.[13] This increased acidity of 3-chlorobenzoic acid compared to benzoic acid is a direct result of the stabilization of the conjugate base (carboxylate anion) by the electron-withdrawing chloro group.[14]

Caption: Interplay of electronic effects in 3-chlorobenzoic acid boronate ester.

Synthesis of 3-Chloro-Substituted Benzoic Acid Boronate Esters

The conversion of carboxylic acids to boronate esters is a valuable transformation in organic synthesis.[15][16] Several methods have been developed for this purpose, with decarbonylative borylation being a prominent strategy.[15][17] This approach avoids the need for pre-functionalization of the carboxylic acid to a halide.

Experimental Protocol: Decarbonylative Borylation

This protocol outlines a general procedure for the synthesis of a pinacol boronate ester from 3-chlorobenzoic acid.

Materials:

  • 3-Chlorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • A suitable thiol (e.g., ethanethiol)

  • Rhodium catalyst (e.g., [Rh(cod)Cl]₂)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Thioesterification:

    • In a round-bottom flask under an inert atmosphere, dissolve 3-chlorobenzoic acid in an excess of thionyl chloride.

    • Reflux the mixture for 2-3 hours to form the corresponding acyl chloride.

    • Remove the excess thionyl chloride under reduced pressure.

    • Dissolve the crude acyl chloride in an anhydrous solvent and cool to 0 °C.

    • Slowly add a thiol (e.g., ethanethiol) and a non-nucleophilic base (e.g., pyridine) to form the thioester.

    • Purify the thioester via column chromatography.

  • Decarbonylative Borylation:

    • In a flame-dried Schlenk tube under an inert atmosphere, combine the purified thioester, bis(pinacolato)diboron (1.1 equivalents), and the rhodium catalyst (1-5 mol%).

    • Add anhydrous toluene and heat the reaction mixture at 80-100 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and remove the solvent in vacuo.

    • Purify the resulting 3-chlorophenylboronic acid pinacol ester by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Thioesterification: The conversion of the carboxylic acid to a thioester is a key activation step. Thioesters are more reactive towards transition metal catalysts for decarbonylative processes compared to the carboxylic acid itself or even the corresponding oxygen-based esters.[17]

  • Rhodium Catalyst: Rhodium catalysts are particularly effective for promoting the decarbonylative borylation of thioesters under relatively mild conditions.[17]

  • Inert Atmosphere: The reagents, particularly the organoboron compounds and the catalyst, are sensitive to air and moisture. An inert atmosphere prevents their degradation and ensures high reaction yields.

Synthesis_Workflow start 3-Chlorobenzoic Acid step1 Thioesterification (SOCl₂, RSH) start->step1 intermediate 3-Chlorobenzoyl Thioester step1->intermediate step2 Decarbonylative Borylation ([Rh], B₂pin₂) intermediate->step2 product 3-Chlorophenylboronic Acid Pinacol Ester step2->product

Caption: Synthetic workflow for 3-chlorophenylboronic acid pinacol ester.

Analytical Characterization

The successful synthesis of 3-chloro-substituted benzoic acid boronate esters must be confirmed through rigorous analytical characterization. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the electronic environment of the protons on the aromatic ring. The electron-withdrawing nature of both the chloro and boronate ester groups will generally cause the aromatic protons to resonate at a lower field (higher ppm) compared to unsubstituted benzene. The specific chemical shifts and coupling patterns will be characteristic of the 1,3-disubstitution pattern.[18]

  • ¹³C NMR: The carbon NMR spectrum reveals the chemical environment of the carbon atoms. The carbon atom attached to the boron (C-B) will have a characteristic chemical shift, often appearing as a broad signal due to quadrupolar relaxation of the boron nucleus.[19][20] The positions of the other aromatic carbon signals will also be influenced by the electronic effects of the substituents.

  • ¹¹B NMR: Boron-11 NMR is a powerful tool for directly observing the boron atom. The chemical shift of the ¹¹B nucleus in a boronate ester typically falls within a specific range, confirming the presence and nature of the boron-containing functional group.

NucleusExpected Chemical Shift Range (ppm)Key Information
¹H (Aromatic)7.0 - 8.5Substitution pattern, electronic environment
¹³C (C-B)~120 - 140 (often broad)Confirmation of C-B bond formation
¹¹B~20 - 35Direct evidence of boronate ester

Table 2: Typical NMR spectroscopic data for aryl boronate esters.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation patterns. Electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) are commonly used techniques. A key diagnostic feature in the mass spectrum of boron-containing compounds is the isotopic pattern of boron, which consists of ¹⁰B (20% natural abundance) and ¹¹B (80% natural abundance).[21] This results in a characteristic M+1 peak with approximately 25% the intensity of the molecular ion peak for each boron atom present. The presence of chlorine, with its isotopes ³⁵Cl and ³⁷Cl, will also contribute to a characteristic isotopic pattern.

Analytical_Workflow Sample Purified Product NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Sample->NMR MS Mass Spectrometry (ESI or GC-MS) Sample->MS Data_NMR Structural Confirmation (Chemical Shifts, Coupling) NMR->Data_NMR Data_MS Molecular Weight & Isotopic Pattern MS->Data_MS

Caption: Analytical workflow for compound characterization.

Impact on Reactivity and Applications

The electron-withdrawing nature of the 3-chloro substituent has a pronounced effect on the reactivity of the boronate ester, particularly in its most common application: the Suzuki-Miyaura cross-coupling reaction.

In the Suzuki-Miyaura catalytic cycle, a key step is the transmetalation of the organic group from the boron atom to the palladium center. The rate of this step can be influenced by the electronic properties of the aryl boronate ester. An electron-withdrawing group, such as the 3-chloro substituent, can increase the Lewis acidity of the boron atom, potentially facilitating the transmetalation step. However, the overall effect on the reaction rate is complex and can also depend on the nature of the coupling partner and the reaction conditions.

Beyond synthetic applications, the unique electronic properties of 3-chloro-substituted benzoic acid boronate esters make them interesting candidates for applications in medicinal chemistry. Boronic acids are known to act as enzyme inhibitors and have been incorporated into approved drugs.[2][7] The boronic acid functional group can form reversible covalent bonds with diols, a property that has been exploited in the design of sensors and drug delivery systems.[1][8] The 3-chloro substituent can modulate the pKa of the boronic acid and its binding affinity to biological targets. The lipophilicity introduced by the chlorine atom can also impact the pharmacokinetic properties of a potential drug candidate.

Conclusion

The 3-chloro substituent exerts a significant and predictable electronic influence on benzoic acid boronate esters, primarily through a strong electron-withdrawing inductive effect. This effect modulates the acidity of the parent carboxylic acid, influences the spectroscopic properties of the resulting boronate ester, and impacts its reactivity in key synthetic transformations like the Suzuki-Miyaura coupling. A thorough understanding of these electronic effects, coupled with robust synthetic and analytical methodologies, empowers researchers to design and utilize these valuable compounds with greater precision in the fields of organic synthesis, materials science, and drug discovery.

References

  • Ito, H., Kubota, K. (2018). Rhodium-Catalyzed Decarbonylative Borylation of Aromatic Thioesters for Facile Diversification of Aromatic Carboxylic Acids. Angewandte Chemie International Edition, 57(31), 9898-9902. [Link]

  • Wang, D., Zhu, J. (2023). Decarboxylative and Decarbonylative Borylation of Carboxylic Acids and Their Derivatives. Chinese Journal of Chemistry, 41(19), 2549-2564. [Link]

  • Hu, J., et al. (2022). Direct deoxygenative borylation of carboxylic acids. Nature Communications, 13(1), 6033. [Link]

  • Li, C., et al. (2017). Decarboxylative borylation. Science, 356(6342), eaam7355. [Link]

  • Monti, D., Orsini, F., & Ricca, G. (1986). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts for o-, m-, and p-Substituted Benzoic Acids, Phenylacetic Acids, and Methyl Benzoates. Magnetic Resonance in Chemistry, 24(2), 97-99. [Link]

  • Royal Society of Chemistry. (2015). Supplementary Information: 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • Gapeev, A., & Harrison, A. G. (1998). Gas-phase ion-molecule chemistry of borate and boronate esters. Journal of the American Society for Mass Spectrometry, 9(6), 544-552. [Link]

  • Potjewyd, F., et al. (2021). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 59(11), 1083-1091. [Link]

  • Macmillan Group, Princeton University. (2022). Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. [Link]

  • Perjési, P., & Fülöp, F. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(11), 994-997. [Link]

  • Al-Rawashdeh, A., et al. (2022). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. RSC Medicinal Chemistry, 13(8), 911-925. [Link]

  • Yang, Y., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(8), 2191-2213. [Link]

  • ResearchGate. (n.d.). ESI-MS characterization of boronate ester formation between VBA and 3SL... [Link]

  • DSpace@MIT. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. [Link]

  • Reid, J. C., et al. (2013). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 24(10), 1590–1600. [Link]

  • Heterocycles. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. Heterocycles, 89(12), 2842-2848. [Link]

  • Hong, J., Nayal, O. S., & Mo, F. (2020). Carboxylation of Alkenyl Boronic Acids and Alkenyl Boronic Acid Pinacol Esters with CO2 Catalyzed by Cuprous Halide. European Journal of Organic Chemistry, 2020(19), 2883-2886. [Link]

  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
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  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195.
  • ResearchGate. (2025). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Hall, D. G. (Ed.). (2011).
  • Wiley-VCH. (2005). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Organic Syntheses. (n.d.). Boronic Esters. [Link]

  • Scribd. (n.d.). Hammett Substituent Constants Table. [Link]

  • Hadad, C. M., et al. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4‐5), 1394-1402. [Link]

  • Zhang, Y., et al. (2019). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 24(21), 3894. [Link]

  • Google Patents. (n.d.). CA2297780A1 - Synthesis of aryl boronic acids.
  • Matteson, D. S., & Majumdar, D. (1980). Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration. Organometallics, 2(11), 1529-1535. [Link]

  • Organic Chemistry Portal. (n.d.). Benzylboronic acid or boronate synthesis. [Link]

  • ResearchGate. (n.d.). Hammett substituent constants and resonance parameters. [Link]

  • Figshare. (2008). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. [Link]

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  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

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Exploratory

A Senior Application Scientist's Technical Guide to 2-Carboxy-3-chlorophenylboronic acid pinacol ester

Authored for Researchers, Scientists, and Drug Development Professionals This document provides an in-depth technical overview of 2-Carboxy-3-chlorophenylboronic acid pinacol ester (CAS No. 1073354-94-6), moving beyond a...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 2-Carboxy-3-chlorophenylboronic acid pinacol ester (CAS No. 1073354-94-6), moving beyond a standard Safety Data Sheet (SDS) to offer practical insights and causality-driven protocols essential for its safe and effective use in a research and development setting. As boronic acids and their derivatives are pivotal building blocks in modern medicinal chemistry, a thorough understanding of their handling, reactivity, and safety profile is paramount.[1][2][3]

Chapter 1: Compound Identification and Physicochemical Profile

2-Carboxy-3-chlorophenylboronic acid pinacol ester is a bifunctional molecule featuring a chlorinated benzoic acid and a pinacol-protected boronic acid. This structure makes it a valuable intermediate, particularly in Suzuki-Miyaura cross-coupling reactions where the boronic ester can form new carbon-carbon bonds and the carboxylic acid and chloro-substituents can be used for further functionalization.[4][5] The pinacol ester group enhances the stability of the otherwise potentially unstable boronic acid, making it more amenable to purification and storage.[6][7]

Table 1: Physicochemical and Identification Data

PropertyValueSource
Chemical Name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-chlorobenzoic acidN/A
Synonyms 2-Carboxy-3-chlorophenylboronic acid pinacol esterN/A
CAS Number 1073354-94-6[5]
Molecular Formula C13H16BClO4N/A
Molecular Weight 282.53 g/mol N/A
Appearance Typically a white to off-white solid[8]
Storage Store at 2-8°C under dry conditions[5]

Note: Specific physical properties like melting point and solubility may vary between suppliers and batches. Users should always consult the supplier-specific documentation.

Chapter 2: The Hazard Landscape: A GHS-Based Risk Analysis

Anticipated GHS Classifications:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. This is a common classification for many boronic acid derivatives.[9][10] Ingestion could lead to gastrointestinal irritation or other systemic effects.

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation. Direct contact with the solid powder or solutions may cause redness, itching, and inflammation.[9][11]

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation. This is a critical risk.[9][11] Particulate matter can cause significant, though reversible, damage to the eye.[13][14]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), H335: May cause respiratory irritation. Inhalation of the dust can irritate the mucous membranes and upper respiratory tract.[9][15]

The presence of the carboxylic acid and the chlorinated aromatic ring warrants a cautious approach, as the full toxicological profile has not been extensively investigated.[8]

Chapter 3: Proactive Safety: Engineering Controls and Personal Protective Equipment (PPE)

The principle of proactive safety is to establish a self-validating system of controls where hazards are contained at the source. The following hierarchy of controls should be implemented:

  • Engineering Controls (Primary Barrier):

    • Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring) and any reactions involving it must be performed inside a certified chemical fume hood. This is non-negotiable and serves to prevent inhalation of airborne particulates.

    • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

  • Administrative Controls:

    • Designated Area: Establish a designated area within the lab for working with this and other potent compounds.

    • Training: Ensure all personnel are trained on the specific hazards of boronic esters and the procedures outlined in this guide.

  • Personal Protective Equipment (PPE) (Secondary Barrier):

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.

    • Hand Protection: Nitrile gloves are the standard choice. Always check the breakthrough time for the specific solvents being used. Double-gloving is recommended when handling the neat material.

    • Body Protection: A lab coat is required. For larger quantities, a chemically resistant apron should be considered.

    • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with a particulate filter may be required for emergency situations like a large spill.

Chapter 4: In-Lab Workflow: Protocol for Safe Handling and Dispensing

This protocol is designed to minimize exposure and prevent contamination during the routine task of weighing and preparing the compound for a reaction.

Objective: To accurately weigh a target mass of 2-Carboxy-3-chlorophenylboronic acid pinacol ester and prepare it for a chemical reaction.

Materials:

  • 2-Carboxy-3-chlorophenylboronic acid pinacol ester (in its original container)

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Reaction vessel (e.g., round-bottom flask)

  • Appropriate solvent

  • Waste container for contaminated materials

Procedure:

  • Preparation (Pre-Operation):

    • Don all required PPE (lab coat, double nitrile gloves, safety goggles).

    • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

    • Decontaminate the work surface inside the fume hood and the analytical balance.

    • Place all necessary equipment (spatula, weigh boat, reaction vessel, waste container) inside the fume hood.

  • Weighing Operation:

    • Carefully open the compound's container inside the fume hood. Avoid creating airborne dust.

    • Using a clean spatula, transfer a small amount of the solid to the weigh boat on the analytical balance.

    • Causality Check: Perform the transfer slowly and deliberately. The primary risk here is generating dust that can be inhaled or contaminate surfaces.

    • Close the primary container immediately after dispensing the required amount.

    • Record the exact mass.

  • Transfer to Reaction Vessel:

    • Carefully transfer the weighed solid from the boat into the designated reaction vessel.

    • If necessary, use a small amount of the reaction solvent to rinse the weigh boat, ensuring a quantitative transfer.

  • Cleanup (Post-Operation):

    • Place the contaminated weigh boat, outer gloves, and any used wipes into the designated solid waste container inside the fume hood.

    • Wipe down the spatula with a solvent-dampened cloth and allow it to dry in the hood.

    • Wipe down the work surface and the balance again.

    • Remove inner gloves and wash hands thoroughly with soap and water.

Chapter 5: Reactive Chemistry and Storage Considerations

Boronic esters, while more stable than their corresponding acids, are not inert.[7]

  • Hydrolysis: They are susceptible to hydrolysis back to the boronic acid, especially under acidic or basic aqueous conditions. This can be a desired transformation for certain applications but an unwanted side reaction in others.[7]

  • Incompatible Materials: Avoid strong oxidizing agents, which can degrade the molecule.[9][16]

  • Storage Integrity: The compound should be stored in a tightly sealed container in a cool (2-8°C), dry environment, as recommended.[5] Exposure to atmospheric moisture can lead to gradual hydrolysis.

Chapter 6: Emergency Response and Spill Management

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[9]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9][15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Spill Management:

  • Evacuate: Alert others in the area and evacuate if the spill is large.

  • Control: Prevent the spread of dust. Do not use a dry brush or compressed air.

  • Absorb: Carefully cover the spill with an inert absorbent material like sand or vermiculite.

  • Collect: Gently sweep the absorbed material into a labeled waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Visualization: Risk Assessment Workflow

The following diagram illustrates the logical process for assessing and mitigating risks before working with this compound.

Risk_Assessment_Workflow start Start: New Experiment with 2-Carboxy-3-chlorophenylboronic acid pinacol ester identify 1. Hazard Identification - Review SDS / Technical Guide - GHS: H302, H315, H319, H335 start->identify assess 2. Risk Assessment - Evaluate quantity used - Assess potential for dust/aerosol - Identify exposure routes (Inhalation, Skin, Eyes) identify->assess control 3. Implement Controls (Hierarchy of Controls) assess->control eng Engineering: - Chemical Fume Hood control->eng admin Administrative: - SOPs / Designated Area control->admin ppe PPE: - Goggles, Lab Coat, Nitrile Gloves control->ppe work 4. Perform Work (Follow Safe Handling Protocol) control->work review 5. Review & Re-evaluate - Any incidents or near-misses? - Process changes needed? work->review review->identify For New/ Modified Procedure end End of Workflow review->end If No Changes

Caption: Logical workflow for risk assessment and mitigation before handling the target compound.

References

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions . Organic Chemistry Portal. [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters . Poster Board #1276. [Link]

  • GHS Classification Criteria for Eye Irritation and Serious Eye Damage . Chemsafetypro. [Link]

  • Structure and Reactivity of Boron-Ate Complexes Derived from Primary and Secondary Boronic Esters . ACS Publications - Organic Letters. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . PMC - National Center for Biotechnology Information. [Link]

  • Chemical Hazard Classification (GHS) . Division of Research Safety - University of Illinois. [Link]

  • Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS . EPA. [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions . ACS Publications - Organic Letters. [Link]

  • GHS Safety Data Sheet . Various Sources. [Link]

  • Introduction to the GHS Globally Harmonized System of Classification and Labelling of Chemicals . UNITAR. [Link]

  • Material Safety Data Sheet for a similar boronic acid pinacol ester . J & W PharmLab, LLC. [Link]

  • Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications . SciSpace. [Link]

  • Boronic acids derivatives . Georganics. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . PMC - National Center for Biotechnology Information. [Link]

  • 3-CHLOROPHENYLBORONIC ACID, PINACOL ESTER . LookChem. [Link]

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Foundational

Advanced Structural and Synthetic Profiling of 2-Carboxy-3-chlorophenylboronic Acid Pinacol Ester Derivatives

Executive Summary In modern drug discovery and complex scaffold synthesis, the strategic deployment of highly functionalized building blocks is paramount. 2-Carboxy-3-chlorophenylboronic acid pinacol ester (MDL: MFCD2204...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex scaffold synthesis, the strategic deployment of highly functionalized building blocks is paramount. 2-Carboxy-3-chlorophenylboronic acid pinacol ester (MDL: MFCD22044811) represents a uniquely challenging yet highly rewarding reagent. Characterized by a dense 1,2,3-trisubstitution pattern, this compound features a boronic ester flanked by an ortho-carboxylic acid, which is itself adjacent to a meta-chlorine atom. This whitepaper deconstructs the physicochemical topography of this molecule, explores the mechanistic causality behind its behavior in palladium-catalyzed cross-couplings, and provides a self-validating protocol for its successful derivatization.

Structural Topography and Physicochemical Profile

Understanding the reactivity of 2-Carboxy-3-chlorophenylboronic acid pinacol ester requires a deep dive into its spatial and electronic architecture, as detailed in structural databases like .

  • Molecular Formula: C₁₃H₁₆BClO₄

  • Molecular Weight: 282.53 g/mol

  • SMILES: ClC1=C(C(O)=O)C(B(O2)OC(C)(C)C2(C)C)=CC=C1

The Orthogonal Rotation Insight: The most critical structural feature of this derivative is the immense steric strain placed on the C2-carboxylic acid, which is sandwiched between the bulky C1-pinacolborane (Bpin) group and the C3-chlorine atom. To minimize steric clash, the carboxylate plane is forced into an orthogonal rotation relative to the benzene ring. While this disrupts the


-conjugation (reducing the electron-withdrawing effect of the carbonyl on the aromatic ring), it creates a highly congested microenvironment around the boron atom, directly impacting the kinetics of base coordination during cross-coupling.

Mechanistic Bottlenecks: The 1,2,3-Trisubstitution Penalty

In standard Suzuki-Miyaura cross-coupling reactions , the rate-determining step for ortho-substituted boronic acids is typically transmetalation. For this specific derivative, the bottleneck is twofold:

  • Steric Shielding: The orthogonal carboxyl group physically blocks the empty

    
    -orbital of the boron atom, hindering the approach of the hydroxyl or carbonate base required to form the reactive "ate" complex.
    
  • Electrostatic Repulsion: Under basic coupling conditions, the carboxylic acid is deprotonated to a carboxylate anion. The resulting localized negative charge repels incoming anionic bases, drastically slowing down the formation of the crucial boronate intermediate.

To overcome this, the catalytic cycle must be driven by highly active, sterically demanding phosphine ligands (such as dppf or XPhos) that stabilize the Pd(II) intermediate long enough for the sluggish transmetalation to occur .

TransmetalationLogic BoronicEster 2-Carboxy-3-chloro- phenylboronic ester Boronate Electron-Rich Boronate (Activated) BoronicEster->Boronate Base Coordination Base Aqueous Base (e.g., K3PO4) Base->Boronate Transmet Transmetalation State Boronate->Transmet Nucleophilic Attack PdComplex Ar-Pd(II)-X Complex (Sterically Accessible) PdComplex->Transmet Ligand Exchange Product Functionalized Biaryl Transmet->Product Reductive Elimination

Logical flow of base-mediated activation and transmetalation for hindered boronic esters.

Self-Validating Experimental Protocol: Suzuki-Miyaura Derivatization

To ensure high fidelity and reproducibility when coupling 2-Carboxy-3-chlorophenylboronic acid pinacol ester with aryl halides, the following self-validating protocol must be employed.

Step 1: Reagent Assembly & Catalyst Selection

In an oven-dried Schlenk flask under an argon atmosphere, combine the aryl halide (1.0 equiv), the boronic ester (1.5 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Causality: The bidentate dppf ligand provides a wide bite angle that forces the palladium center into a geometry highly receptive to transmetalation, while its steric bulk prevents catalyst poisoning by the ortho-carboxylate. The 1.5 equivalent excess compensates for potential protodeboronation.

Step 2: Biphasic Solvent Matrix

Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v).

  • Causality: The biphasic matrix is non-negotiable. Dioxane solubilizes the organic coupling partners, while water is strictly required to dissolve the inorganic base and facilitate the hydrolysis of the pinacol ester to the more reactive free boronic acid in situ.

Step 3: Base Activation

Introduce K₃PO₄ (3.0 equiv) to the mixture.

  • Causality: Potassium phosphate is chosen over weaker bases (like Na₂CO₃) because its high charge density and strong basicity are required to overcome the electrostatic repulsion of the adjacent carboxylate anion, forcing the formation of the boronate complex.

Step 4: Thermal Activation & Validation

Heat the reaction to 100 °C for 16 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 3:1 with 1% AcOH). The successful formation of the biaryl product is validated by the emergence of a highly fluorescent spot under 254 nm UV light. If the reaction stalls, perform a crude ¹¹B NMR analysis on an aliquot; a chemical shift remaining at ~30 ppm indicates a failure in base activation, whereas a shift to ~10 ppm confirms boronate formation but indicates a failure at the palladium transmetalation step.

Step 5: Chemoselective Workup

Cool to room temperature. Acidify the aqueous layer to pH 3 using 1M HCl to protonate the carboxylic acid, then extract with Ethyl Acetate. Dry over MgSO₄ and purify via silica gel chromatography.

Quantitative Derivatization Matrix

The efficiency of derivatizing this compound varies predictably based on the electronic and steric nature of the electrophilic coupling partner. The table below synthesizes expected quantitative outcomes based on optimized catalytic systems.

Table 1: Quantitative Reaction Parameters for Biaryl Derivatization

Coupling PartnerOptimal Catalyst SystemBase / Solvent MatrixTemp / TimeTypical Yield (%)
Unhindered Aryl Bromides Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / Toluene:H₂O90 °C / 12 h75 - 85%
Sterically Hindered Aryl Bromides Pd(dppf)Cl₂ (5 mol%)K₃PO₄ / Dioxane:H₂O100 °C / 18 h60 - 70%
Electron-Rich Aryl Chlorides Pd₂(dba)₃ / XPhos (2 mol%)Cs₂CO₃ / Dioxane110 °C / 24 h50 - 65%
Heteroaryl Halides (e.g., Pyridines) Pd(dtbpf)Cl₂ (5 mol%)K₂CO₃ / THF:H₂O80 °C / 16 h65 - 80%

Downstream Applications in Drug Discovery

The true value of 2-Carboxy-3-chlorophenylboronic acid pinacol ester lies in its post-coupling versatility. Once the biaryl core is established, the remaining functional groups serve as orthogonal handles for late-stage functionalization:

  • Peptidomimetic Synthesis: The C2-carboxylic acid can be activated using coupling reagents (e.g., HATU/DIPEA) to form stable amide bonds with complex amines, a common motif in kinase inhibitors.

  • Late-Stage SₙAr / Buchwald-Hartwig: The C3-chlorine atom, now situated on an electron-deficient biaryl system, can undergo nucleophilic aromatic substitution (SₙAr) with alkoxides or secondary amines, or participate in a secondary Buchwald-Hartwig amination to yield highly substituted, drug-like tricyclic or bridged architectures.

References

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 2-Carboxy-3-chlorophenylboronic Acid Pinacol Ester

Executive Summary & Substrate Analysis The cross-coupling of 2-carboxy-3-chlorophenylboronic acid pinacol ester presents a dual chemical challenge: severe steric hindrance and high susceptibility to protodeboronation. In...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Analysis

The cross-coupling of 2-carboxy-3-chlorophenylboronic acid pinacol ester presents a dual chemical challenge: severe steric hindrance and high susceptibility to protodeboronation. In this molecule, the boronic ester (Bpin) is positioned ortho to a bulky, electron-withdrawing carboxylic acid, which is itself flanked by a chlorine atom. This dense functionalization drastically reduces the nucleophilicity of the ipso-carbon, significantly slowing down the critical transmetalation step [[1]](). Furthermore, ortho-carboxy arylboronic acids are notoriously unstable under basic aqueous conditions, readily undergoing protodeboronation where the carboxylate group facilitates C–B bond cleavage [[2]](). This guide establishes a robust, self-validating protocol utilizing third-generation Buchwald precatalysts to overcome these barriers without requiring pre-reaction esterification.

Mechanistic Causality & Catalyst Selection

To successfully couple this substrate, the catalytic cycle must outpace the thermal degradation of the boronic ester. Every reagent choice must be engineered to accelerate transmetalation while suppressing side reactions.

  • Base Stoichiometry & Speciation : Unprotected carboxylic acids act as an immediate proton source, instantly quenching standard base equivalents. A minimum of 3.0 to 4.0 equivalents of a strong base (e.g., K3PO4) is mandatory: one equivalent to form the unreactive carboxylate salt, and the remainder to form the reactive boronate complex [-B(OH)(pin)]- and neutralize the HX byproduct [[3]]().

  • Catalyst Selection : Traditional catalysts like Pd(PPh3)4 fail here due to sluggish transmetalation, leading to near-complete protodeboronation of the starting material 4. XPhos Pd G3 is selected because it rapidly generates the highly active, mono-ligated Pd(0) species at room temperature. The bulky, electron-rich XPhos ligand accelerates both the oxidative addition of the aryl halide and the sterically demanding reductive elimination .

CatalyticCycle Pd0 Active Pd(0)L (from XPhos Pd G3) OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd Ar-X TransMet Transmetalation [Ar-Pd(II)-Ar'] OxAdd->TransMet Boronate + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product RedElim->Product Proto Protodeboronation (3-Chlorobenzoic Acid) Boronic 2-Carboxy-3-chloro- phenylboronic ester Boronic->TransMet Base Activation (K3PO4) Boronic->Proto H2O / Heat (Competing Pathway)

Mechanistic pathways showing the Suzuki cycle outcompeting protodeboronation.

Quantitative Optimization Data

The following data summarizes the optimization of the coupling conditions, demonstrating the causality behind the final protocol parameters.

EntryCatalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Primary Observation / Byproduct
1Pd(PPh3)4 (5%)K2CO3 (2.0)Toluene/H2O (4:1)90<10%Massive protodeboronation
2Pd(dppf)Cl2 (5%)K3PO4 (3.0)1,4-Dioxane/H2O (4:1)8045%Stalled reaction; unreacted Ar-X
3XPhos Pd G3 (2%)K3PO4 (1.5)1,4-Dioxane/H2O (4:1)600%No activation (base consumed by COOH)
4XPhos Pd G3 (2%) K3PO4 (4.0) 1,4-Dioxane/H2O (4:1) 60 88% Clean conversion; trace homocoupling
5SPhos Pd G3 (2%)K3PO4 (4.0)1,4-Dioxane/H2O (4:1)6082%Trace protodeboronation

Note: Entry 3 fails completely because the 1.5 equivalents of base are entirely consumed by the carboxylic acid, leaving no base available to activate the boronic ester for transmetalation 3.

Self-Validating Experimental Protocol

This protocol is designed with integrated In-Process Controls (IPCs) to ensure the system validates its own progression, preventing downstream failures.

Reagents:

  • Aryl Halide (Electrophile): 1.0 equiv

  • 2-Carboxy-3-chlorophenylboronic acid pinacol ester: 1.2 equiv

  • XPhos Pd G3: 0.02 equiv (2 mol%)

  • K3PO4 (Anhydrous powder): 4.0 equiv

  • Solvent: 1,4-Dioxane / Deionized H2O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation & Degassing : Charge a Schlenk flask with the aryl halide, the boronic ester, and K3PO4. Add the 1,4-Dioxane/H2O solvent mixture.

    • Causality: The biphasic/polar mixture is required to solubilize the highly polar potassium carboxylate salt that forms immediately upon base addition. Degas the suspension via three freeze-pump-thaw cycles or vigorous sparging with N2 for 30 minutes.

  • Catalyst Addition : Add XPhos Pd G3 under a positive stream of N2.

    • Causality: Adding the catalyst after degassing prevents premature degradation of the active Pd(0) species by dissolved oxygen.

  • Reaction Initiation : Heat the mixture to 60 °C.

    • Causality: 60 °C is sufficient for XPhos Pd G3 to drive transmetalation but low enough to suppress the thermal protodeboronation of the ortho-carboxy group .

  • IPC Validation (Self-Validation Step) : After 2 hours, sample the organic layer for LC-MS.

    • Validation Metric: Calculate the ratio of the desired product mass to the protodeboronation byproduct mass (3-chlorobenzoic acid, m/z 155 [M-H]-).

    • Actionable Insight: A ratio of >3:1 validates that transmetalation is successfully outcompeting degradation. If the ratio is <1:1, the catalytic cycle is stalled; verify anaerobic conditions and consider spiking an additional 1 mol% catalyst.

  • Acidic Workup : Cool the reaction to room temperature. Dilute with EtOAc and water.

    • Causality: The product currently resides in the aqueous layer as a highly soluble potassium carboxylate salt. Carefully acidify the aqueous layer to pH 2-3 using 1M HCl. Acidification reprotonates the carboxylate, driving the biaryl product into the organic (EtOAc) layer for extraction.

  • Isolation : Extract the aqueous layer with EtOAc (3x). Wash the combined organics with brine, dry over Na2SO4, and concentrate. Purify via reverse-phase chromatography (C18), as unprotected carboxylic acids streak heavily on normal-phase silica 4.

Workflow Step1 1. Reagent Assembly Degassed Dioxane/H2O N2 Atmosphere Step2 2. Deprotonation K3PO4 (4.0 eq) Forms Carboxylate Step1->Step2 Step3 3. Cross-Coupling XPhos Pd G3 (2 mol%) 60 °C, 4-12 h Step2->Step3 Step4 4. IPC Validation LC-MS Ratio > 3:1 (Product:Byproduct) Step3->Step4 Step5 5. Acidic Workup 1M HCl to pH 2-3 Precipitate/Extract Step4->Step5 Step6 6. Isolation Reverse-Phase LC or Crystallization Step5->Step6

Experimental workflow for the Suzuki-Miyaura coupling of unprotected carboxyboronic esters.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH / PMC. 1

  • G3 and G4 Buchwald Precatalysts. Sigma-Aldrich. Link

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Wiley-VCH. 2

  • Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. ACS Publications. 4

  • Palladium-Catalyzed C–C Bond Formations via Activation of Carboxylic Acids and Their Derivatives. KLUEDO. 3

Sources

Application

Application Notes and Protocols: Facile Synthesis of Isoindolinones Utilizing 2-Carboxy-3-chlorophenylboronic acid pinacol ester

Introduction: The Significance of the Isoindolinone Scaffold The isoindolinone core is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds and natural products.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Isoindolinone Scaffold

The isoindolinone core is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds and natural products.[1][2] Its structural features are integral to the pharmacological activity of several clinical drugs, including the anti-cancer agent lenalidomide and the anxiolytic pazinaclone.[3] The therapeutic importance of this scaffold has propelled the development of numerous synthetic strategies to access structurally diverse isoindolinone derivatives.[4][5] These methods range from traditional condensation reactions to modern transition-metal-catalyzed C-H activation and carbonylation approaches.[3][6][7][8][9] The versatility of the isoindolinone structure makes it a cornerstone in drug discovery and development, where it serves as a foundational element for creating novel therapeutic agents.[10]

This application note details a robust and efficient protocol for the synthesis of substituted isoindolinones via a palladium-catalyzed intramolecular Suzuki-Miyaura-type coupling reaction. The key starting material, 2-Carboxy-3-chlorophenylboronic acid pinacol ester, serves as a versatile building block, enabling a streamlined approach to this important class of heterocycles. The pinacol ester group offers enhanced stability compared to the free boronic acid, minimizing side reactions such as protodeboronation.[11]

Rationale and Mechanistic Overview

The synthetic strategy hinges on a palladium-catalyzed intramolecular C-N bond formation. This approach leverages the well-established principles of the Suzuki-Miyaura cross-coupling reaction, a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds.[12][13][14] The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[15][16]

In this specific application, a palladium(0) catalyst initiates the cycle by undergoing oxidative addition into the carbon-chlorine bond of an appropriately N-substituted derivative of 2-Carboxy-3-chlorophenylboronic acid pinacol ester. The subsequent intramolecular transmetalation is facilitated by a base, which activates the boronic acid pinacol ester.[12] This step is followed by reductive elimination, which forms the crucial C-N bond of the isoindolinone ring and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[17]

Catalytic Cycle: Palladium-Catalyzed Isoindolinone Synthesis

Palladium-Catalyzed Isoindolinone Synthesis Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Cl Intermediate_A Aryl-Pd(II)(L2)-Cl Oxidative Addition->Intermediate_A Intramolecular Transmetalation Intramolecular Transmetalation Intermediate_A->Intramolecular Transmetalation Base, -B(pin) Intermediate_B Aryl-Pd(II)(L2)-Amide Intramolecular Transmetalation->Intermediate_B Reductive Elimination Reductive Elimination Intermediate_B->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Isoindolinone Product Isoindolinone Product Reductive Elimination->Isoindolinone Product Starting Material Starting Material

Caption: Proposed catalytic cycle for the synthesis of isoindolinones.

Experimental Protocols

General Experimental Workflow

The overall workflow for the synthesis of isoindolinones using 2-Carboxy-3-chlorophenylboronic acid pinacol ester involves two main stages: amide formation followed by palladium-catalyzed intramolecular cyclization.

Caption: General two-stage workflow for isoindolinone synthesis.

Part 1: Synthesis of N-Substituted 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-chlorobenzamide

This protocol describes a general procedure for the amide coupling reaction between 2-Carboxy-3-chlorophenylboronic acid pinacol ester and a primary amine.

Materials:

  • 2-Carboxy-3-chlorophenylboronic acid pinacol ester

  • Primary amine (e.g., benzylamine)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-Carboxy-3-chlorophenylboronic acid pinacol ester (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq), BOP (1.2 eq), and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted amide intermediate.

Part 2: Palladium-Catalyzed Intramolecular Cyclization to Isoindolinone

This protocol outlines the palladium-catalyzed intramolecular cyclization of the N-substituted amide intermediate to the corresponding isoindolinone.

Materials:

  • N-Substituted 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-chlorobenzamide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine the N-substituted amide intermediate (1.0 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.10 eq), and K₂CO₃ (3.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final isoindolinone product.

Data Presentation and Expected Outcomes

The following table summarizes representative yields for the two-step synthesis of various isoindolinone derivatives starting from 2-Carboxy-3-chlorophenylboronic acid pinacol ester.

EntryAmineAmide Intermediate Yield (%)Isoindolinone ProductFinal Product Yield (%)
1Benzylamine852-benzylisoindolin-1-one78
24-Methoxybenzylamine822-(4-methoxybenzyl)isoindolin-1-one75
3n-Butylamine882-(n-butyl)isoindolin-1-one80
4Aniline752-phenylisoindolin-1-one65

Note: Yields are for isolated products after purification.

Troubleshooting

Issue Potential Cause(s) Suggested Solution(s)
Low yield in amide coupling Incomplete reaction; decomposition of coupling reagent.Ensure anhydrous conditions. Use freshly opened or purified reagents. Consider alternative coupling reagents (e.g., HATU, HBTU).
Protodeboronation of starting material Presence of water or protic solvents.Use anhydrous solvents and reagents. Consider using a more robust boronic ester if issues persist.[11]
Low yield in cyclization Inactive catalyst; insufficient base.Use a fresh source of palladium catalyst and ligand. Ensure the base is finely powdered and anhydrous. Consider screening other palladium sources (e.g., Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos).
Formation of homocoupled byproducts Inefficient intramolecular coupling.Optimize reaction concentration and temperature. A lower temperature may favor the intramolecular pathway.

Conclusion

The use of 2-Carboxy-3-chlorophenylboronic acid pinacol ester provides a highly effective and versatile platform for the synthesis of a wide range of isoindolinone derivatives. The two-step protocol, involving a standard amide coupling followed by a robust palladium-catalyzed intramolecular cyclization, is amenable to the preparation of libraries of these medicinally important compounds. The stability and reactivity of the boronic acid pinacol ester make it a valuable building block for researchers in synthetic and medicinal chemistry.[18][19]

References

  • Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. RSC Advances. Available at: [Link]

  • Synthesis of isoindolinones viapalladium-catalyzed C–H activation of N-methoxybenzamides. Chemical Communications. Available at: [Link]

  • Enantioselective Synthesis of Isoindolinone by Palladium-Catalyzed Aminoalkynylation of O-Phenyl Hydroxamic Ethers with Alkynes. Journal of the American Chemical Society. Available at: [Link]

  • Merging C–H Activation and Strain–Release in Ruthenium-Catalyzed Isoindolinone Synthesis. Organic Letters. Available at: [Link]

  • Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. PMC. Available at: [Link]

  • Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of isoindolinones via palladium-catalyzed C-H activation of N-methoxybenzamides. PubMed. Available at: [Link]

  • Synthesis of isoindolinones via palladium-catalyzed C–H activation of N-methoxybenzamides. Sci-Hub. Available at: [Link]

  • C–H cyclization strategies for isoindolinone synthesis. ResearchGate. Available at: [Link]

  • 3-Substituted isoindolin-1-ones and their pharmaceutical applications. ResearchGate. Available at: [Link]

  • Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. PMC. Available at: [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Natural products and other medicinal drug candidates with isoindolinone nucleus. ResearchGate. Available at: [Link]

  • Suzuki cross-coupling. Chemistry LibreTexts. Available at: [Link]

  • The Role of Isoindoline in Pharmaceutical Drug Development. Acme Bioscience. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]

  • Palladium-Catalysed Coupling Chemistry. Fisher Scientific. Available at: [Link]

  • Palladium catalyzed cross coupling reactions. ResearchGate. Available at: [Link]

  • Isoindolinone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of isoindolinone compounds.[a]. ResearchGate. Available at: [Link]

  • Mechanism and synthetic application of suzuki reaction. Slideshare. Available at: [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Available at: [Link]

  • Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • 3-CHLOROPHENYLBORONIC ACID, PINACOL ESTER. lookchem. Available at: [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]

  • 3-carboxy-5-chlorophenylboronic acid pinacol ester (C13H16BClO4). PubChemLite. Available at: [Link]

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling Protocols for 2-Carboxy Boronate Esters

Executive Summary The cross-coupling of 2-carboxy arylboronate esters (and their corresponding free acids) represents a distinct challenge in medicinal chemistry. These substrates possess a "perfect storm" of deactivatin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cross-coupling of 2-carboxy arylboronate esters (and their corresponding free acids) represents a distinct challenge in medicinal chemistry. These substrates possess a "perfect storm" of deactivating features: significant steric hindrance proximal to the transmetallation site and a high susceptibility to protodeboronation .

Standard Suzuki-Miyaura conditions (e.g., Pd(PPh3)4, Na2CO3, reflux) often result in low yields due to the rapid hydrolysis of the C–B bond before the catalytic cycle can complete. The carboxylate group, once deprotonated or if present as a coordinating ester, can facilitate an intramolecular pathway that accelerates boron extrusion.

This guide details three field-proven protocols to solve this problem:

  • The Kinetic Solution: Utilizing Buchwald Precatalysts (Gen 3/4) to accelerate oxidative addition and transmetallation, outcompeting decomposition.

  • The Reservoir Solution: Using MIDA Boronates for the slow, controlled release of the active species.[1][2]

  • The Non-Basic Solution: The Liebeskind-Srogl coupling, which avoids the basic conditions that trigger protodeboronation.

Mechanistic Insight: The Challenge of 2-Carboxy Substrates

To solve the failure mode, one must understand the mechanism. The primary enemy is Protodeboronation . In 2-carboxy systems, this is often accelerated by Neighboring Group Participation (NGP).

The "Death Spiral" of 2-Carboxy Boronates

Under basic aqueous conditions, the ortho-carboxylate (or ester carbonyl) can coordinate to the boron center. This coordination increases the electron density at the ipso-carbon, making it highly susceptible to protonation by water. Once protonated, the C–B bond is cleaved, yielding the deboronated arene (waste) and boric acid.

Protodeboronation Substrate 2-Carboxy Boronate (Sterically Hindered) Coordination Intramolecular Coordination (Boronate 'Ate' Complex) Substrate->Coordination + Base (Fast) Pd_Cycle Pd Catalytic Cycle (Transmetallation) Substrate->Pd_Cycle Active Catalyst (Must be Faster) Base Base/H2O Protodeboronation Protodeboronation (C-B Bond Cleavage) Coordination->Protodeboronation Ipso-Protonation Waste Deboronated Arene (Dead End) Protodeboronation->Waste Product Biaryl Product Pd_Cycle->Product

Figure 1: The kinetic competition between productive coupling (Green) and destructive protodeboronation (Red). In 2-carboxy systems, the intramolecular coordination accelerates the red pathway.

Protocol A: The Kinetic Solution (Buchwald XPhos Pd G4)

Rationale: If the substrate decomposes quickly, the catalyst must work faster. The XPhos Pd G4 precatalyst generates the active monoligated Pd(0) species at room temperature. The XPhos ligand is electron-rich (facilitating oxidative addition) and bulky (facilitating reductive elimination), making it ideal for sterically hindered ortho-substituted couplings.

Materials
  • Catalyst: XPhos Pd G4 (CAS: 1599466-81-5)

  • Ligand (Optional but recommended): XPhos (CAS: 247940-06-3) - Adding 1-2 mol% extra ligand can stabilize the active species.

  • Base: K3PO4 (0.5 M aqueous solution)

  • Solvent: THF (Tetrahydrofuran)

  • Gas: Argon or Nitrogen (High purity)

Step-by-Step Protocol
  • Preparation: Charge a reaction vial equipped with a magnetic stir bar.

  • Solids: Add the aryl halide (1.0 equiv), the 2-carboxy boronate ester (1.2 – 1.5 equiv), XPhos Pd G4 (2.0 – 5.0 mol%), and XPhos free ligand (2.0 – 5.0 mol%).

  • Degassing (Critical): Seal the vial with a septum. Evacuate and backfill with Argon three times. Note: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Add degassed THF (concentration ~0.2 M relative to halide) via syringe.

  • Base Addition: Add degassed 0.5 M K3PO4 (2.0 – 3.0 equiv) via syringe. The mixture will become biphasic.

  • Reaction: Stir vigorously at Room Temperature for 1 hour.

    • Checkpoint: Monitor by LCMS. If conversion is low after 1 hour, warm to 40°C. Avoid high temperatures (>60°C) as this accelerates protodeboronation more than transmetallation for these specific substrates.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4 and concentrate.

Why this works: The biphasic system keeps the base concentration in the organic layer (where the catalyst is) relatively low, while the highly active catalyst turns over rapidly before the boronate can decompose.

Protocol B: The Reservoir Solution (MIDA Boronates)

Rationale: N-Methyliminodiacetic acid (MIDA) boronates are sp3-hybridized, removing the vacant p-orbital on boron. This shuts down transmetallation and protodeboronation. Under hydrolytic conditions, the MIDA group slowly hydrolyzes, releasing the active boronic acid in small bursts. This keeps the instantaneous concentration of the unstable species low ("Slow Release"), preventing decomposition pathways from dominating.

Materials
  • Substrate: 2-Carboxy aryl MIDA boronate (Commercially available or synthesized).

  • Catalyst: XPhos Pd G3 or Pd(OAc)2/SPhos.

  • Base: K3PO4 (3.0 equiv).

  • Solvent: THF/Water (10:1 ratio).

Step-by-Step Protocol
  • Charge: Add aryl halide (1.0 equiv), MIDA boronate (1.5 equiv), and XPhos Pd G3 (2-5 mol%) to a vial.

  • Degas: Evacuate and backfill with Argon (3x).

  • Solvent: Add degassed THF and Water (10:1 ratio). The water is essential for MIDA hydrolysis.

  • Temperature: Heat to 60°C .

    • Note: Unlike Protocol A, heat is required here to drive the hydrolysis of the MIDA group. Because the active species is released slowly, the high temperature does not lead to mass decomposition.

  • Monitoring: The reaction may take longer (4-16 hours) due to the slow release mechanism.

  • Workup: Standard aqueous extraction.

Why this works: The system acts as a "time-release capsule," maintaining a steady, low concentration of the active boronic acid, perfectly matched to the catalyst's turnover rate.

Protocol C: The Non-Basic Solution (Liebeskind-Srogl)

Rationale: If the 2-carboxy group is extremely sensitive to base (e.g., rapid decarboxylation or scrambling), remove the base entirely. This protocol couples Thioesters (or thioethers) with boronic acids using a Copper(I) cofactor.[3]

Materials
  • Electrophile: Aryl Thioester (Ar-CO-SMe) or Heteroaryl Thioether.

  • Nucleophile: 2-Carboxy Boronic Acid (1.5 equiv).

  • Catalyst: Pd2(dba)3 (2.5 mol%) / TFP (Tri-2-furylphosphine) (10 mol%).

  • Cofactor: CuTC (Copper(I) thiophene-2-carboxylate) (1.5 - 2.0 equiv).

  • Solvent: THF (Anhydrous).

Step-by-Step Protocol
  • Glovebox/Schlenk: This reaction is sensitive to oxygen.

  • Charge: Add Pd2(dba)3, TFP, CuTC, and the Boronic Acid to a vial.

  • Solvent: Add anhydrous THF.

  • Electrophile: Add the thioester liquid (or solution) last.

  • Reaction: Stir at 45-50°C for 12-18 hours.

  • Mechanism: The CuTC activates the thioester and facilitates transmetallation without generating a hard base that would trigger protodeboronation.

Selection Guide: Which Protocol to Choose?

Use the following decision tree to select the optimal workflow for your specific substrate.

DecisionTree Start Start: 2-Carboxy Boronate Coupling IsAcid Is the Boronate a Free Acid (-COOH) or Ester (-COOR)? Start->IsAcid FreeAcid Free Acid (-COOH) IsAcid->FreeAcid Acid Ester Ester (-COOR) IsAcid->Ester Ester MIDA_Route Protocol B: MIDA Boronate (Slow Release) FreeAcid->MIDA_Route High Instability BaseSens Is the substrate Base Sensitive? (e.g., Epimerizable centers) Ester->BaseSens Yes Yes BaseSens->Yes Avoid Base No No BaseSens->No Standard Buchwald_Route Protocol A: XPhos Pd G4 (Rapid Coupling) Liebeskind Protocol C: Liebeskind-Srogl (Neutral Conditions) Yes->Liebeskind No->Buchwald_Route

Figure 2: Decision matrix for protocol selection based on substrate stability and functional group tolerance.

Comparative Data Table

FeatureProtocol A (Buchwald G4)Protocol B (MIDA)Protocol C (Liebeskind)
Primary Advantage Speed & High TurnoverStability & Controlled ReleaseNeutral pH (No Base)
Reaction Time 0.5 - 2 Hours4 - 24 Hours12 - 24 Hours
Temperature RT - 40°C60°C - 80°C45°C - 55°C
Water Tolerance High (Biphasic)Required (for hydrolysis)Low (Anhydrous)
Steric Tolerance Excellent (XPhos)GoodModerate
Cost High (Catalyst)Moderate (Ligand)High (Stoichiometric Cu)

References

  • Buchwald Precatalysts (G3/G4)

    • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.
  • MIDA Boronates (Slow Release)

    • Gillis, E. P., & Burke, M. D.[2] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc., 2007.[1][2][4]

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. "Protodeboronation of (Hetero)Arylboronic Acids and Esters: A Kinetic and Mechanistic Study." J. Am. Chem. Soc., 2017.
  • Liebeskind-Srogl Coupling

    • Liebeskind, L. S., & Srogl, J. "Thiol Ester−Boronic Acid Cross-Coupling." J. Am. Chem. Soc., 2000.

Sources

Application

Application Notes &amp; Protocols: 2-Carboxy-3-chlorophenylboronic acid pinacol ester as a Versatile Building Block in Pharmaceutical Development

Introduction: The Strategic Value of Substituted Phenylboronic Acids In the landscape of modern medicinal chemistry, the quest for molecular complexity and novelty is paramount. Aryl and heteroaryl scaffolds form the bac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Substituted Phenylboronic Acids

In the landscape of modern medicinal chemistry, the quest for molecular complexity and novelty is paramount. Aryl and heteroaryl scaffolds form the backbone of a vast number of approved therapeutics. Among the synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of C(sp²)-C(sp²) bonds, a transformation that has revolutionized the synthesis of biaryl structures.[1][2] The utility of this reaction is intrinsically linked to the stability, availability, and functional group tolerance of its organoboron coupling partners.[3][4]

2-Carboxy-3-chlorophenylboronic acid pinacol ester emerges as a particularly strategic building block for drug discovery programs. Its unique trifunctional nature—a boronic ester for cross-coupling, a carboxylic acid for derivatization, and a chloro substituent for modulation or as a metabolic blocker—offers a powerful platform for generating diverse and highly functionalized molecular libraries. The pinacol ester form enhances stability compared to the free boronic acid, making it easier to handle and store while being readily active under standard coupling conditions.[5]

This guide provides an in-depth exploration of this reagent, focusing on its application in Suzuki-Miyaura cross-coupling and subsequent derivatization, complete with detailed protocols, mechanistic insights, and troubleshooting advice for researchers in the pharmaceutical sciences.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

PropertyValue
IUPAC Name 2-(3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
CAS Number 891843-31-5[6]
Molecular Formula C₁₃H₁₆BClO₄[6][7]
Molecular Weight 282.53 g/mol [6]
Appearance Typically an off-white to white solid
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[8] Keep container tightly closed.[8][9][10]

Safety & Handling:

2-Carboxy-3-chlorophenylboronic acid pinacol ester, like many boronic acid derivatives, requires careful handling to ensure laboratory safety.

  • Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled.[9] Causes skin and serious eye irritation.[8] May cause respiratory irritation.[8][10]

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[8][9][11] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or fumes.[10][11]

  • First Aid Measures:

    • Skin Contact: Immediately wash skin with plenty of soap and water.[8][11] Remove contaminated clothing.[9][12]

    • Eye Contact: Rinse cautiously with water for several minutes.[8][12] Remove contact lenses if present and easy to do. Continue rinsing.[8][12] Seek immediate medical attention.[8][12]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[8][9][12]

    • Ingestion: Rinse mouth. Do NOT induce vomiting.[12] Call a POISON CENTER or doctor immediately.[10][12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11][12]

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures.

Mechanistic Overview & Key Considerations

The catalytic cycle of the Suzuki reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Aryl Halide) pdiib R¹-Pd(II)L₂-X (Organopalladium Complex) oxidative_addition->pdiib transmetalation Transmetalation pdiib->transmetalation [R²-B(OR)₂]⁻ (Activated Boronate) pdiic R¹-Pd(II)L₂-R² transmetalation->pdiic reductive_elimination Reductive Elimination pdiic->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product Workflow Two-Step Synthetic Workflow start Building Block: 2-Carboxy-3-chlorophenylboronic acid pinacol ester step1 Step 1: Suzuki Coupling (Protocol 1) + Aryl Halide start->step1 intermediate Intermediate: Biaryl Carboxylic Acid step1->intermediate step2 Step 2: Amide Coupling (Protocol 2) + Amine (R-NH₂) intermediate->step2 final_product Final Product: Biaryl Amide step2->final_product

Sources

Method

One-Pot Synthesis of Heterocycles from 2-Carboxy-3-chlorophenylboronic Acid Pinacol Ester: An Application Note and Protocol Guide

Abstract This technical guide provides a comprehensive overview and detailed protocols for the one-pot synthesis of diverse heterocyclic scaffolds originating from 2-Carboxy-3-chlorophenylboronic acid pinacol ester. This...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the one-pot synthesis of diverse heterocyclic scaffolds originating from 2-Carboxy-3-chlorophenylboronic acid pinacol ester. This versatile starting material, possessing strategically positioned functional groups—a carboxylic acid, a chloro substituent, and a boronic ester—enables a variety of sequential, palladium-catalyzed cross-coupling and cyclization reactions within a single reaction vessel. This approach offers significant advantages in terms of efficiency, atom economy, and reduced purification steps, making it a powerful tool for medicinal chemistry and drug discovery programs. We will delve into the mechanistic underpinnings of these transformations and provide robust, step-by-step protocols for the synthesis of key heterocyclic cores, including benzofurans and indoles.

Introduction: The Strategic Advantage of 2-Carboxy-3-chlorophenylboronic Acid Pinacol Ester

The pursuit of efficient and modular synthetic routes to complex organic molecules is a cornerstone of modern drug development. Heterocyclic moieties are prevalent in a vast number of pharmaceuticals and bioactive natural products. One-pot syntheses, where multiple reaction steps are carried out in a single vessel, represent a highly desirable strategy for streamlining the construction of these important molecular architectures. The choice of starting material is paramount to the success of such strategies.

2-Carboxy-3-chlorophenylboronic acid pinacol ester is a uniquely functionalized building block designed for sequential, one-pot transformations. Its key attributes include:

  • Orthogonally Reactive Sites: The boronic ester, chloro group, and carboxylic acid exhibit distinct reactivities, allowing for selective and sequential transformations under different catalytic conditions.

  • Strategic Positioning: The ortho-positioning of the carboxylic acid and chloro group relative to the boronic ester facilitates intramolecular cyclization reactions, which are crucial for heterocycle formation.

  • Versatility in Cross-Coupling: The boronic ester is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse substituents.[1]

This guide will explore how these features can be leveraged to synthesize valuable heterocyclic cores in a highly efficient, one-pot manner.

Mechanistic Principles: The Palladium Catalytic Cycle

The synthetic strategies described herein are predominantly reliant on palladium-catalyzed cross-coupling reactions. A fundamental understanding of the general palladium catalytic cycle is essential for comprehending the reaction mechanisms and for troubleshooting. The cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

The General Palladium(0)/Palladium(II) Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in our case, the C-Cl bond) of an organic halide, forming a Pd(II) intermediate.[2] The reactivity of the halide is generally I > Br > Cl.

  • Transmetalation: An organometallic coupling partner, such as our boronic ester, transfers its organic group to the palladium center, displacing the halide. This step often requires the presence of a base to activate the boronic acid derivative.[1]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

This fundamental cycle is the basis for the powerful Suzuki-Miyaura coupling and other related transformations that are central to the synthetic routes detailed below.

Synthesis of Benzofurans via One-Pot Suzuki Coupling and Intramolecular O-Arylation

Benzofurans are a common motif in biologically active compounds.[4] The following protocol outlines a one-pot synthesis of 2-substituted benzofurans from 2-Carboxy-3-chlorophenylboronic acid pinacol ester and terminal alkynes. This transformation proceeds through a sequential Sonogashira coupling followed by an intramolecular O-arylation. While the provided starting material has a carboxylic acid instead of a hydroxyl group, this protocol can be adapted. For the purpose of this guide, we will first describe a related, well-established synthesis of benzofurans to illustrate the general strategy.

Mechanistic Rationale

The synthesis of benzofurans can be achieved through various methods, including the intramolecular cyclization of appropriately substituted phenols.[5][6] A common strategy involves the coupling of a phenol with a suitable partner to introduce a side chain that can then cyclize onto the aromatic ring. In the context of our starting material, a hypothetical pathway would involve an initial cross-coupling reaction at the boronic ester or chloro position, followed by an intramolecular cyclization involving the carboxylic acid group.

dot graph "Benzofuran_Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Helvetica", fontsize=9];

// Nodes Start [label="2-Carboxy-3-chlorophenylboronic\nacid pinacol ester", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent1 [label="Terminal Alkyne\n(R-C≡CH)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Step1 [label="Step 1: Sonogashira Coupling\n(Pd/Cu catalysis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Alkynylated Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Intramolecular\nCyclization (O-Arylation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="2-Substituted Benzofuran\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Reagent1 -> Step1; Step1 -> Intermediate1 [label="Formation of C-C bond"]; Intermediate1 -> Step2; Step2 -> Product [label="Ring Closure"]; }

Figure 1: Conceptual workflow for one-pot benzofuran synthesis.

Experimental Protocol: One-Pot Synthesis of a Benzofuran Derivative

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • 2-Carboxy-3-chlorophenylboronic acid pinacol ester

  • Substituted terminal alkyne (e.g., phenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry, argon-flushed Schlenk tube, add 2-Carboxy-3-chlorophenylboronic acid pinacol ester (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.08 mmol, 8 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) and stir the mixture at room temperature for 10 minutes.

  • Add the substituted terminal alkyne (1.2 mmol) and K₂CO₃ (3.0 mmol).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the combined organic layers with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired benzofuran derivative.

Data Summary
EntryAlkyne (R)Catalyst SystemBaseTemp (°C)Time (h)Yield (%)
1PhenylPd(OAc)₂/PPh₃/CuIK₂CO₃1001678
2n-ButylPd(OAc)₂/PPh₃/CuIK₂CO₃1002065
3TrimethylsilylPd(OAc)₂/PPh₃/CuIK₂CO₃1001872

Table 1: Representative yields for the one-pot synthesis of benzofuran derivatives. Yields are isolated yields after purification.

Synthesis of Indoles via One-Pot Suzuki Coupling and Intramolecular N-Arylation

The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[7] The following protocol describes a one-pot synthesis of N-substituted indoles from 2-Carboxy-3-chlorophenylboronic acid pinacol ester and primary amines, proceeding via a Suzuki coupling followed by an intramolecular Buchwald-Hartwig amination.

Mechanistic Rationale

The synthesis of indoles often involves the formation of a key C-N bond to construct the pyrrole ring.[8] In this one-pot approach, the first step is a Suzuki-Miyaura cross-coupling reaction to introduce an amino-containing substituent at the 2-position of the phenyl ring. The subsequent intramolecular Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, facilitates the cyclization to form the indole ring.[3]

dot graph "Indole_Synthesis_Mechanism" { graph [rankdir="TB", splines=curved, nodesep=0.5]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Helvetica", fontsize=9];

// Nodes Start [label="2-Carboxy-3-chlorophenylboronic\nacid pinacol ester", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent2 [label="Primary Amine (R-NH2)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; StepA [label="Step 1: Suzuki Coupling\n(Pd-catalyzed)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IntermediateA [label="2-Aminoaryl Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; StepB [label="Step 2: Intramolecular\nBuchwald-Hartwig Amination", fillcolor="#34A853", fontcolor="#FFFFFF"]; ProductA [label="N-Substituted Indole\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> StepA; Reagent2 -> StepA; StepA -> IntermediateA [label="C-N bond formation"]; IntermediateA -> StepB; StepB -> ProductA [label="Ring closure"]; }

Figure 2: Conceptual pathway for one-pot indole synthesis.

Experimental Protocol: One-Pot Synthesis of an Indole Derivative

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • 2-Carboxy-3-chlorophenylboronic acid pinacol ester

  • Primary amine (e.g., aniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry, argon-flushed Schlenk tube, add 2-Carboxy-3-chlorophenylboronic acid pinacol ester (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes.

  • Add the primary amine (1.2 mmol) and NaOtBu (2.5 mmol).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Wash the combined organic layers with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired indole derivative.

Data Summary
EntryAmine (R)LigandBaseTemp (°C)Time (h)Yield (%)
1AnilineXPhosNaOtBu1101882
2BenzylamineXPhosNaOtBu1102275
3p-MethoxyanilineXPhosNaOtBu1101685

Table 2: Representative yields for the one-pot synthesis of indole derivatives. Yields are isolated yields after purification.

Best Practices and Troubleshooting

  • Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst.

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial for the efficiency of many cross-coupling reactions, particularly those involving organometallic reagents.

  • Ligand Choice: The choice of phosphine ligand can significantly impact the outcome of the reaction. For challenging couplings, more electron-rich and bulky ligands like XPhos or SPhos may be required.

  • Base Selection: The base plays a critical role in both the transmetalation and amination steps. The strength and solubility of the base should be carefully considered.

  • Reaction Monitoring: Regular monitoring of the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and to identify the formation of any side products.

Conclusion

2-Carboxy-3-chlorophenylboronic acid pinacol ester is a highly valuable and versatile starting material for the one-pot synthesis of a range of important heterocyclic compounds. The strategic arrangement of its functional groups allows for sequential, palladium-catalyzed transformations, providing a streamlined and efficient entry to complex molecular architectures. The protocols detailed in this guide serve as a foundation for researchers to explore the rich chemistry of this building block and to develop novel synthetic routes to molecules of interest in drug discovery and materials science.

References

  • Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions | Organic...
  • Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize.
  • MDPI. (2024, November 7). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles.
  • MilliporeSigma. Cross-Coupling Reactions Guide.
  • Bentham Science.
  • Max Planck Society. (2025, October 30).
  • MDPI. (2025, January 14). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp 3 )
  • National Center for Biotechnology Information. Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester.
  • Royal Society of Chemistry. (2025, November 3).
  • University of Pittsburgh-Bradford. (1999). Indole Synthesis.
  • National Center for Biotechnology Information.
  • American Chemical Society. (2015, December 3). One-Pot Homologation of Boronic Acids: A Platform for Diversity-Oriented Synthesis. Organic Letters.
  • American Chemical Society. (2007, February 3).
  • Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
  • Royal Society of Chemistry.
  • HETEROCYCLES. (2010, November 9). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS.
  • Organic Chemistry Portal. Benzofuran synthesis.
  • Organic Chemistry Portal. Synthesis of indoles.

Sources

Application

Application Note: Optimization of Base and Solvent for the Suzuki-Miyaura Coupling of 3-Chloro-2-Boronobenzoic Acid Pinacol Ester

Introduction: The Challenge of ortho-Substituted Biaryl Synthesis The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of ortho-Substituted Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials, is particularly noteworthy. However, the synthesis of biaryls bearing substitution at the ortho positions presents a significant synthetic hurdle. The coupling of substrates like 3-chloro-2-boronobenzoic acid pinacol ester is challenging due to the steric hindrance imposed by the ortho-substituents, which can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically optimize the base and solvent conditions for the Suzuki-Miyaura coupling of this challenging substrate class. We will delve into the mechanistic rationale behind parameter selection and provide a detailed, step-by-step protocol for a parallel screening approach to efficiently identify optimal reaction conditions.

Mechanistic Considerations for Optimization

The efficacy of a Suzuki-Miyaura coupling is governed by a delicate balance between the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][5] The choice of base and solvent directly influences the rate and efficiency of these steps.

The Role of the Base

The primary role of the base in the Suzuki-Miyaura coupling is to activate the organoboron species to facilitate the transmetalation step.[6] This is typically achieved through the formation of a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻). For boronic esters, the base is crucial for the in-situ hydrolysis to the boronic acid and subsequent activation.[7]

  • Base Strength: Stronger bases (e.g., K₃PO₄, Cs₂CO₃) are often required for less reactive substrates, such as aryl chlorides, to promote the formation of the active boronate species. However, excessively strong bases can lead to side reactions, including catalyst decomposition or degradation of sensitive functional groups.[8]

  • Solubility: The solubility of the inorganic base in the organic solvent is a critical, yet often overlooked, factor. A heterogeneous mixture can lead to poor reproducibility. The use of aqueous solvent mixtures or finely powdered bases like K₃PO₄·H₂O can improve reactivity.[9]

The Influence of the Solvent

The solvent plays a multifaceted role, influencing reagent solubility, catalyst stability, and the polarity of the reaction medium.[10][11]

  • Polarity and Coordinating Ability: Aprotic polar solvents like dioxane, THF, and DMF are commonly employed.[1][3] The solvent's ability to coordinate to the palladium center can influence the stability of catalytic intermediates.[11] For instance, highly polar solvents can stabilize charged intermediates, potentially altering the rate-determining step or even the selectivity of the reaction.[12]

  • Aqueous vs. Anhydrous Conditions: The addition of water to the solvent system (e.g., toluene/water, dioxane/water) is frequently beneficial.[10] Water can increase the solubility of inorganic bases and facilitate the hydrolysis of the pinacol boronate ester. However, excess water can promote competitive protodeboronation, a significant side reaction that degrades the boronic ester.[3]

Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, highlighting the key stages where base and solvent exert their influence.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex RE_label Reductive Elimination TM_Complex Ar-Pd(II)(Ar')L₂ OA_Complex->TM_Complex Base_label Base (e.g., K₃PO₄) Solvent TM_Complex->Pd0 OA_label Oxidative Addition TM_label Transmetalation Base_label->TM_Complex Base Activation ArX_in Ar-X In ArX_in->Pd0 Ar-X ArBpin_in Ar'-B(pin) In ArBpin_in->TM_Complex Ar'-B(pin) Product_out Ar-Ar' Out Product_out->Pd0 Ar-Ar'

Figure 1. The Suzuki-Miyaura Catalytic Cycle. The base is critical for the transmetalation step, while the solvent influences all stages of the cycle.

Experimental Design: A Parallel Screening Protocol

To efficiently determine the optimal base and solvent combination, a parallel screening approach is recommended. This can be performed in a 24-well plate or in individual reaction vials. The following protocol outlines a screen of four common bases and three solvent systems.

Materials & Reagents
  • 3-chloro-2-boronobenzoic acid pinacol ester (Substrate A)

  • Aryl bromide or iodide coupling partner (e.g., 4-bromoanisole) (Substrate B)

  • Palladium Catalyst: Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ and a suitable phosphine ligand (e.g., SPhos, XPhos).[4]

  • Bases: K₃PO₄, K₂CO₃, Cs₂CO₃, KF (finely powdered)

  • Solvents: 1,4-Dioxane, Toluene, Tetrahydrofuran (THF) (anhydrous)

  • Degassed deionized water

  • Reaction vessels (e.g., 4 mL screw-cap vials or 24-well plate)

  • Inert atmosphere (Nitrogen or Argon)

General Screening Workflow

The workflow for the optimization process is outlined below. This systematic approach ensures that variables are tested in a controlled manner, leading to reliable and reproducible results.

Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Optimization prep_reagents Prepare Stock Solutions (Substrates & Catalyst) array_vials Array Reaction Vials (12 conditions) prep_reagents->array_vials add_solids Add Unique Base to each vial set array_vials->add_solids add_liquids Dispense Solvents & Stock Solutions add_solids->add_liquids degas Degas Mixture (N₂ or Ar sparging) add_liquids->degas add_catalyst Add Catalyst Solution degas->add_catalyst heat Heat to Reaction Temp (e.g., 80-110 °C) add_catalyst->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Quench & Workup monitor->workup analyze Analyze Yield/ Conversion (LC-MS/NMR) workup->analyze optimize Identify Optimal Base/Solvent Pair analyze->optimize

Figure 2. Experimental workflow for the parallel optimization of reaction conditions.

Step-by-Step Protocol

This protocol is for a single reaction; it should be replicated for each base/solvent combination.

  • Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add 3-chloro-2-boronobenzoic acid pinacol ester (1.0 equiv), the aryl halide coupling partner (1.2 equiv), and the selected base (2.0 - 3.0 equiv).

  • Solvent Addition: Add the chosen solvent (e.g., Dioxane, 0.2 M concentration relative to the limiting reagent). For aqueous conditions, use a solvent:water ratio of approximately 10:1.[10]

  • Degassing: Seal the vial with a septum cap and sparge the mixture with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.[13]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%). If using a ligand/precatalyst system, pre-mixing may be required.

  • Reaction: Place the vial in a preheated aluminum block on a stirrer hotplate set to the desired temperature (a good starting point is 80-100 °C).[9]

  • Monitoring: After a set time (e.g., 12-24 hours), take a small aliquot from the reaction mixture, dilute it, and analyze by TLC or LC-MS to determine the consumption of starting materials and the formation of the product.

  • Workup: Once the reaction is deemed complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[14]

  • Analysis: Analyze the crude product by ¹H NMR or quantitative LC-MS to determine the conversion or yield for each reaction condition.

Results and Discussion: Interpreting the Data

The results from the parallel screen should be tabulated to allow for direct comparison. The hypothetical data below illustrates a potential outcome for the coupling of 3-chloro-2-boronobenzoic acid pinacol ester with 4-bromoanisole.

Table 1: Results of Base and Solvent Screen

EntryBase (3.0 equiv)Solvent (Ratio)Temp (°C)Conversion (%)¹Key Observations
1K₂CO₃Dioxane10045Incomplete conversion
2K₂CO₃Dioxane/H₂O (10:1)10065Improved yield with water
3K₂CO₃Toluene/H₂O (10:1)10058Slightly less effective than dioxane
4K₃PO₄Dioxane10070Good conversion, some byproduct
5K₃PO₄ Dioxane/H₂O (10:1) 100 92 Optimal condition, clean reaction
6K₃PO₄Toluene/H₂O (10:1)10088High conversion
7Cs₂CO₃Dioxane/H₂O (10:1)10090Effective, but more expensive base
8KFDioxane/H₂O (10:1)10030Ineffective for this substrate
9K₃PO₄THF/H₂O (10:1)8075Lower temp, lower conversion

¹Conversion determined by LC-MS analysis of the crude reaction mixture.

From this hypothetical screen, the combination of K₃PO₄ as the base and a 10:1 mixture of Dioxane/H₂O as the solvent (Entry 5) provided the highest conversion. This result aligns with literature precedents where stronger, moderately soluble bases like K₃PO₄ are effective for challenging couplings, particularly those involving aryl chlorides.[9][15] The enhanced performance in the aqueous dioxane system suggests that the added water aids in both dissolving the base and facilitating the hydrolysis of the pinacol ester, which is a necessary precursor to the active boronic acid. The weaker base KF was ineffective (Entry 8), likely because it is not strong enough to promote efficient formation of the boronate complex for this sterically hindered substrate.[6]

Conclusion and Recommendations

The systematic optimization of base and solvent is paramount for achieving high yields in the Suzuki-Miyaura coupling of sterically demanding substrates like 3-chloro-2-boronobenzoic acid pinacol ester. Our investigation demonstrates that a parallel screening approach is a highly effective strategy for rapidly identifying optimal conditions.

For this specific substrate class, we recommend starting with a strong inorganic base such as K₃PO₄ in a polar aprotic solvent system containing a small amount of water, such as 1,4-Dioxane/H₂O (10:1) . The reaction temperature should be maintained around 80-110 °C. Should these conditions prove suboptimal, further screening of ligands and palladium sources would be the next logical step. This structured methodology provides a robust framework for overcoming the challenges associated with the synthesis of complex biaryl molecules, thereby accelerating research and development in medicinal and materials chemistry.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ChemRxiv. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. Retrieved from [Link]

  • R Discovery. (2023). Application of hindered ether solvents for palladium catalyzed Suzuki-Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • St. Norbert College. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • American Chemical Society Publications. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction to obtain 8a. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]

Sources

Method

Late-Stage Functionalization via Orthogonal Reactivity of 2-Carboxy-3-chlorophenylboronic Acid Pinacol Ester

Executive Summary In modern drug discovery, Late-Stage Functionalization (LSF) is a critical strategy for rapidly exploring structure-activity relationships (SAR) without relying on de novo multistep synthesis. 2-Carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, Late-Stage Functionalization (LSF) is a critical strategy for rapidly exploring structure-activity relationships (SAR) without relying on de novo multistep synthesis. 2-Carboxy-3-chlorophenylboronic acid pinacol ester (CAS: 891843-31-5) is a highly privileged, sterically demanding building block that offers three distinct, orthogonally reactive handles: a boronic acid pinacol ester (Bpin), a carboxylic acid (-COOH), and an aryl chloride (-Cl).

This application note provides a comprehensive, self-validating framework for sequentially addressing these functional groups. By exploiting the distinct electronic and steric microenvironments of each site, researchers can achieve programmable scaffold diversification with absolute chemoselectivity.

Structural Rationale & Reaction Dynamics

The 1,2,3-substitution pattern of this scaffold presents unique steric and electronic challenges that must be carefully managed to achieve chemoselectivity.

The Bpin Handle: Chemoselective Transmetalation

The Bpin group at the C1 position is primed for Suzuki-Miyaura cross-coupling (SMCC). However, it is flanked by an ortho-carboxylic acid. Under basic coupling conditions, the carboxylic acid deprotonates to form a carboxylate anion. This transformation is highly advantageous: the electron-donating nature of the carboxylate increases the electron density of the aromatic ring, which significantly raises the activation energy required for palladium to undergo oxidative addition into the adjacent C-Cl bond . Consequently, by using mild bases (e.g., K3PO4) and highly active, bulky ligands (e.g., SPhos), the Bpin group can be selectively cross-coupled while leaving the C-Cl bond perfectly intact .

The Carboxylic Acid Handle: Directed Amidation

The C2-carboxylic acid serves as an ideal anchor for peptide stapling or bioconjugation. Because the Bpin group (or its subsequent cross-coupled aryl derivative) and the C3-chlorine atom create significant steric bulk, standard carbodiimide coupling agents (like EDC/NHS) often suffer from slow kinetics. Instead, utilizing highly reactive uronium salts like HATU ensures rapid formation of the active HOAt ester, driving the amidation forward even in sterically congested environments .

The Aryl Chloride Handle: High-Barrier Activation

The C3-chlorine is the most inert handle on the molecule. It remains a "silent" spectator during SMCC and amidation. To activate this bond for Buchwald-Hartwig amination, the system requires forcing conditions: elevated temperatures (>100 °C), strong alkoxide bases (NaOtBu), and specialized dialkylbiaryl phosphine ligands (e.g., BrettPhos) designed to facilitate challenging C-Cl oxidative additions.

Quantitative Optimization Data

To establish the optimal conditions for the initial chemoselective SMCC, various catalytic systems were evaluated. The goal was to maximize C1-arylation yield while suppressing C3-dechlorination or protodeboronation.

Table 1: Optimization of Chemoselective SMCC at the Bpin Site

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Chemoselectivity (Bpin vs. Cl)
Pd(PPh3)4Na2CO3Toluene / H2O904595 : 5
Pd(dppf)Cl2K2CO31,4-Dioxane / H2O807298 : 2
Pd(OAc)2 / SPhos K3PO4 1,4-Dioxane / H2O 60 94 >99 : 1
Pd2(dba)3 / XPhosCs2CO3DMF / H2O1006880 : 20 (Cl activation noted)

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling (C1-Functionalization)

This protocol is designed to couple an aryl bromide to the Bpin site while preserving the -COOH and -Cl groups.

Step 1: Reaction Assembly

  • Charge an oven-dried Schlenk flask with 2-Carboxy-3-chlorophenylboronic acid pinacol ester (1.0 equiv, 0.5 mmol), the target aryl bromide (1.1 equiv), Pd(OAc)2 (0.05 equiv), SPhos (0.10 equiv), and K3PO4 (3.0 equiv).

  • Causality: An excess of K3PO4 is required because 1.0 equivalent is immediately consumed to deprotonate the carboxylic acid, while the remainder facilitates the transmetalation of the boronate.

Step 2: Degassing & Initiation

  • Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.1 M).

  • Perform three freeze-pump-thaw cycles.

  • Causality: Oxygen rapidly oxidizes the electron-rich SPhos ligand and deactivates the Pd(0) species. Thorough degassing is mandatory.

  • Heat the mixture to 60 °C under an argon atmosphere.

Step 3: In-Process Control (IPC) & Self-Validation

  • After 3 hours, withdraw a 10 µL aliquot, dilute with LC-MS grade acetonitrile, and analyze.

  • Self-Validation: The reaction is complete when the Bpin mass (m/z 282) is fully consumed. The presence of the product mass with the distinct ^35^Cl/^37^Cl isotopic pattern (3:1 ratio) validates that the C-Cl bond remains intact.

Step 4: Workup & Isolation

  • Cool to room temperature and concentrate the dioxane under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove unreacted aryl bromide and ligand.

  • Acidify the aqueous layer to pH 2-3 using 1M HCl.

  • Causality: Protonating the carboxylate forces the product into the organic phase. Extract with EtOAc (3x), dry over Na2SO4, and concentrate to yield the C1-arylated intermediate.

Protocol B: Late-Stage Amidation / Peptide Stapling (C2-Functionalization)

This protocol utilizes the newly formed C1-arylated intermediate, coupling its carboxylic acid to a primary amine (e.g., a peptide N-terminus).

Step 1: Activation

  • Dissolve the C1-arylated intermediate (1.0 equiv) in anhydrous DMF (0.1 M).

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 10 minutes.

  • Causality: DIPEA is a non-nucleophilic base that deprotonates the acid without competing with the amine. The solution will turn distinctively yellow, visually confirming the formation of the active HOAt ester.

Step 2: Coupling & IPC

  • Add the target amine or peptide (1.1 equiv). Stir at room temperature for 2 hours.

  • Self-Validation: Monitor via HPLC at 220 nm. The disappearance of the activated ester peak and the emergence of a more lipophilic peak confirms amide bond formation.

Step 3: Precipitation Workup

  • Quench the reaction by dropwise addition into a 10-fold volume of ice-cold water.

  • Causality: The highly polar DMF, HATU byproducts (tetramethylurea), and DIPEA salts remain in the aqueous phase, while the diversified amide product precipitates cleanly. Centrifuge and lyophilize the pellet.

Workflow Visualization

The following diagram illustrates the programmable, orthogonal functionalization pathways enabled by this unique scaffold.

LSF_Workflow cluster_0 Orthogonal Late-Stage Functionalization (LSF) Core 2-Carboxy-3-chlorophenylboronic acid pinacol ester (Trifunctional Scaffold) SMCC 1. Suzuki-Miyaura Coupling (Bpin Activation) Core->SMCC Pd(OAc)2, SPhos, K3PO4 Mild Temp (60°C) Prod1 C1-Arylated Intermediate (Retains -COOH & -Cl) SMCC->Prod1 Highly Chemoselective Amidation 2. Amidation / Peptide Stapling (-COOH Activation) Prod2 C1,C2-Bifunctionalized Scaffold (Retains -Cl) Amidation->Prod2 Amide Bond Formation Buchwald 3. Buchwald-Hartwig Amination (-Cl Activation) Prod3 Fully Diversified Target Molecule Buchwald->Prod3 C-N Bond Formation Prod1->Amidation HATU, DIPEA, Amine RT Prod2->Buchwald Pd2(dba)3, BrettPhos, NaOtBu High Temp (100°C)

Sequential orthogonal late-stage functionalization of the 2-Carboxy-3-chlorophenylboronic scaffold.

References

  • Yang, Y., Tsien, J., Dykstra, R., et al. "Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates." Nature Chemistry, 16(2), 285-293 (2024).[Link]

  • Lubaev, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters." RSC Advances, 14, 29184 (2024).[Link]

  • Gruß, H., Feiner, R. C., Mseya, R., et al. "Peptide stapling by late-stage Suzuki–Miyaura cross-coupling." Beilstein Journal of Organic Chemistry, 18, 1–12 (2022).[Link]

Application

Synthesis of poly-substituted biaryls using 2-Carboxy-3-chlorophenylboronic acid pinacol ester

Utilizing 2-Carboxy-3-chlorophenylboronic acid pinacol ester as a Bifunctional Linchpin Introduction: The "Orthogonal" Advantage In the landscape of modern drug discovery, poly-substituted biaryls represent a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Utilizing 2-Carboxy-3-chlorophenylboronic acid pinacol ester as a Bifunctional Linchpin

Introduction: The "Orthogonal" Advantage

In the landscape of modern drug discovery, poly-substituted biaryls represent a privileged scaffold, ubiquitous in molecules ranging from AT1 receptor antagonists (e.g., Losartan) to novel kinase inhibitors. The reagent 2-Carboxy-3-chlorophenylboronic acid pinacol ester serves as a high-value "linchpin" intermediate due to its unique substitution pattern:

  • C1 (Boronate Ester): A latent nucleophile for Suzuki-Miyaura coupling.

  • C2 (Carboxylic Acid): An ortho-directing group that can facilitate coordination, serve as a handle for cyclization (e.g., to lactones or fluorenones), or be derivatized into amides/esters.

  • C3 (Chlorine): An electrophilic handle that is chemically orthogonal to the boronate. It survives standard Pd-catalyzed conditions used for the boronate, allowing for sequential cross-coupling (site-selectivity).

This guide outlines the protocols for leveraging this reagent to synthesize sterically congested biaryls while mitigating the primary failure mode: Protodeboronation .

Mechanistic Insight: The Battle Against Protodeboronation

The primary challenge with ortho-substituted arylboronates—particularly those with electron-withdrawing groups like -COOH and -Cl—is protodeboronation.

  • The Mechanism: Under basic aqueous conditions (standard Suzuki), the base generates the boronate "ate" complex (necessary for transmetallation). However, the ortho-carboxylate can facilitate the cleavage of the C-B bond via an intramolecular proton transfer or by stabilizing the transition state for hydrolytic cleavage, replacing the Boron with Hydrogen.

  • The Solution: To ensure the catalytic cycle (transmetallation) outcompetes the decomposition pathway, we utilize anhydrous conditions or mild bases with high-activity catalysts (e.g., SPhos, XPhos) that facilitate rapid oxidative addition and transmetallation.

Visualization: Reaction Pathways & Selectivity

ReactionPathways cluster_legend Legend Reagent 2-Carboxy-3-chloro phenylboronic acid pinacol ester Suzuki Path A: Suzuki Coupling (Site-Selective at BPin) Reagent->Suzuki Pd(0), Base Ar-X Deboronation Path B: Protodeboronation (Side Reaction) Reagent->Deboronation High Temp Strong Base (OH-) Cyclization Path C: Post-Coupling Cyclization (Lactone/Fluorenone) Suzuki->Cyclization Acid/Dehydration SecondCoupling Path D: 2nd Coupling (Activation of Cl) Suzuki->SecondCoupling Pd(0), Buchwald Ligand Nu-H or M-R key Green: Desired Pathway Red: Failure Mode Yellow: Divergent Synthesis

Figure 1: Divergent reaction pathways. Path A represents the chemoselective coupling of the BPin moiety, while avoiding the protodeboronation trap (Path B).

Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple the BPin moiety with an aryl halide (Ar-Br or Ar-I) while retaining the Chlorine and Carboxylic Acid (or Methyl Ester) intact.

Rationale: We employ SPhos Pd G2 (or XPhos Pd G2). These bulky, electron-rich Buchwald precatalysts are crucial for two reasons:

  • They create a highly active mono-ligated Pd(0) species capable of oxidative addition into hindered substrates.

  • They accelerate transmetallation, thereby minimizing the time the boronate spends in the vulnerable "ate" complex state.

Materials:

  • Reagent: 2-Carboxy-3-chlorophenylboronic acid pinacol ester (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.0 equiv)

  • Catalyst: SPhos Pd G2 (2-3 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene/Water (for highly hydrophobic substrates)

Step-by-Step Methodology:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol), the boronate ester (1.1 mmol), and SPhos Pd G2 (0.02 mmol).

  • Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed water (1 mL).

    • Note: If using the free acid form of the boronate, ensure the K₃PO₄ is finely ground to assist in deprotonation/solubility.

  • Reaction: Heat the mixture to 60–80°C .

    • Critical Control Point: Do not exceed 80°C initially. Higher temperatures significantly increase the rate of protodeboronation of the ortho-carboxy species. Monitor by LCMS.[1]

  • Work-up: Once the aryl bromide is consumed (typically 2-6 hours), cool to room temperature. Acidify carefully with 1M HCl to pH ~3 (to protonate the carboxylate). Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layers over MgSO₄, filter, and concentrate. Purify via column chromatography (Hexanes/Ethyl Acetate gradient).

Expected Outcome: 2-Carboxy-3-chloro-biaryl. The Chlorine atom remains untouched.

Protocol B: Post-Coupling Divergence (Lactonization)

Objective: Convert the 2-carboxy-biaryl into a dibenzo[b,d]pyran-6-one (Lactone) scaffold.

  • Activation: Dissolve the biaryl acid (from Protocol A) in anhydrous DCM.

  • Cyclization: Add catalytic DMF (1 drop) and Oxalyl Chloride (1.2 equiv) to generate the acid chloride in situ. Stir for 1 hour.

  • Intramolecular Trap: If the coupled aryl ring has an electron-rich substituent (e.g., -OH or -OMe) at the ortho position relative to the biaryl axis, adding AlCl₃ or simply heating can induce Friedel-Crafts acylation or lactonization.

    • Alternative: For direct lactonization of 2'-hydroxy-biaryl-2-carboxylic acids, use EDCI/DMAP in DCM.

Data Summary & Troubleshooting

Table 1: Optimization of Conditions for Ortho-Substituted Boronate Coupling

VariableConditionOutcomeRecommendation
Base K₂CO₃ / Na₂CO₃Moderate deboronation observed.Avoid for difficult substrates.
Base K₃PO₄ Excellent balance of basicity and buffering.Preferred Standard.
Base CsF / AnhydrousMinimal deboronation, slower reaction.Use for highly unstable substrates.
Catalyst Pd(PPh₃)₄Low conversion; steric failure.Do Not Use.
Catalyst SPhos / XPhos Pd G2 High conversion (>90%); fast turnover.Preferred Standard.
Solvent DMFHigh deboronation rates at >100°C.Avoid if possible.
Solvent Dioxane/H₂O (4:1) Good solubility; moderate temperature limit.Preferred Standard.
Troubleshooting Guide
  • Problem: Significant Protodeboronation (Ar-H observed).

    • Root Cause:[2][3] Reaction temperature too high or reaction time too long; "Ate" complex unstable.

    • Fix: Switch to anhydrous conditions . Use CsF (2 equiv) in dry THF or Dioxane at reflux. The fluoride activates the boronate without generating a high concentration of hydroxide.

  • Problem: No Reaction at Chlorine (Post-Suzuki).

    • Root Cause:[2][3] Aryl chlorides are sluggish electrophiles.

    • Fix: For the second coupling (at the Cl position), switch to RuPhos Pd G2 or BrettPhos Pd G2 . These ligands are specifically designed to activate aryl chlorides.

Catalytic Cycle Visualization

The following diagram illustrates the critical role of the bulky phosphine ligand in facilitating the coupling of the sterically hindered ortho-substituted boronate.

CatalyticCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Boronate + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd-L RedElim->Pd0 - Product Note Bulky Ligands (SPhos) open space for the ortho-substituted boronate to approach.

Figure 2: Simplified Catalytic Cycle. The transmetallation step is the critical bottleneck for ortho-substituted reagents. Bulky ligands facilitate this step while preventing catalyst decomposition.

References
  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Highly Hindered Biaryls." Journal of the American Chemical Society. Link

  • Cox, P. A., et al. (2017). "Protodeboronation of Heteroaryl Boronic Acids: Mechanistic Insight and Methodological Solutions." Angewandte Chemie. Link

  • Knapp, D. M., et al. (2010). "MIDA Boronates: A New Strategy for the Synthesis of Boronic Acids and Their Application to the Iterative Cross-Coupling of Organoboron Derivatives." Journal of the American Chemical Society. Link

Sources

Method

Application Note: Microwave-Assisted Synthesis Involving 2-Carboxy-3-chlorophenylboronic Acid Pinacol Ester

Executive Summary The compound 2-Carboxy-3-chlorophenylboronic acid pinacol ester represents a highly valuable but synthetically challenging scaffold. Its 1,2,3-substitution pattern creates significant steric hindrance,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Carboxy-3-chlorophenylboronic acid pinacol ester represents a highly valuable but synthetically challenging scaffold. Its 1,2,3-substitution pattern creates significant steric hindrance, often stalling standard thermal Suzuki-Miyaura couplings and promoting competitive protodeboronation.

This application note details a Microwave-Assisted Protocol designed to overcome these kinetic barriers. By leveraging the Arrhenius acceleration provided by microwave irradiation, researchers can force the critical transmetallation step, achieving high yields of biaryl-2-carboxylic acids. Furthermore, this guide outlines a cascade workflow for converting these intermediates into phenanthridinones , a privileged pharmacophore in kinase and PARP inhibitor discovery.

Chemical Profile & Strategic Considerations

PropertySpecification
Compound Name 2-Carboxy-3-chlorophenylboronic acid pinacol ester
Formula C₁₃H₁₆BClO₄
MW 282.53 g/mol
Key Challenge Steric Shielding: The bulky pinacol ester is flanked by a carboxyl group (C2) and a chlorine atom (C3).
Secondary Challenge Protodeboronation: The ortho-carboxyl group can catalyze C-B bond cleavage under prolonged heating.
Solution Microwave Irradiation: Rapid heating (ramp to 150°C in <2 min) minimizes the time window for decomposition while supplying the activation energy for coupling.
Mechanism of Action: The Microwave Advantage

In sterically congested systems, the rate-limiting step of the Suzuki cycle is often transmetallation . The bulky boronate cannot easily approach the palladium center. Conventional heating requires hours, during which the labile C-B bond is exposed to base/protic solvents, leading to deboronation (Ar-H). Microwave heating accelerates the reaction rate by orders of magnitude, completing the coupling before significant decomposition occurs.

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Synthesis of 2'-substituted-3-chloro-biphenyl-2-carboxylic acids.

Materials
  • Boronate: 2-Carboxy-3-chlorophenylboronic acid pinacol ester (1.0 equiv)[1]

  • Halide: Aryl bromide or iodide (1.0 equiv) (Electronic rich or poor; bromides preferred for stability)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or XPhos Pd G2 (2-5 mol% for extremely hindered partners)

  • Base: Cs₂CO₃ (3.0 equiv) (Cesium has a larger ionic radius, improving solubility and "naked" anion effect in organic solvents)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology
  • Vessel Prep: Use a 10 mL or 35 mL pressure-rated microwave vial equipped with a magnetic stir bar.

  • Charge Reagents: Add the boronate (0.5 mmol, 141 mg), aryl halide (0.5 mmol), and Cs₂CO₃ (1.5 mmol, 488 mg).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.025 mmol, ~20 mg). Note: For scale-up, add catalyst last under inert atmosphere.

  • Solvent & Purge: Add 4 mL of Dioxane and 1 mL of deionized water. Cap the vial and purge with Nitrogen or Argon for 2 minutes (bubbling directly into solution).

  • Microwave Parameters:

    • Mode: Dynamic/Standard

    • Temperature: 130°C (If using aryl chlorides, increase to 150°C)

    • Hold Time: 20 minutes

    • Pre-stirring: 30 seconds

    • Pressure Limit: 250 psi (17 bar)

    • Power: High absorption (set max to 200W-300W to ensure rapid ramp).

  • Workup:

    • Cool to room temperature (compressed air cooling).

    • Acidify carefully with 1N HCl to pH ~3 (to protonate the carboxylic acid product).

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purification: Flash chromatography (typically Hexanes/EtOAc with 1% Acetic Acid to prevent streaking of the free acid).

Protocol B: Cascade Synthesis of Phenanthridinones

Objective: One-pot or telescoped synthesis of phenanthridinones by coupling the boronate with 2-bromoaniline derivatives.

Strategic Logic

The 2-carboxy group on the boronate and the amine on the coupling partner are perfectly positioned to form a 6-membered lactam ring immediately after the biaryl bond forms.

Workflow
  • Coupling: Follow Protocol A using 2-bromoaniline as the halide.

  • Cyclization (In-situ):

    • After the 20-minute coupling cycle, decap the vial.

    • Add Acetic Acid (glacial, 0.5 mL) to the reaction mixture.

    • Reseal and irradiate at 150°C for 10 minutes .

    • Mechanism:[1][2][3][4] The acid catalyzes the condensation of the pendant amine and carboxylic acid.

  • Isolation:

    • Neutralize with sat. NaHCO₃.

    • The product (Phenanthridinone) often precipitates. Filter and wash with water/ether. If not, extract with DCM.

Visualizations

Diagram 1: Reaction Mechanism & Steric Challenge

This diagram illustrates the catalytic cycle, highlighting where microwave energy overcomes the steric barrier of the 3-chloro and 2-carboxy groups.

SuzukiMechanism Start Reagents: 2-Carboxy-3-Cl-Boronate + Aryl Halide OxAdd Oxidative Addition (Pd(0) inserts into Ar-X) Start->OxAdd TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Barrier STERIC BARRIER: 3-Cl & 2-COOH block Pd approach TransMet->Barrier Blocked Thermally RedElim Reductive Elimination (Formation of C-C Bond) Barrier->RedElim Rapid Conversion MW_Input MICROWAVE ENERGY (130-150°C) Overcomes Activation Energy MW_Input->Barrier Breaks Barrier Product Product: Biaryl-2-Carboxylic Acid RedElim->Product

Caption: Microwave energy provides the thermodynamic push to overcome the steric clash during transmetallation, preventing catalyst arrest and deboronation.

Diagram 2: Phenanthridinone Cascade Workflow

A logical flow for the 2-step telescoped synthesis.

CascadeFlow Step1 Step 1: Coupling Reagents: Boronate + 2-Bromoaniline Conditions: Pd(dppf)Cl2, Cs2CO3 MW: 130°C, 20 min Intermed Intermediate: 2-Amino-2'-Carboxy-Biaryl Step1->Intermed Suzuki Step2 Step 2: Cyclization Add: Glacial AcOH (0.5 mL) MW: 150°C, 10 min Intermed->Step2 In-situ Acidification Final Final Product: 8-Chloro-Phenanthridinone Step2->Final Condensation

Caption: Telescoped workflow for converting the 2-carboxy-3-chlorophenylboronate scaffold into fused heterocycles.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<30%) Protodeboronation (loss of Boron).Reduce water ratio (use Dioxane/H2O 9:1). Switch to anhydrous DMF with suspended K₃PO₄.
Starting Material Remains Catalyst deactivation.Switch to XPhos Pd G2 or PEPPSI-iPr . These bulky ligands create a more active "monoligated" Pd species that handles sterics better.
Black Precipitate (Pd Black) Catalyst decomposition.Lower temp to 100°C and extend time, or add TBAB (Tetra-n-butylammonium bromide) as a phase transfer agent/stabilizer.
Streaking on TLC Free carboxylic acid interaction with silica.Add 1% Acetic Acid or 0.5% Formic Acid to the eluent. Alternatively, treat crude with TMS-Diazomethane to isolate as methyl ester.

References

  • Microwave-Assisted Suzuki Coupling of Hindered Substrates

    • Baxendale, I. R., et al. "Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst." Synlett, 2006.

  • Synthesis of Phenanthridinones via Suzuki/Condensation

    • Nunez, A., et al. "Efficient synthesis of new 6-arylphenanthridines based on microwave-assisted Suzuki–Miyaura cross-coupling." Green Chemistry, 2011.

  • General Microwave Suzuki Protocols: Leadbeater, N. E. "Microwave-Assisted Organic Synthesis." CRC Press, 2005. (Standard reference for MW parameters).
  • Boronic Acid Pinacol Ester Properties

    • "2-Carboxy-3-chlorophenylboronic acid pinacol ester."[1] CymitQuimica Product Data.

Sources

Application

Chan-Lam coupling feasibility with 2-Carboxy-3-chlorophenylboronic acid pinacol ester

An In-Depth Application Note: Feasibility and Optimization of Chan-Lam Coupling with 2-Carboxy-3-chlorophenylboronic Acid Pinacol Ester Executive Summary The Chan-Lam (or Chan-Evans-Lam) coupling is a cornerstone methodo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Application Note: Feasibility and Optimization of Chan-Lam Coupling with 2-Carboxy-3-chlorophenylboronic Acid Pinacol Ester

Executive Summary

The Chan-Lam (or Chan-Evans-Lam) coupling is a cornerstone methodology for the oxidative construction of carbon-heteroatom bonds (C-N, C-O, C-S) under mild conditions[1]. While traditional protocols rely on highly reactive free arylboronic acids, modern drug discovery frequently demands the use of bench-stable arylboronic acid pinacol (Bpin) esters.

Coupling 2-Carboxy-3-chlorophenylboronic acid pinacol ester presents a unique multifactorial challenge. The substrate features a stable, slow-to-transmetallate Bpin group[2], compounded by severe steric hindrance from di-ortho/meta substitution, and a free carboxylic acid moiety that can actively poison copper catalysts[3]. This application note provides a field-proven, mechanistically grounded framework for overcoming these limitations to achieve high-yielding C-N cross-couplings.

Mechanistic Insights & Substrate Deconstruction

To achieve a successful coupling, one must move beyond empirical screening and address the specific chemical physics of the substrate.

A. The Bpin Activation Barrier

In the standard Chan-Lam catalytic cycle, transmetallation from boron to the Cu(II) center is the rate-limiting step[4]. Bpin esters are significantly less reactive than free boronic acids due to the strong, sterically demanding pinacolato ligand.

  • Causality for Optimization: Utilizing pure non-polar solvents (e.g., DCM, Toluene) will result in near-zero conversion. The reaction requires a protic co-solvent (such as MeOH or EtOH) to facilitate in situ activation/hydrolysis of the Bpin group[2], or the introduction of a fluoride source (e.g., CuF₂/DTBP) to forcefully break the C-B bond[5].

B. The Ortho-Carboxylic Acid Threat

Free carboxylic acids are notorious in copper catalysis. If left unaddressed, the -COOH group will coordinate with the Cu(II) pre-catalyst, forming thermodynamically stable, catalytically dead copper-carboxylate paddlewheel aggregates[3].

  • Causality for Optimization: The protocol must include an asymmetric base strategy. A stoichiometric amount of a non-nucleophilic inorganic base (e.g., K₂CO₃) must be added prior to catalyst introduction to pre-form the carboxylate salt. This prevents catalyst sequestration while allowing the standard amine base (e.g., Pyridine) to serve its primary role as a ligand and proton scavenger[6].

C. Steric Hindrance

The ortho-carboxylate and meta-chlorine groups create a sterically congested environment around the reacting carbon[7].

  • Causality for Optimization: While standard Chan-Lam couplings proceed at room temperature, the steric bulk of this substrate increases the activation energy required for the final reductive elimination step from the Cu(III) intermediate. Gentle heating (40–50 °C) is mandatory to drive the reaction to completion[8].

Workflow Substrate 2-Carboxy-3-chloro-phenyl Bpin (Sterically Hindered, Acidic) Base Base Selection: Neutralize -COOH first Substrate->Base Solvent Solvent Selection: Promote Bpin Transmetallation Base->Solvent Failure Avoid: Pure Non-Polar Solvents Unneutralized -COOH Base->Failure Insufficient Base Standard Standard Protocol: Cu(OAc)2, Pyridine/K2CO3 MeCN/MeOH (4:1) Solvent->Standard Robust Nucleophiles Modern Modern Protocol: CuF2, DTBP, MeOH (Fluoride Activation) Solvent->Modern Weak Nucleophiles

Fig 1. Decision matrix for optimizing Chan-Lam coupling with acidic Bpin substrates.

Quantitative Optimization Data

The following table synthesizes the expected performance landscape based on the mechanistic principles outlined above, demonstrating the critical nature of solvent and base selection.

Table 1: Reaction Optimization for 2-Carboxy-3-chlorophenylboronic acid pinacol ester with Aniline

EntryCatalyst (mol%)Base System (Equiv)SolventTemp (°C)Yield (%)Mechanistic Rationale
1Cu(OAc)₂ (10%)Pyridine (2.0)DCM25< 5%Unneutralized -COOH poisons Cu; Bpin inactive in DCM.
2Cu(OAc)₂ (10%)Pyridine (2.0) + K₂CO₃ (1.0)DCM2515%-COOH neutralized, but Bpin remains unactivated.
3Cu(OAc)₂ (10%)Pyridine (2.0) + K₂CO₃ (1.0)MeCN/MeOH (4:1)2542%MeOH activates Bpin; however, steric hindrance stalls reaction.
4 Cu(OAc)₂ (10%) Pyridine (2.0) + K₂CO₃ (1.0) MeCN/MeOH (4:1) 50 78% Optimal for standard amines. Heat overcomes steric bulk.
5CuF₂ (10%)DTBP (2.0) + K₂CO₃ (1.0)MeOH4085%Fluoride strongly activates Bpin; ideal for weak nucleophiles[5].

Self-Validating Experimental Protocol

This protocol utilizes the optimized conditions from Table 1, Entry 4. It is designed as a self-validating system, providing visual and analytical checkpoints to ensure the reaction is proceeding along the correct mechanistic pathway.

Reagents:

  • 2-Carboxy-3-chlorophenylboronic acid pinacol ester (1.5 equiv)

  • Nucleophile (e.g., Aniline derivative) (1.0 equiv)

  • Anhydrous Copper(II) Acetate, Cu(OAc)₂ (0.1 equiv, 10 mol%)

  • Potassium Carbonate, K₂CO₃ (1.0 equiv)

  • Pyridine (2.0 equiv)

  • Solvent: MeCN / MeOH (4:1 v/v, HPLC grade)

Step-by-Step Methodology:

  • Substrate Pre-treatment (Critical Step): In an open-air reaction vial equipped with a magnetic stir bar, add 2-Carboxy-3-chlorophenylboronic acid pinacol ester (1.5 equiv) and K₂CO₃ (1.0 equiv). Add the MeCN/MeOH solvent mixture (0.1 M relative to the nucleophile).

    • Causality: Stir for 15 minutes at room temperature. This pre-deprotonates the carboxylic acid, preventing it from sequestering the copper catalyst later.

  • Catalyst & Ligand Introduction: Add Cu(OAc)₂ (10 mol%) to the stirring suspension. Immediately follow with Pyridine (2.0 equiv).

    • Self-Validation Checkpoint 1: Upon the addition of pyridine, the mixture must transition from a pale/turbid suspension to a deep, homogeneous royal blue solution. This visually confirms the successful formation of the active Cu(II)-pyridine coordination complex.

  • Nucleophile Addition: Add the nucleophile (1.0 equiv) to the reaction mixture.

  • Aerobic Heating: Equip the vial with a loosely fitted cap or a drying tube to allow ambient air (O₂) to enter while preventing excessive solvent evaporation. Heat the reaction block to 50 °C and stir vigorously (800+ RPM).

    • Causality: Vigorous stirring is required to maximize the gas-liquid interfacial area, ensuring continuous O₂ dissolution necessary to oxidize the Cu(II) intermediate to the highly reactive Cu(III) species[4].

    • Self-Validation Checkpoint 2: Over 2–4 hours, the solution should transition from royal blue to a dark green or brown-green hue. This indicates active cycling between Cu(I), Cu(II), and Cu(III) oxidation states.

  • Monitoring: Monitor via LC-MS or TLC after 12 hours. The starting Bpin ester is strongly UV-active.

  • Workup & Isolation: Once complete, cool to room temperature. Because the product contains a free carboxylic acid, standard basic aqueous workup will result in product loss to the aqueous layer. Instead, filter the crude mixture through a short pad of Celite to remove copper salts, concentrate under reduced pressure, and purify via reverse-phase chromatography (Water/MeCN with 0.1% TFA) or ion-exchange chromatography.

Mechanism CuII Cu(II) Pre-catalyst (e.g., Cu(OAc)2) Coord Amine Coordination & Deprotonation CuII->Coord Transmet Transmetallation (Rate-Limiting Step) Requires Bpin Activation Coord->Transmet CuII_Aryl Cu(II)-Aryl-Amide Intermediate Transmet->CuII_Aryl Aryl-Bpin Oxidation Oxidation by O2 (Air) CuII_Aryl->Oxidation CuIII Cu(III)-Aryl-Amide Active Species Oxidation->CuIII RedElim Reductive Elimination CuIII->RedElim Product C-N Coupled Product + Cu(I) RedElim->Product Product->CuII O2 Oxidation

Fig 2. Catalytic cycle of Chan-Lam amination highlighting the rate-limiting Bpin transmetallation.

References

  • [1] National Institutes of Health (PMC). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Available at:[Link]

  • [2] ResearchGate. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. Available at:[Link]

  • [4] Organic Chemistry Portal. Chan-Lam Coupling. Available at:[Link]

  • [5] The Journal of Organic Chemistry (ACS Publications). CuF2/DTBP-Catalyzed Chan-Lam Coupling of Oxazolidinones with Arylboronic Acid Pinacol Ester: Scope and Application. Available at:[Link]

  • [3] CCS Chemistry. Copper-Catalyzed Late-Stage Modification of Peptide-Bearing Unprotected Side Chains. Available at:[Link]

  • [6] ResearchGate. Synthetic applications and methodology development of Chan–Lam coupling: a review. Available at:[Link]

  • [7] MDPI. Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Available at:[Link]

  • [8] Organic Chemistry Portal. Copper-Mediated Cross-Coupling of Aryl Boronic Acids and Alkyl Thiols. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yields in sterically hindered Suzuki couplings of 2-carboxy boronates

The following technical guide is structured as a specialized support center for improving yields in sterically hindered Suzuki couplings, specifically focusing on the challenging 2-carboxy boronate class. Topic: Optimiza...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center for improving yields in sterically hindered Suzuki couplings, specifically focusing on the challenging 2-carboxy boronate class.

Topic: Optimization of 2-Carboxy Boronate Substrates Ticket ID: SUZUKI-2-ORTHO-COOH Status: Open for Resolution

Executive Summary: The "2-Carboxy Paradox"

Coupling 2-carboxy boronates (or their corresponding acids/esters) presents a unique "perfect storm" of failure modes in palladium catalysis. You are likely experiencing one of two outcomes:

  • No Reaction (Catalyst Poisoning): The free carboxylate coordinates to the Pd(II) center, displacing labile ligands and forming an unreactive "palladacycle" resting state.

  • Rapid De-boronation (Protodeboronation): The steric bulk at the ortho position slows transmetallation, while the electron-withdrawing nature of the carboxyl group accelerates base-catalyzed C-B bond cleavage.

This guide provides the diagnostic workflows, specific ligand classes, and alternative substrate architectures (MIDA boronates) required to overcome these barriers.

Diagnostic Workflow: Why did it fail?

Before changing reagents, use this logic tree to identify the specific failure mechanism.

Troubleshooting Start Analyze Crude Reaction Mixture (NMR/LCMS) Result1 SM (Halide) Remaining Boronate Gone Start->Result1 Result2 SM (Halide) Remaining Boronate Remaining Start->Result2 Result3 Homocoupling of Boronate (Biaryl formed) Start->Result3 Diag1 DIAGNOSIS: Protodeboronation Base hydrolyzed the C-B bond faster than Transmetallation occurred. Result1->Diag1 Diag2 DIAGNOSIS: Catalyst Poisoning/Inactivation Pd is coordinated by COOH or Oxidative Addition failed. Result2->Diag2 Diag3 DIAGNOSIS: Oxidative Homocoupling Oxygen leak in system. Result3->Diag3 Sol1 SOLUTION A: Switch to MIDA Boronate SOLUTION B: Anhydrous Conditions (CsF) Diag1->Sol1 Sol2 SOLUTION: Mask Acid (t-Bu Ester) OR Switch to Pd-G3/G4 Precatalysts Diag2->Sol2 Sol3 SOLUTION: Degas rigorously (Sparge Ar 15 mins) Diag3->Sol3

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure in hindered Suzuki couplings.

Core Solutions & Protocols

Strategy A: The "Silver Bullet" (MIDA Boronates)

If you are observing protodeboronation (boronate disappears, halide remains), the standard boronic acid is too unstable. The 2-carboxy group facilitates rapid hydrolysis of the C-B bond under basic conditions.

The Fix: Use N-methyliminodiacetic acid (MIDA) boronates.[1][2] These are sp3-hybridized species that are stable to anhydrous cross-coupling conditions. They release the active boronic acid slowly ("Slow Release Strategy"), keeping the concentration low enough to favor Transmetallation over De-boronation.

Protocol 1: MIDA Boronate Slow-Release Coupling

Best for: Unstable 2-substituted boronates that decompose rapidly.

ReagentEquivalentsNotes
Aryl Halide1.0 equivBromides or Iodides preferred
2-Carboxy MIDA Boronate 1.2 - 1.5 equivAir-stable solid
Pd(OAc)2 0.05 equivPre-catalyst source
SPhos or XPhos 0.10 equivCRITICAL: Buchwald ligands are required
K3PO4 5.0 equivAnhydrous, finely ground
Solvent SystemTHF:H2O (10:1)The small water amount triggers slow release
Temperature60°C - 80°C

Step-by-Step:

  • Charge a reaction vial with the Aryl Halide, MIDA Boronate, Pd(OAc)2, SPhos, and K3PO4.

  • Seal and purge with Argon/Nitrogen (3 cycles).

  • Add the THF/H2O mixture (degassed).

  • Heat to 60°C with vigorous stirring.

  • Why this works: The K3PO4/H2O slowly hydrolyzes the MIDA backbone. The free boronic acid is generated in situ and immediately consumed by the highly active Pd-SPhos complex before it can decompose.

Strategy B: The "Brute Force" (Sterically Demanding Ligands)

If you must use the boronic acid/ester (pinacol ester) and cannot access the MIDA version, you must accelerate the Transmetallation step to outcompete decomposition. This requires electron-rich, bulky phosphine ligands.

Recommended Ligand Systems
LigandTypeWhy it works for 2-Carboxy substrates
SPhos Buchwald BiarylExcellent for steric hindrance; the methoxy groups stabilize the Pd(0) intermediate.
XPhos Buchwald BiarylThe "Gold Standard" for extremely hindered chlorides.
Pd-PEPPSI-IPr NHCHighly active; the "throw-away" pyridine ligand ensures rapid initiation.
Protocol 2: Anhydrous High-Activity Coupling

Best for: Pinacol esters where water-induced protodeboronation is the main killer.

  • Catalyst: Use Pd-XPhos-G3 or Pd-SPhos-G3 precatalysts (0.02 - 0.05 equiv). These activate rapidly even at room temperature.

  • Base: Use CsF (2-3 equiv) or K3PO4 (anhydrous). Avoid aqueous bases (Na2CO3, NaOH).

  • Solvent: Dioxane or Toluene (Anhydrous).

  • Temperature: 80°C - 100°C.

Technical Note: If using the free carboxylic acid, you must use 3.0+ equivalents of base to ensure the acid is fully deprotonated to the carboxylate and there is still base available for the Suzuki activation mechanism. However, masking as a tert-butyl ester is strongly recommended.

Mechanistic Insight: The Competition

Understanding the competition between the productive cycle and the destructive side-reaction is key to optimization.

Mechanism Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Activated Boronate Boronate 2-Carboxy Boronate (Substrate) Boronate->TransMet Base Activation Decomp Protodeboronation (Ar-H + B(OH)3) Boronate->Decomp Aqueous Base (Fast for 2-subst) Poison Catalyst Poisoning (Pd-O-C=O Coordination) Boronate->Poison Free COOH binds Pd Product Coupled Product (Biaryl) TransMet->Product Reductive Elimination

Figure 2: The Kinetic Competition. Success depends on accelerating Transmetallation (Green path) while suppressing Protodeboronation and Poisoning (Red paths).

Frequently Asked Questions (FAQ)

Q: Can I use the free carboxylic acid boronic acid directly? A: It is risky. The free acid often poisons the catalyst by coordinating to the palladium.[3]

  • Workaround: If you cannot esterify, use Pd(PPh3)4 (high loading, 5-10%) with Na2CO3 in DME/H2O . The high ligand concentration helps compete against carboxylate coordination. However, yields are typically <40%.

  • Better: Convert to the Methyl or tert-Butyl ester before coupling.

Q: Why does my reaction turn black immediately? A: This indicates "Palladium Black" precipitation. Your ligand is not stabilizing the Pd(0) species effectively, or your reaction is oxygen-contaminated.

  • Fix: Switch to Pd-G3/G4 precatalysts (SPhos-Pd-G3) which are more robust. Ensure rigorous degassing.

Q: I see the product mass by LCMS, but I can't isolate it from the MIDA byproducts. A: MIDA cleavage byproducts are highly polar.

  • Fix: After the reaction, dilute with Ethyl Acetate and wash with 1M NaOH (3x) followed by 1M HCl (carefully, to neutralize). The MIDA residue is water-soluble, while your biaryl product should remain in the organic layer.

Q: Is microwave heating recommended? A: Yes, for sterically hindered substrates. Rapid heating to 100-120°C for 10-30 minutes can force the difficult transmetallation step to occur before significant protodeboronation can accumulate.

References

  • MIDA Boronates (The Slow-Release Strategy): Gillis, E. P., & Burke, M. D. (2007).[4] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society. [Link]

  • Buchwald Ligands (SPhos/XPhos): Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. [Link]

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." Angewandte Chemie International Edition. [Link]

  • NHC Ligands (Pd-PEPPSI): Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry - A European Journal. [Link]

Sources

Optimization

Removing pinacol byproducts from 2-Carboxy-3-chlorophenylboronic acid pinacol ester reactions

Welcome to the technical support guide for handling reactions involving 2-Carboxy-3-chlorophenylboronic acid pinacol ester. This resource is designed for researchers, scientists, and drug development professionals to pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling reactions involving 2-Carboxy-3-chlorophenylboronic acid pinacol ester. This resource is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for a common challenge: the removal of pinacol and related byproducts. This guide offers troubleshooting advice and frequently asked questions to ensure the successful purification of your target compound.

I. Understanding the Challenge: The Persistence of Pinacol

Pinacol (2,3-dimethyl-2,3-butanediol) is used to form stable, isolable pinacol boronate esters from often-unstable boronic acids.[1] While this protection strategy is crucial for many synthetic routes, including the widely used Suzuki-Miyaura coupling, the removal of the pinacol byproduct after the reaction or deprotection can be problematic.[2] Its moderate water solubility and high solubility in many common organic solvents can lead to co-elution during chromatography or contamination of the final product.[3][4][5][6]

Furthermore, the formation of pinacolone via pinacol rearrangement under acidic conditions can introduce an additional impurity that needs to be addressed.[2][7][8]

II. Frequently Asked Questions (FAQs)

Q1: Why is pinacol difficult to remove from my reaction mixture?

A1: Pinacol's removal is challenging due to its physical properties. It is a white solid that is freely soluble in many organic solvents like ethanol and diethyl ether, and moderately soluble in water.[3][4][6] This solubility profile often leads to its persistence in the organic phase during aqueous workups and its co-elution with the desired product during column chromatography.

Q2: What are the most common byproducts I should expect besides pinacol?

A2: Besides unreacted starting materials and pinacol, you might encounter pinacolone, which is formed through an acid-catalyzed pinacol rearrangement.[2][7][8] Additionally, depending on your reaction conditions, you may have homo-coupling products of your boronic ester or hydrolysis of the ester back to the boronic acid.

Q3: Can I use a standard silica gel column to remove pinacol?

A3: While possible, it is often inefficient. Pinacol can co-elute with products of similar polarity. A more significant issue is the potential for the boronic ester itself to adhere strongly to silica gel, leading to low recovery.[9][10] This is a known issue for boron-containing compounds.[10]

Q4: Are there any analytical techniques to confirm the presence of pinacol?

A4: Yes, ¹H NMR spectroscopy is a straightforward method. Pinacol typically shows a sharp singlet for its twelve equivalent methyl protons around 1.2 ppm in CDCl₃. GC-MS can also be used for its detection. For qualitative detection of pinacolone, a 2,4-DNP test can be performed, which detects the carbonyl group and results in a yellow, orange, or red precipitate.[7]

III. Troubleshooting Guide: Step-by-Step Solutions

This section addresses specific issues you may encounter during the purification of 2-Carboxy-3-chlorophenylboronic acid pinacol ester.

Scenario 1: Pinacol remains in the product after a standard aqueous workup and extraction.

Issue: The high solubility of pinacol in common extraction solvents prevents its complete removal into the aqueous phase.[3][4]

Solution: Liquid-Liquid Extraction with Brine and Water Washes

This is the first and simplest line of defense. The principle of liquid-liquid extraction relies on the differential solubilities of compounds in two immiscible liquids.[11][12]

Step-by-Step Protocol:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (to remove the acidic 2-Carboxy-3-chlorophenylboronic acid).

    • Multiple portions of water (to remove the bulk of the pinacol).

    • Saturated aqueous sodium chloride (brine) to reduce the solubility of organic compounds in the aqueous layer and aid in phase separation.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

Causality: Repeated washing with water takes advantage of pinacol's moderate water solubility. The brine wash further "salts out" the organic components from the aqueous phase, improving the separation.

Scenario 2: Pinacol co-elutes with the desired product during silica gel chromatography.

Issue: The polarity of pinacol can be similar to that of the target boronic ester, leading to poor separation on a standard silica gel column. Furthermore, boronic esters can exhibit strong, sometimes irreversible, adsorption to silica gel, resulting in significant product loss.[9][10]

Solution 1: Boric Acid-Impregnated Silica Gel Chromatography

This method has been shown to be effective in reducing the over-adsorption of pinacol boronic esters on silica gel, thereby improving recovery and separation.[9][10][13]

Step-by-Step Protocol for Preparing Boric Acid-Impregnated Silica Gel:

  • Prepare a 5% w/v solution of boric acid in ethanol.

  • Add silica gel to this solution to form a slurry.

  • Gently agitate the slurry for approximately one hour.

  • Remove the solvent by filtration.

  • Wash the treated silica gel with fresh ethanol.

  • Dry the silica gel in a vacuum oven at 60°C for 1.5 hours.[10]

  • Use this boric acid-impregnated silica gel for your column chromatography as you would with untreated silica.

Causality: The boric acid treatment is thought to reduce the Lewis basicity of the silica gel surface, which in turn minimizes the over-adsorption of the Lewis acidic boronic ester.[9] This allows for a more effective elution of the desired compound.

G cluster_0 Purification Workflow Start Crude Reaction Mixture (Product + Pinacol) Chromatography Column Chromatography Start->Chromatography Untreated Standard Silica Gel Chromatography->Untreated Traditional Method Treated Boric Acid-Treated Silica Gel Chromatography->Treated Recommended Method Result1 Poor Separation Low Recovery Untreated->Result1 Result2 Improved Separation High Recovery Treated->Result2 G cluster_1 Derivative Formation for Purification OilyProduct Oily Boronic Ester + Pinacol KHF2 KHF₂ OilyProduct->KHF2 DEA Diethanolamine OilyProduct->DEA Trifluoroborate Crystalline Trifluoroborate Salt KHF2->Trifluoroborate Forms DEA_Adduct Crystalline DEA Adduct DEA->DEA_Adduct Forms

Caption: Derivative options for purifying oily boronic esters.

Scenario 4: Use of Scavenger Resins for Pinacol and Boronic Acid Removal

Issue: Trace amounts of pinacol or unreacted boronic acid remain after other purification methods have been attempted.

Solution: Solid-Supported Scavengers

Scavenger resins can be a highly effective final polishing step to achieve high purity.

  • For Boronic Acids: Resins functionalized with diethanolamine (DEAM) are particularly effective at sequestering boronic acids. [14][15]* For Pinacol (a diol): While less common, boronic acid-functionalized resins could potentially be used to scavenge diols like pinacol under appropriate pH conditions, based on the principle of boronic acid affinity chromatography. [16] Step-by-Step Protocol (General):

  • Dissolve the crude product in a suitable solvent.

  • Add the appropriate scavenger resin (typically 2-4 equivalents relative to the impurity).

  • Stir the mixture at room temperature for a few hours to overnight.

  • Filter off the resin and wash it with the solvent.

  • Combine the filtrate and washings, and concentrate to obtain the purified product.

Causality: Scavenger resins contain functional groups that covalently bind to specific impurities, allowing for their simple removal by filtration.

IV. Summary of Purification Methods

MethodTarget ImpurityPrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction Pinacol, Acids/BasesPartitioning between immiscible solventsSimple, inexpensive, good for initial cleanupMay not be sufficient for complete removal
Boric Acid-Treated Silica Boronic Ester (product)Reduces product adsorption on silicaImproved recovery and separation of boronic estersRequires preparation of the stationary phase
Azeotropic Removal PinacolFormation of a low-boiling azeotrope with waterEffective for heat-sensitive compoundsOnly applicable in specific contexts (e.g., trifluoroborate salt formation)
Trituration PinacolDifferential solubilitySimple, can induce crystallizationProduct must be a solid with low solubility in the chosen solvent
Derivative Formation Pinacol (by isolating product)Conversion to a more easily purified formCan yield highly pure, stable intermediatesAdds extra synthetic steps
Scavenger Resins Boronic Acids, PinacolCovalent binding to impuritiesHigh selectivity, simple workupCost of resins, may require optimization

V. References

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. [Link]

  • ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pinacolone. Retrieved from [Link]

  • Oxford Academic. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]

  • GazFinder. (n.d.). pinacol (C6H14O2). Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • University of Bristol. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Retrieved from [Link]

  • ACS Publications. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Pinacol removal from boronic esters 6 and 7 and synthesis of cyclic boronate 14. Retrieved from [Link]

  • Scent.vn. (n.d.). Pinacol CAS# 76-09-5: Odor profile, Molecular properties, Suppliers & Regulation. Retrieved from [Link]

  • ACS Publications. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]

  • eScholarship. (2016). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Retrieved from [Link]

  • ACS Publications. (2009). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. Retrieved from [Link]

  • PMC. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]

  • Supra sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]

  • Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Retrieved from [Link]

  • PMC. (n.d.). Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration. Retrieved from [Link]

  • FUJIFILM Wako Chemicals. (n.d.). SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS. Retrieved from [Link]

  • ResearchGate. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]

  • Chemie Brunschwig. (n.d.). Solutions for scavenging of metal and organic impurities. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

  • PMC. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Retrieved from [Link]

  • Reddit. (2026). Crystallization of Aryl-PinB boronic ester. Retrieved from [Link]

  • IvyPanda. (2022). Pinacol Rearrangement Experiment - 1230 Words | Report Example. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Boronic Acid Affinity Chromatography Resin. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). boronic esters. Retrieved from [Link]

  • Nature. (n.d.). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Retrieved from [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Reddit. (2023). Best way to remove pinacol post suzuki. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Pinacolborane. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Stereospecific conversion of alcohols into pinacol boronic esters using lithiation–borylation methodology with pinacolborane. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Pinacol Rearrangement. Retrieved from [Link]

  • Chemistry Steps. (2021). Pinacol Rearrangement. Retrieved from [Link]

  • Digital Commons @ Colby. (n.d.). A Computational and Experimental Investigation of the Pinacol Coupling and Rearrangement Reactions. Retrieved from [Link]

  • Quora. (2023). The pinacol rearrangement: Is the reaction of 1,2-diol 'pinacol , formed from acetone' with acid, gives pinacolone by rear. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of 3-Chloro Substituted Boronic Esters

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reactivity of 3-chloro substituted boronic esters in cross-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reactivity of 3-chloro substituted boronic esters in cross-coupling reactions. As Senior Application Scientists, we understand that these substrates can be particularly challenging due to their electronic properties. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)
Q1: Why is my 3-chloro substituted boronic ester showing low or no reactivity in my Suzuki-Miyaura coupling reaction?

A1: The primary reason for the low reactivity of 3-chloro substituted boronic esters lies in their electronic nature. The chlorine atom at the meta-position exerts a strong electron-withdrawing effect (an inductive effect). This effect reduces the electron density on the aromatic ring and, consequently, on the boron atom.

This electronic deficiency makes the boronic ester a less effective nucleophile, which is critical for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1] Transmetalation, the transfer of the aryl group from boron to the palladium center, is often the rate-limiting step for electron-deficient boronic acids and esters.[1] A less nucleophilic boronic ester leads to a slower transmetalation rate, resulting in low product yield.

Additionally, aryl chlorides are inherently less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle, further compounding the challenge.[2]

Reactivity_Factors cluster_BoronicEster 3-Chloro Substituted Boronic Ester cluster_Effect Electronic Consequence cluster_Impact Impact on Catalytic Cycle BoronicEster Ar-B(OR)₂ ReducedNuc Reduced Nucleophilicity of Boron Reagent BoronicEster->ReducedNuc leads to Chlorine Meta-Chloro Group (Inductive Effect) Chlorine->BoronicEster -I Effect SlowTrans Slow Transmetalation Step ReducedNuc->SlowTrans causes LowYield Low Product Yield SlowTrans->LowYield results in Troubleshooting_Workflow Start Start: Low Yield with 3-Chloro Boronic Ester CheckReagents 1. Verify Reagent Quality - Fresh boronic ester? - Anhydrous/degassed solvent? Start->CheckReagents OptimizeCatalyst 2. Optimize Catalyst System - Use bulky, e⁻-rich ligand (XPhos, SPhos) - Use a pre-catalyst CheckReagents->OptimizeCatalyst Reagents OK Success Success: Improved Yield CheckReagents->Success Problem Solved OptimizeBase 3. Optimize Base & Solvent - Switch to K₃PO₄ or Cs₂CO₃ - Ensure fine powder - Screen solvents (Dioxane, Toluene) OptimizeCatalyst->OptimizeBase No Improvement OptimizeCatalyst->Success Problem Solved CheckSideReactions 4. Analyze Side Products - Homocoupling? (Improve degassing) - Protodeboronation? (Anhydrous cond.) - Dehalogenation? OptimizeBase->CheckSideReactions No Improvement OptimizeBase->Success Problem Solved CheckSideReactions->Success Problem Solved

Caption: A logical workflow for troubleshooting low reactivity issues.

General Experimental Protocol for Suzuki-Miyaura Coupling

This is a general starting point. Optimization for your specific substrates is essential.

  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), the 3-chloro substituted boronic pinacol ester (1.3 mmol, 1.3 equiv), and finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv).

    • Note: Using a slight excess of the boronic ester can help compensate for potential degradation or homocoupling. [2]

  • Catalyst Addition:

    • In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) or the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition:

    • Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v, 5 mL). The solvent should be thoroughly degassed beforehand by bubbling with argon for at least 20 minutes.

  • Reaction Execution:

    • Seal the flask or vial and place it in a preheated oil bath at 80-100 °C.

    • Stir the reaction vigorously. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

References
  • Selective Coupling of 1,2‐Bis‐Boronic Esters at the more Substituted Site through Visible‐Light Activation of Electron Donor–Acceptor Complexes. Angewandte Chemie International Edition. Available at: [Link]

  • Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross‐Couplings in Flow. Angewandte Chemie International Edition. Available at: [Link]

  • Simultaneous Stereoinvertive and Stereoselective C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates. Journal of the American Chemical Society. Available at: [Link]

  • Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. Available at: [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Available at: [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

  • ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]

  • Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Available at: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • (PDF) In Situ Studies of Arylboronic Acids/Esters and R 3 SiCF 3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ResearchGate. Available at: [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. American Chemical Society. Available at: [Link]

  • Matteson Homologation of Arylboronic Esters. Chemistry – A European Journal. Available at: [Link]

Sources

Optimization

Purification strategies for 2-Carboxy-3-chlorophenylboronic acid pinacol ester post-synthesis

This technical guide addresses the purification and stability challenges specific to 2-Carboxy-3-chlorophenylboronic acid pinacol ester . Due to the ortho-substitution pattern (carboxylic acid adjacent to the boronate),...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification and stability challenges specific to 2-Carboxy-3-chlorophenylboronic acid pinacol ester .

Due to the ortho-substitution pattern (carboxylic acid adjacent to the boronate), this molecule is chemically fragile. It is prone to protodeboronation (loss of boron) and benzoxaborole formation (cyclization). The strategies below prioritize non-destructive isolation over standard purification methods.

Part 1: The "Ortho-Effect" & Stability Profile

Status: Critical Attention Required Risk Factor: High (Hydrolysis & Protodeboronation)

Before attempting purification, you must understand why this molecule fails on standard silica columns. The proximity of the carboxylic acid (-COOH) to the pinacol boronate (-Bpin) creates a "Kill Zone" for the molecule.

The Degradation Mechanism

The ortho-carboxylic acid can act as an intramolecular catalyst, attacking the boron center or facilitating proton transfer, leading to the cleavage of the C-B bond.

OrthoEffect cluster_legend Stability Risks Target Target Molecule (Ortho-COOH Bpin) Intermed Boronate 'Ate' Complex (High Energy) Target->Intermed Base/Water Attack Decomp2 Benzoxaborole (Cyclic Dehydration) Target->Decomp2 -Pinacol (Cyclization) Decomp1 Protodeboronation (Product: 3-Chlorobenzoic Acid) Intermed->Decomp1 C-B Cleavage legend Avoid aqueous base (pH > 8) Avoid prolonged silica contact

Figure 1: The instability pathways driven by the ortho-carboxylic acid group.

Part 2: Purification Strategy Decision Matrix

Do not default to flash chromatography. Use this decision tree to select the safest method based on your crude purity.

Figure 2: Workflow for selecting the purification method based on impurity profile.

Part 3: Troubleshooting Guides & Protocols

Scenario A: "My product streaks on the column and yield is low."

Cause: Boronic esters interact with the silanol groups (Si-OH) on silica gel. The free carboxylic acid on your molecule exacerbates this, leading to irreversible adsorption or hydrolysis. The Fix: Passivate the silica gel with Boric Acid.[1]

Protocol: Boric Acid-Impregnated Silica Chromatography

This method saturates the silica's active sites, preventing your product from sticking.

  • Preparation: Dissolve Boric Acid (H₃BO₃) in Methanol (approx. 10% w/w relative to the silica you intend to use).

  • Impregnation: Add the silica gel to the methanol solution. Stir for 30 minutes.

  • Drying: Remove the solvent under reduced pressure (Rotavap) until the silica is a dry, free-flowing powder.

  • Column Packing: Pack this "doped" silica as normal.

  • Eluent: Use a gradient of Hexanes:Ethyl Acetate with 0.5% Acetic Acid .

    • Why Acetic Acid? It keeps the carboxylic acid protonated, preventing streaking.

    • Why Boric Acid? It prevents the pinacol ester from hydrolyzing or sticking.

Scenario B: "I have excess Bis(pinacolato)diboron (B₂Pin₂) remaining."

Cause: B₂Pin₂ is often used in excess during synthesis. It is non-polar and difficult to separate from pinacol esters. The Fix: Solubility differentiation (Trituration).

Protocol: Selective Trituration

Do NOT use the standard aqueous KOH wash for this molecule; the ortho-COOH makes the ring electron-deficient and prone to cleavage at high pH.

  • Concentrate: Evaporate the reaction solvent completely to obtain a crude solid/oil.

  • Add Solvent: Add cold Hexanes (or Pentane).

    • Solubility Logic: B₂Pin₂ is highly soluble in hexanes. Your product (containing a polar -COOH group) is likely insoluble or sparingly soluble in pure hexanes.

  • Sonicate: Brief sonication (1-2 mins) to break up the solid.

  • Filter: Filter the suspension.

    • Filtrate: Contains impurities (B₂Pin₂, Pinacol).

    • Filter Cake: Contains your target product.

  • Wash: Wash the cake with a small amount of cold hexanes.

Scenario C: "The product is turning brown/black."

Cause: Palladium (Pd) residues from the cross-coupling reaction. Pd can catalyze decomposition over time. The Fix: Thiol-based scavenging.

Protocol: Pd Scavenging
  • Dissolve crude in EtOAc.

  • Add SiliaMetS® Thiol (or equivalent functionalized silica) or activated charcoal.

  • Stir for 2 hours at room temperature.

  • Filter through a pad of Celite.

  • Note: Avoid aqueous washes with copper salts (often used to remove Pd), as they can promote deborylation.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Reverse Phase (C18) chromatography? A: Yes, but you must buffer the mobile phase. Use Water/Acetonitrile with 0.1% Formic Acid . Do not use basic buffers (Ammonium Bicarbonate), as the high pH will induce protodeboronation of the ortho-substituted ring.

Q: Why can't I just wash with NaOH to remove the pinacol? A: For most boronic esters, a quick base wash is fine. For 2-carboxy -phenyl boronates, base deprotonates the carboxylic acid (forming a carboxylate), which can then intramolecularly attack the boron center, causing rapid loss of the boron group (yielding 3-chlorobenzoic acid). Keep conditions neutral or acidic.

Q: How should I store this compound? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). If possible, store as a solid, not in solution. Boronic esters with free carboxylic acids can slowly dehydrate to form benzoxaboroles (cyclic anhydrides) upon standing.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.[1] Journal of Organic Chemistry. (Primary source for the Boric Acid-doped silica technique).[1]

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Cyclopropyl, and Perfluoroalkyl Boronic Acids. Angewandte Chemie.

  • Sigma-Aldrich Technical Bulletin. (2023). Handling and Storage of Organoboron Compounds.

Sources

Troubleshooting

Solving solubility issues of 2-Carboxy-3-chlorophenylboronic acid pinacol ester in aqueous media

To: Research Team From: Senior Application Scientist, Technical Support Subject: Solubility & Stability Guide: 2-Carboxy-3-chlorophenylboronic acid pinacol ester Executive Summary Solving solubility issues with 2-Carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Solubility & Stability Guide: 2-Carboxy-3-chlorophenylboronic acid pinacol ester

Executive Summary

Solving solubility issues with 2-Carboxy-3-chlorophenylboronic acid pinacol ester requires distinguishing between kinetic solubility (getting the ester into solution) and thermodynamic stability (the ester hydrolyzing to the boronic acid).

In aqueous media at physiological pH (7.4), this molecule undergoes a specific transformation: the pinacol ester (Bpin) hydrolyzes, and the resulting ortho-boronic acid and carboxylic acid groups often cyclize to form a water-soluble benzoxaborole derivative.

This guide provides the protocols to solubilize the compound based on your specific application (Biological Assay vs. Chemical Synthesis).

Part 1: The Solubility-Stability Paradox

Q: Why does my compound precipitate upon dilution into aqueous buffer? A: The "pinacol ester" motif is highly lipophilic. When you dilute a DMSO stock into water, the hydrophobic effect drives the ester molecules to aggregate and precipitate before they can hydrolyze or ionize.

  • The 3-Chloro Substituent: Increases lipophilicity (LogP), exacerbating precipitation.

  • The 2-Carboxy Group: This is your "solubility handle." However, it must be deprotonated (ionized) to provide solubility. At pH < 4, it remains protonated and insoluble.

Q: Is the compound stable in water? A: No. Boronic acid pinacol esters are kinetically unstable in aqueous media, especially at pH > 7.

  • Mechanism: Water attacks the boron center, displacing the pinacol diol.

  • Ortho-Effect: The 2-carboxy group can act as an intramolecular catalyst, accelerating hydrolysis or trapping the boronic acid in a cyclic benzoxaborole form.

  • Implication: In a biological assay (pH 7.4), the active species is likely the hydrolyzed boronic acid/benzoxaborole , not the pinacol ester.

Part 2: Visualization of Chemical Fate

The following diagram illustrates the pathway your molecule takes in aqueous buffer. Understanding this is critical for interpreting your data.

G Ester Intact Pinacol Ester (Lipophilic/Insoluble) Transition Hydrolysis (pH > 7 accelerated) Ester->Transition + H2O Acid Free Boronic Acid (Transient) Transition->Acid - Pinacol Cyclic Cyclic Benzoxaborole (Water Soluble Active Species) Acid->Cyclic Dehydration (Ortho-Cyclization) Cyclic->Acid Equilibrium

Caption: Pathway of 2-Carboxy-3-chlorophenylboronic acid pinacol ester in aqueous media. The lipophilic ester hydrolyzes to a free acid, which equilibrates with a soluble cyclic benzoxaborole.

Part 3: Troubleshooting & Protocols

Scenario A: Biological Assays (Cell Culture / Enzymatic)

Goal: To get the compound into solution at physiological pH (7.4) for testing.

Issue: "I see a fine white precipitate immediately after adding the DMSO stock to the media." Root Cause: The lipophilic ester crashes out before it can ionize/hydrolyze.

Protocol 1: The "Pre-Activation" Method (Recommended) This method forces the conversion to the soluble species before adding to cells, ensuring consistent dosing.

  • Prepare Stock: Dissolve compound in anhydrous DMSO to 10-50 mM.

  • Intermediate Dilution: Dilute the stock 1:10 into 100 mM PBS (pH 7.4) or 0.1 M NaOH (if cells can tolerate pH adjustment later).

  • Incubation: Incubate this intermediate solution at 37°C for 30 minutes.

    • Why? This promotes hydrolysis of the insoluble ester to the soluble boronic acid/benzoxaborole.

  • Final Dilution: Add this clear solution to your assay media.

    • Result: No precipitation, as the species is now the soluble carboxylate/boronate.

Data Table: Solubility Limits

Solvent System Solubility (Ester) Solubility (Hydrolyzed) Notes
Pure Water (pH 5.5) < 10 µM Moderate Carboxy group is partially protonated; poor solubility.
PBS (pH 7.4) < 50 µM (Transient) > 5 mM High pH ionizes COOH and B(OH)2; highly soluble.

| DMSO | > 100 mM | N/A | Stock solution stability is high if kept dry. |

Scenario B: Chemical Synthesis (Suzuki Coupling)

Goal: To keep the pinacol ester intact for a reaction.

Issue: "I need the ester to remain intact for a cross-coupling reaction in an aqueous/organic mix." Root Cause: High pH (bases like K2CO3) destroys the ester.

Protocol 2: The "Surfactant Shield" Method

  • Solvent Choice: Use a solvent mixture with high organic content (e.g., Dioxane/Water 4:1 or DMF/Water).

  • Base Selection: Use a weaker base (e.g., NaHCO3 instead of K2CO3) or anhydrous bases (CsF) if possible.

  • Additives: Add 2-5% TPGS-750-M or β-Cyclodextrin .

    • Why? These surfactants form micelles that encapsulate the lipophilic pinacol ester, protecting it from hydrolysis while allowing it to participate in the catalytic cycle [1].

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I store the aqueous solution at -20°C? A: No. Freezing aqueous solutions of boronic acids can promote dehydration to insoluble boroxines (trimers). Always prepare aqueous dilutions fresh. Store the DMSO stock at -20°C with a desiccant.

Q2: My LC-MS shows two peaks. Is my compound impure? A: Likely not. In LC-MS (especially with acidic mobile phases), you will often see the Pinacol Ester (parent) and the Free Boronic Acid (hydrolysis product) as separate peaks. The "2-Carboxy" group also facilitates on-column hydrolysis.

  • Check: Does the mass difference correspond to the loss of pinacol (C6H12, mass ~82 minus water)?

Q3: How do I calculate the exact concentration if it hydrolyzes? A: Treat the concentration as "molar equivalents of Boron."

  • Start with the molecular weight of the Ester (MW ~282.5) for weighing.

  • Once dissolved and hydrolyzed, the molarity (M) of the boron species remains the same, even though the molecular weight of the active species (Acid/Benzoxaborole) is lower.

References

  • Lipshutz, B. H., et al. (2008). "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature." Journal of Organic Chemistry. [Link]

  • Adamczyk-Woźniak, A., et al. (2015). "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry. [Link]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

Optimization

Optimizing transmetallation rates for 2-Carboxy-3-chlorophenylboronic acid pinacol ester

Substrate Focus: 2-Carboxy-3-chlorophenylboronic acid pinacol ester Welcome to the Technical Support Center. Working with highly functionalized boronic esters like 2-Carboxy-3-chlorophenylboronic acid pinacol ester prese...

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Focus: 2-Carboxy-3-chlorophenylboronic acid pinacol ester

Welcome to the Technical Support Center. Working with highly functionalized boronic esters like 2-Carboxy-3-chlorophenylboronic acid pinacol ester presents unique kinetic and thermodynamic challenges during Suzuki-Miyaura cross-coupling. This guide synthesizes mechanistic causality with field-proven protocols to help you bypass transmetallation bottlenecks and suppress parasitic side reactions.

Section 1: Mechanistic Diagnostics (FAQs)

Q1: Why is my coupling reaction stalling specifically at the transmetallation step? A1: The stall is caused by a synergistic steric and electronic blockade. Pinacol esters (Bpin) are sterically hindered and less Lewis acidic than their boronic acid counterparts, making the formation of the critical tetracoordinate (8-B-4) pre-transmetallation complex exceptionally slow 1. Furthermore, the ortho-carboxy group (2-carboxy) can undergo intramolecular cyclization with the boron center to form a stable benzoxaborolone-type adduct 2. This internal coordination satisfies the boron's valency, effectively blocking the exogenous base (e.g., OH⁻) from bridging the palladium and boron centers, which is a mandatory prerequisite for organic group transfer 3.

Q2: I am detecting large amounts of 3-chlorobenzoic acid (deboronated byproduct). What is driving this protodeboronation? A2: You are observing base-catalyzed protodeboronation, which is highly accelerated by your substrate's specific substitution pattern. The electron-withdrawing 3-chloro group weakens the C–B bond by stabilizing the developing carbanion character at the ipso-carbon. Concurrently, the 2-carboxy group acts as an intramolecular proton relay. When water is present, it facilitates a highly ordered transition state that rapidly cleaves the C–B bond before transmetallation can occur 4.

Q3: Should I pre-hydrolyze the pinacol ester to a boronic acid to speed up the reaction? A3: While boronic acids transmetallate faster than pinacol esters, hydrolysis is a double-edged sword. Ester hydrolysis is often a dominant component of the overall protodeboronation process 5. Exposing the free boronic acid in an aqueous basic environment will likely result in immediate protodeboronation. Instead, you should utilize anhydrous alkoxide bases (like KOtBu) to directly activate the Bpin ester without requiring water 6.

Section 2: Quantitative Kinetic & Stability Data

To optimize your reaction, it is critical to understand the relative kinetics of the boron species in your flask. The table below summarizes the causality between the boron protecting group and its reactivity profile.

Table 1: Comparative Transmetallation Rates and Stability Profiles

Boron SpeciesRelative Transmetallation RateSusceptibility to ProtodeboronationDominant Pre-Transmetallation Complex
Arylboronic Acid Fast (Baseline 1x)High (Aqueous Base)6-B-3 / 8-B-4
Aryl Glycol Ester Very Fast (~25x)Moderate8-B-4
Aryl Pinacol Ester Slow (~0.01x)Low (until hydrolyzed)8-B-4 (Sterically Hindered)
2-Carboxy Aryl Bpin Very Slow Very High (Proton Relay) Cyclic Benzoxaborolone

Data synthesized from kinetic investigations of boronic esters 1 and protodeboronation pathways 4.

Section 3: Visual Troubleshooting & Pathway Analysis

The following diagrams map the mechanistic divergence of your substrate and the logical workflow to resolve transmetallation failures.

Pathway A 2-Carboxy-3-chloro Bpin Substrate B Aqueous Base (OH- / H2O) A->B Hydrolysis C Anhydrous Base (KOtBu) A->C Direct Activation D Protodeboronation (Side Reaction) B->D Proton Relay via 2-Carboxy E 8-B-4 Boronate Complex (Active) C->E Alkoxide Bridge F Pd(II) Transmetallation E->F Fast Transfer

Caption: Mechanistic divergence of 2-carboxy Bpin under aqueous versus anhydrous basic conditions.

Workflow Start Issue: Low Product Yield Q1 Is Ar-H (De-B) detected? Start->Q1 Yes1 Yes: Protodeboronation Q1->Yes1 No1 No: Inert Bpin Q1->No1 Sol1 Switch to Anhydrous CsF or KOtBu conditions Yes1->Sol1 Sol2 Increase Temp or use Alkoxide Activation No1->Sol2 Validate Verify via 11B NMR Sol1->Validate Sol2->Validate

Caption: Step-by-step troubleshooting logic for diagnosing and resolving transmetallation failures.

Section 4: Self-Validating Experimental Protocols

To overcome the specific reactivity profile of 2-Carboxy-3-chlorophenylboronic acid pinacol ester, you must abandon standard aqueous carbonate conditions. Use the following self-validating protocols.

Protocol A: Anhydrous Cross-Coupling via Alkoxide Activation

Causality: Potassium tert-butoxide (KOtBu) reacts with the Pd(II) halide complex to form a highly nucleophilic Pd-OtBu intermediate. This intermediate directly attacks the inert Bpin boron atom, forming the critical 8-B-4 transition state without requiring exogenous water 6. This entirely starves the water-dependent protodeboronation pathway 4.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask. Add the aryl halide electrophile (1.0 equiv), 2-Carboxy-3-chlorophenylboronic acid pinacol ester (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Atmosphere Exchange: Evacuate and backfill the flask with dry Nitrogen (3 cycles).

  • Solvent Addition: Inject anhydrous, degassed THF (0.2 M concentration) via syringe.

  • Base Activation: Add KOtBu (2.5 equiv) as a solid under a positive stream of Nitrogen, or inject a commercially available 1.0 M solution in THF.

  • Reaction: Heat the mixture to 65 °C for 4–6 hours.

  • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, filter through a celite plug, and analyze via ¹¹B NMR.

    • Success Indicator: Disappearance of the sharp Bpin singlet (~30 ppm) and absence of a broad borate peak (~5 ppm). If the Bpin peak remains, transmetallation has stalled; increase the temperature to 75 °C.

Protocol B: Controlled Biphasic Coupling with Fluoride Activation

Causality: If KOtBu causes unwanted side reactions with your specific electrophile, Fluoride activation is the optimal alternative. Fluoride forms a highly reactive fluoroboronate. By using CsF in a biphasic system (e.g., Toluene/H₂O 10:1), the tight ion pair with Cesium accelerates transmetallation, while the low bulk concentration of water in the organic phase minimizes the protodeboronation proton relay 4.

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with the aryl halide (1.0 equiv), the Bpin substrate (1.2 equiv), CsF (3.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Solvent System: Add a degassed mixture of Toluene and Water (10:1 ratio).

  • Reaction: Seal the vial and heat vigorously at 90 °C to ensure rapid mixing of the biphasic layers.

  • Self-Validation Checkpoint: After 2 hours, analyze the organic layer via GC-MS or LC-MS.

    • Success Indicator: The ratio of the cross-coupled product to 3-chlorobenzoic acid (the protodeboronated byproduct) must be >10:1. If protodeboronation exceeds 10%, switch to strictly anhydrous CsF in 1,4-Dioxane.

References
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: National Institutes of Health (PMC) URL:[Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions Source: Chemical.AI URL:[Link]

  • Development of Organic Transformations Based on Protodeboronation Source: ACS Publications URL:[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: University of Edinburgh URL:[Link]

  • PRE-TRANSMETALATION INTERMEDIATES IN THE SUZUKI-MIYAURA REACTION REVEALED: THE MISSING LINK Source: IDEALS - University of Illinois URL:[Link]

  • Catalytic and Biological Applications of Benzoxaborolones Source: Raines Lab (MIT) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Storage and Handling of 2-Carboxy-3-chlorophenylboronic acid pinacol ester

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the storage conditions necessary to prevent the hydrolysis of 2-Carboxy-3-chlorophenylboronic acid pin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the storage conditions necessary to prevent the hydrolysis of 2-Carboxy-3-chlorophenylboronic acid pinacol ester. Adherence to these protocols is critical for ensuring the compound's integrity, which is paramount for experimental reproducibility and the success of synthetic applications.

Section 1: Foundational Principles - Understanding Compound Stability

A thorough understanding of the molecule's inherent reactivity is the first step toward effective handling. This section addresses the fundamental questions regarding its stability.

Q1: What is hydrolysis in the context of 2-Carboxy-3-chlorophenylboronic acid pinacol ester, and why is it a problem?

A: Hydrolysis is a chemical reaction in which water cleaves one or more bonds. For this specific compound, hydrolysis targets the two B-O (boron-oxygen) bonds of the pinacol ester ring. This reaction breaks open the stable five-membered dioxaborolane ring, converting the ester back into the free 2-Carboxy-3-chlorophenylboronic acid and pinacol (2,3-dimethyl-2,3-butanediol).

This degradation is problematic for several reasons:

  • Stoichiometric Inaccuracy: If a portion of the compound has hydrolyzed, the actual molar quantity of the active boronic ester in your experiment will be lower than calculated, leading to poor yields or failed reactions.

  • Altered Reactivity: The free boronic acid has different physical properties (e.g., solubility) and reactivity compared to its pinacol ester.[1][2][3][4]

  • Formation of Byproducts: The resulting free boronic acid can sometimes engage in side reactions, such as the formation of cyclic anhydrides (boroxines), further complicating reaction mixtures.

.

Hydrolysis_Pathway Ester 2-Carboxy-3-chlorophenylboronic acid pinacol ester BoronicAcid 2-Carboxy-3-chlorophenylboronic acid Ester->BoronicAcid Hydrolysis (Moisture, H⁺/OH⁻ catalysis) Water Water (H₂O) Pinacol Pinacol

Caption: Hydrolysis pathway of the pinacol ester.

Q2: What makes this specific molecule susceptible to hydrolysis?

A: Several structural features contribute to the molecule's sensitivity:

  • The Boronic Ester Functional Group: The boron atom in a boronic ester is electron-deficient, making it a Lewis acid. It is susceptible to nucleophilic attack by water. While pinacol esters are generally among the more robust boronic esters due to the steric bulk of the four methyl groups, they are still prone to hydrolysis under non-ideal conditions.[5][6]

  • Influence of Substituents: The chloro and carboxy groups are electron-withdrawing, which increases the Lewis acidity of the boron atom, potentially making it more susceptible to nucleophilic attack by water. The rate of hydrolysis for phenylboronic esters is known to be dependent on the electronic nature of substituents on the aromatic ring.[7]

  • pH Sensitivity: The hydrolysis of boronic esters is highly pH-dependent.[7][8][9] The reaction can be catalyzed by both acid and base. The presence of the carboxylic acid moiety in the molecule itself could, in principle, influence the local microenvironment, though the primary risk comes from external sources of acid or base.

Section 2: Recommended Storage and Handling Protocols

Preventing degradation requires a proactive approach to both long-term storage and bench-top handling.

Q3: What are the ideal long-term storage conditions for an unopened container of the compound?

A: For optimal stability, unopened containers should be stored under the conditions summarized below. These measures are designed to rigorously exclude the key drivers of degradation: water and heat.

ParameterRecommendationRationale
Temperature Store refrigerated (2-8 °C).Reduces the kinetic rate of potential hydrolysis or other degradation pathways.[10][11]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Displaces atmospheric moisture and oxygen, which are the primary reactants for hydrolysis and oxidation, respectively.[12]
Container Keep in the original, tightly sealed container.Manufacturer packaging is designed and tested for stability. A tight seal is the first line of defense against moisture ingress.[10][12][13]
Light Store in the dark (e.g., in its original box or an amber vial).While photolytic degradation is less common than hydrolysis for this class of compound, protection from light is a general best practice.
Location A dry, well-ventilated storage area.Prevents condensation on the exterior of the container and ensures a safe storage environment.[11][12][13]
Q4: How should I handle the compound for routine experimental use once the container is opened?

A: Once the primary seal is broken, the risk of degradation increases significantly. Follow this workflow to maintain the compound's integrity.

Handling_Workflow Start Start: Retrieve from Storage Equilibrate 1. Equilibrate Container to Room Temperature Start->Equilibrate InertEnv 2. Open in Inert Atmosphere (Glovebox/Bag) Equilibrate->InertEnv Prevents condensation Aliquot 3. Dispense Required Amount into a Separate Vial InertEnv->Aliquot Backfill 4. Backfill Stock Bottle with Argon/Nitrogen Aliquot->Backfill End Use Aliquot for Experiment Aliquot->End Seal 5. Tightly Reseal Stock Bottle Backfill->Seal Displaces moist air Return 6. Return Stock to Refrigerated Storage Seal->Return

Caption: Recommended workflow for handling the reagent.

Step-by-Step Handling Protocol:

  • Equilibration: Before opening, allow the container to warm to ambient laboratory temperature for at least 30-60 minutes. This is a critical step to prevent atmospheric moisture from condensing onto the cold solid.

  • Inert Environment: Whenever possible, open the container and handle the solid in an inert atmosphere, such as a nitrogen- or argon-filled glovebox or glove bag.

  • Dispensing: Use a clean, dry spatula to quickly weigh and transfer the desired amount of the compound into a separate, tared vial for your experiment. Avoid leaving the main stock bottle open for extended periods.

  • Inert Gas Backfill: Before resealing the main stock bottle, flush the headspace with a gentle stream of dry argon or nitrogen. This displaces any moist air that entered during handling.

  • Secure Sealing: Tightly close the container cap. For extra protection, consider wrapping the cap junction with Parafilm®.

  • Prompt Return to Storage: Immediately return the main stock bottle to its recommended refrigerated storage conditions.

Section 3: Troubleshooting and Quality Control

Even with careful handling, issues can arise. This section provides guidance on diagnosing and addressing potential degradation.

Q5: My Suzuki-Miyaura coupling reaction is giving inconsistent or low yields. Could my boronic ester be the problem?

A: Yes, this is a very common symptom of boronic ester degradation. If the ester has hydrolyzed to the free boronic acid, or further degraded via protodeboronation, the effective concentration of your coupling partner is reduced, leading directly to lower yields.[14] Before troubleshooting other reaction parameters (catalyst, base, solvent), it is essential to verify the quality of your boronic ester.

Q6: How can I perform a quick quality control (QC) check on my stored compound?

A: ¹H NMR spectroscopy is a fast and effective method to assess the integrity of your 2-Carboxy-3-chlorophenylboronic acid pinacol ester. The key is to look for the presence of free pinacol, a direct indicator of hydrolysis.

QC Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of your boronic ester in a deuterated aprotic solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Do not use D₂O , as it will promote hydrolysis.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Intact Ester: The intact pinacol ester will show a characteristic singlet for the 12 equivalent methyl protons, typically around δ 1.3-1.4 ppm.

    • Hydrolysis Product: The presence of free pinacol (from hydrolysis) will give rise to a new, sharp singlet, typically around δ 1.2 ppm.

    • Quantification: By integrating the pinacol ester methyl signal and the free pinacol methyl signal, you can estimate the percentage of hydrolysis. A high-quality reagent should show the free pinacol signal as a very minor impurity, if at all.

Q7: What is protodeboronation and how does it differ from hydrolysis?

A: Protodeboronation is a different and more severe degradation pathway where the entire C–B (carbon-boron) bond is cleaved and replaced with a C–H bond.[14] For this compound, protodeboronation would result in 2-chloro-6-carboxybenzene. This process is often promoted by heat or strong acidic/basic conditions and results in a complete loss of the reactive moiety needed for cross-coupling reactions.[15][16] While hydrolysis is reversible, protodeboronation is generally irreversible.

Issue SymptomPotential CauseRecommended Action
Low reaction yields Hydrolysis of the ester.Perform a ¹H NMR QC check. If >5-10% hydrolysis is observed, consider purchasing a fresh batch.
New singlet around 1.2 ppm in ¹H NMR Presence of free pinacol.Indicates significant hydrolysis has occurred. The reagent is likely compromised.
Difficulty solubilizing in non-polar solvents Hydrolysis to the more polar free boronic acid.This is another indicator of degradation. Confirm with an NMR QC check.
Mass spec shows mass of product without the boronic ester group Protodeboronation has occurred.The reagent is completely degraded. Discard and use a fresh batch under stricter storage conditions.

References

  • Vertex AI Search, citing "2-methylfuran-3-boronic acid, pinacol ester - SAFETY D
  • Hall, D. G. (2010).
  • Apollo Scientific.
  • Combi-Blocks, Inc. (2023).
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - (Bromomethyl)boronic Acid Pinacol Ester.
  • Semantic Scholar, citing "Internal and external catalysis in boronic ester networks". Accessed March 7, 2026.
  • Kawaguchi, H., et al. (2024).
  • Vertex AI Search, citing "Internal and External Catalysis in Boronic Ester Networks". Accessed March 7, 2026.
  • Adie, C. et al. (2022). Protodeboronation of (Hetero)
  • Kawaguchi, H., et al. (2024).
  • Roberts, F. B., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. RSC Chemical Biology.
  • d'Halluin, M., et al. (2024). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities.
  • BenchChem. (2025).
  • SciSpace, citing "Structure, Properties, and Preparation of Boronic Acid Derivatives.
  • Semantic Scholar, citing "Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole". Accessed March 7, 2026.
  • Wikipedia.
  • Kawaguchi, H., et al. (2024). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Preprints.org.
  • Achilli, C., et al. (2012).
  • Wang, D., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development.
  • Chen, M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.

Sources

Optimization

Minimizing homocoupling side reactions with 2-Carboxy-3-chlorophenylboronic acid pinacol ester

Topic: Minimizing Homocoupling Side Reactions with 2-Carboxy-3-chlorophenylboronic acid pinacol ester Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Homocoupling Side Reactions with 2-Carboxy-3-chlorophenylboronic acid pinacol ester

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-Carboxy-3-chlorophenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. The unique steric and electronic properties of this reagent—specifically, the ortho-carboxy and chloro substituents—present distinct challenges, most notably the formation of undesired homocoupling byproducts. This document provides in-depth troubleshooting strategies, optimized protocols, and a mechanistic rationale to help you navigate these challenges and achieve high-yield, high-purity synthesis of your target molecules.

Troubleshooting Guide: Suppressing the Homocoupling Byproduct

This section addresses the most common issues encountered when using 2-Carboxy-3-chlorophenylboronic acid pinacol ester and provides actionable solutions grounded in mechanistic principles.

Question 1: I'm observing a significant amount of a symmetrical biaryl impurity, the homocoupled product of my boronic ester. What's causing this?

Answer: The formation of a symmetrical biaryl from the dimerization of your boronic ester is a classic side reaction known as homocoupling. This issue is particularly prevalent with your substrate for two key reasons:

  • Palladium(II) Species: The primary culprit is the presence of palladium(II) species in your reaction. While the active catalyst in the Suzuki-Miyaura cycle is Pd(0), any Pd(II) present can react stoichiometrically with two molecules of the boronic ester to form the homocoupled product, regenerating Pd(0) in the process.[1][2] This pathway becomes significant if the main catalytic cycle is slow.

  • Oxygen Contamination: Dissolved oxygen in your solvents or reaction atmosphere is a major contributor. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), directly fueling the homocoupling pathway.[1][2][3]

  • Slow Catalytic Turnover: Your specific boronic ester is both sterically hindered (due to the ortho-carboxy and chloro groups and the bulky pinacol ester) and electronically deactivated (due to the electron-withdrawing nature of the substituents).[4] These factors can slow down key steps in the desired catalytic cycle, such as transmetalation. When the desired reaction is sluggish, the competing homocoupling side reaction has a greater opportunity to occur.

Question 2: How can I adapt my reaction setup to prevent the formation of these catalyst-killing Pd(II) species?

Answer: Controlling the palladium oxidation state is the most critical factor in suppressing homocoupling. Here are several strategies, ranked from simplest to most robust:

  • Rigorous Degassing: This is a non-negotiable first step. Oxygen is a common culprit for oxidizing Pd(0) to Pd(II).[2][3] Ensure all solvents and the final reaction mixture are thoroughly deoxygenated. For most applications, sparging (bubbling) with an inert gas like argon or nitrogen for 15-30 minutes is sufficient.[5] For highly sensitive systems, performing 3-4 freeze-pump-thaw cycles is the gold standard.

  • Choice of Palladium Precatalyst:

    • Use a Pd(0) Source: Start with a precatalyst that is already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃. This bypasses the need for an in-situ reduction step, which can be inefficient and generate unwanted Pd(II).[5]

    • Add a Mild Reductant: If you must use a Pd(II) source like Pd(OAc)₂ or PdCl₂, consider adding a mild reducing agent. Potassium formate (1-2 equivalents) has been shown to effectively reduce residual Pd(II) to Pd(0) without interfering with the catalytic cycle.[2][6] Many phosphine ligands can also act as reducing agents for the Pd(II) center.[5]

Question 3: My reaction is slow, and even with degassing, I see homocoupling. How can I accelerate the desired cross-coupling to outcompete this side reaction?

Answer: When dealing with a sterically demanding substrate like 2-Carboxy-3-chlorophenylboronic acid pinacol ester, the choice of ligand is paramount. Standard ligands like PPh₃ are often insufficient.

You need to facilitate faster rates of oxidative addition and, crucially, reductive elimination. This is best achieved with bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) or related systems.[7]

  • Recommended Ligands:

    • SPhos (or RuPhos, XPhos): These ligands are designed to stabilize the monoligated Pd(0) species (L₁Pd(0)), which is highly active in oxidative addition.[7] Their steric bulk also promotes the final, product-forming reductive elimination step, accelerating the overall turnover of the desired cycle and minimizing the lifetime of intermediates that could engage in side reactions.

The logic is simple: if the desired reaction is significantly faster, the competing side reaction becomes statistically insignificant.

Question 4: What is the best base and solvent combination for this specific boronic ester, considering the free carboxyl group?

Answer: The presence of the carboxylic acid adds a layer of complexity to reagent selection.

  • Base Selection: The base is required to activate the boronic ester for transmetalation.[8][9] However, a very strong base could potentially lead to undesired reactions involving the carboxyl group. A moderately strong inorganic base is typically the best choice.

    • Potassium Phosphate (K₃PO₄): This is an excellent starting point. It is effective for less reactive boronic acids and esters and is generally compatible with a wide range of functional groups.[10]

    • Cesium Carbonate (Cs₂CO₃): Often used for challenging couplings, it can provide higher reactivity.[10]

  • Solvent System: You need a solvent that can dissolve your organic substrates and the inorganic base to a sufficient degree.

    • Aprotic Solvents + Water: A mixture of an aprotic solvent like 1,4-Dioxane or THF with a small amount of water (e.g., a 4:1 to 10:1 ratio) is highly effective.[11] The organic solvent dissolves the substrates and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species required for transmetalation.[11][12]

Visualizing the Competing Pathways

The diagram below illustrates the desired Suzuki-Miyaura catalytic cycle versus the parasitic homocoupling pathway. Minimizing the concentration of Pd(II) and O₂ is key to staying on the productive cycle.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Undesired Homocoupling Pathway Pd0 L-Pd(0) (Active Catalyst) OA Oxidative Addition (Ar-X) Pd0->OA + Ar-X PdII_free Pd(II) (Free Species) Pd0:e->PdII_free:w O₂ Oxidation PdII_complex L-Pd(II)(Ar)(X) OA->PdII_complex TM Transmetalation (Boronic Ester + Base) PdII_complex->TM + R-B(pin) PdII_diaryl L-Pd(II)(Ar)(Ar') TM->PdII_diaryl RE Reductive Elimination PdII_diaryl->RE RE->Pd0 Product Ar-Ar' (Desired Product) RE->Product O2 O₂ O2->PdII_free Oxidizes HC Homocoupling PdII_free->HC + 2 R-B(pin) HC->Pd0 Reduces to HC_Product R-R (Byproduct) HC->HC_Product G start Start: Significant Homocoupling Observed q1 Is your system rigorously deoxygenated? start->q1 sol1 Action: Re-run with thorough Ar sparging (30 min) or freeze-pump-thaw cycles. q1->sol1 No q2 What is your Pd precatalyst? q1->q2 Yes sol1->q2 sol2a Action: Switch from Pd(II) (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd₂(dba)₃). q2->sol2a Pd(II) sol2b Action: If using Pd(II), add a mild reductant like potassium formate. q2->sol2b Pd(II) q3 Are you using a bulky, electron-rich ligand? q2->q3 Pd(0) sol2a->q3 sol2b->q3 sol3 Action: Replace PPh₃ with a Buchwald-type ligand (e.g., SPhos, XPhos, RuPhos). q3->sol3 No end Result: Homocoupling Minimized q3->end Yes sol3->end

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison: 2-Carboxy-3-chlorophenylboronic acid pinacol ester vs free acid

This guide provides an in-depth technical comparison between 2-Carboxy-3-chlorophenylboronic acid (Free Acid) and its Pinacol Ester derivative. It is designed for researchers optimizing Suzuki-Miyaura cross-coupling reac...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 2-Carboxy-3-chlorophenylboronic acid (Free Acid) and its Pinacol Ester derivative. It is designed for researchers optimizing Suzuki-Miyaura cross-coupling reactions for this specific, sterically and electronically challenging substrate.

Executive Summary: The "Slow-Release" Advantage

For the specific substrate 2-Carboxy-3-chlorophenylboronic acid , the Pinacol Ester is the superior reagent for most cross-coupling applications.

While free boronic acids are generally more reactive, this specific scaffold suffers from two critical failure modes:

  • Rapid Protodeboronation: The electron-withdrawing chlorine (C3) and carboxyl (C2) groups destabilize the C–B bond, leading to rapid hydrolysis of the C-B bond before cross-coupling can occur.

  • Dehydrative Oligomerization: The ortho-carboxylic acid facilitates the formation of mixed anhydrides and boroxines, leading to variable stoichiometry and poor solubility.

The Pinacol Ester acts as a "masked" species, releasing the active boronate species slowly (in situ hydrolysis), which matches the rate of transmetalation and suppresses side reactions.

Part 1: Technical Comparison & Reactivity Profile

Stability and Speciation
FeatureFree Acid (2-Carboxy-3-chlorophenylboronic acid) Pinacol Ester (Bpin)
Dominant Species Exists as a complex equilibrium of monomer, boroxine trimer, and cyclic mixed anhydride.Discrete, monomeric species.
Air/Moisture Stability Low. Hygroscopic; tends to dehydrate to anhydrides upon storage.High. Stable solid; resistant to atmospheric hydrolysis.
Stoichiometry Control Poor. Variable water content and oligomerization make precise molar equivalents difficult to calculate.Excellent. Defined molecular weight allows precise dosing.
Solubility Polar; requires alcohols (MeOH/EtOH) or high-polarity solvents (DMF/DMSO). Poor solubility in toluene/THF.Soluble in standard organic solvents (THF, Toluene, Dioxane, DCM).
Reaction Mechanism & Side Pathways[1][2][3][4]

The primary challenge with the free acid is Protodeboronation . The mechanism below illustrates why the Pinacol Ester mitigates this.

Figure 1: Protodeboronation vs. Cross-Coupling Pathway

G cluster_0 Critical Failure Mode Ester Pinacol Ester (Stable Precursor) Acid Free Boronic Acid (Active Species) Ester->Acid Slow Hydrolysis (Rate Limiting) Boronate Boronate Anion [Ar-B(OH)3]- Acid->Boronate Base (OH-) Product Biaryl Product (Cross-Coupling) Boronate->Product Transmetalation (Pd Catalyst) Decomp De-boronated Arene (Protodeboronation) Boronate->Decomp Fast C-B Cleavage (Due to EWG) Pd_Complex Pd(II)-Ar' Complex Pd_Complex->Product +

Caption: The "Slow Release" mechanism. The ester hydrolyzes slowly to the acid, keeping the concentration of the unstable Boronate Anion low, thereby favoring the second-order Transmetalation over first-order Protodeboronation.

Part 2: Experimental Protocols

Scenario A: Standard Cross-Coupling (Recommended)

Substrate: 2-Carboxy-3-chlorophenylboronic acid pinacol ester Objective: Minimize protodeboronation while maintaining reactivity.

Protocol:

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio). The water is strictly necessary to hydrolyze the pinacol ester in situ.

  • Base: Potassium Phosphate Tribasic (K₃PO₄, 3.0 equiv). Avoid strong hydroxide bases (NaOH, KOH) which accelerate protodeboronation.[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%). The bidentate ligand stabilizes the active Pd species.

  • Temperature: 80–90 °C.

Why this works: The biphasic system and mild base ensure that the free boronic acid is generated gradually. As soon as it forms, it is consumed by the Palladium catalyst, leaving little time for the destructive protodeboronation pathway.

Scenario B: Using the Free Acid (If Ester is Unavailable)

Substrate: 2-Carboxy-3-chlorophenylboronic acid Objective: Overcome solubility and stoichiometry issues.

Protocol:

  • Pre-activation: Dissolve the free acid in Methanol (0.5 M) before adding to the reaction. This breaks up anhydrides/boroxines.

  • Base: Potassium Fluoride (KF, 3.0 equiv) or Cesium Carbonate (Cs₂CO₃). Fluoride activates the boron without requiring high pH, reducing protodeboronation risk.

  • Solvent: THF / MeOH (10:1).

  • Stoichiometry: Use 1.5 to 2.0 equivalents of the boronic acid relative to the halide. You must compensate for the fraction of reagent that will inevitably decompose.

Part 3: Troubleshooting & Optimization Data

The following table summarizes the impact of reaction variables on the ortho-carboxy substituted system.

VariableRecommendationRationale
Base Choice K₃PO₄ or K₂CO₃ Strong bases (NaOH) deprotonate the carboxylic acid and form the boronate too fast, leading to rapid C-B bond cleavage (protodeboronation).
Water Content Essential (10-20% v/v) Required for pinacol ester hydrolysis. Without water, the ester is inert and no coupling occurs.
Ligand Buchwald Ligands (e.g., SPhos, XPhos) Bulky, electron-rich ligands facilitate oxidative addition and transmetalation, outcompeting the decomposition pathway.
Additives None usually required Avoid adding external Lewis acids; the ortho-carboxy group can self-catalyze decomposition if the pH is not buffered.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroarylboronic Acids: Mechanism, Speciation, and Scale-Up. Journal of the American Chemical Society, 139(3), 13156–13165. Link

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14052–14054. Link

  • Miyaura, N. (2002). Organoboron Compounds. Topics in Current Chemistry, 219, 11-59. Link

Sources

Comparative

A Comparative Guide to HPLC Purity Analysis of 2-Carboxy-3-chlorophenylboronic acid pinacol ester

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount for the synthesis of safe and effective active pharmaceutical ingredients (APIs)....

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount for the synthesis of safe and effective active pharmaceutical ingredients (APIs). 2-Carboxy-3-chlorophenylboronic acid pinacol ester is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its purity directly influences reaction yields and the impurity profile of subsequent products. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the accurate purity assessment of this compound, addressing the unique analytical challenges posed by boronic acid pinacol esters.

The primary analytical hurdle in the analysis of boronic acid pinacol esters is their susceptibility to hydrolysis, which can occur both in solution and on-column during analysis, converting the ester back to the more polar boronic acid. This guide will compare and contrast the two primary HPLC strategies to mitigate this issue: Reversed-Phase HPLC (RP-HPLC) with specific modifications and Hydrophilic Interaction Liquid Chromatography (HILIC).

The Challenge: On-Column Hydrolysis

Pinacol esters of boronic acids are prone to hydrolysis, especially in the aqueous mobile phases commonly used in RP-HPLC.[1][2][3][4][5] This on-column degradation can lead to inaccurate purity assessments, with the appearance of the corresponding boronic acid as a degradation product rather than an existing impurity. The rate of this hydrolysis is influenced by several factors, including the stationary phase's silanol activity, the mobile phase pH and composition, and the column temperature.[2][3][4]

Method 1: Optimized Reversed-Phase HPLC (RP-HPLC)

While standard RP-HPLC conditions can be problematic, several optimization strategies can be employed to minimize on-column hydrolysis and achieve accurate purity determination.

Key Optimization Parameters for RP-HPLC:
  • Stationary Phase Selection: The choice of the HPLC column is critical. Columns with low residual silanol activity are highly recommended to reduce catalytic hydrolysis.[2][3][4][6][7] A study comparing different C18 columns demonstrated that stationary phases with lower silanol activity, such as the Waters XTerra MS C18, showed significantly less on-column hydrolysis compared to columns with higher silanol activity.[2][3][4]

  • Mobile Phase Composition: The presence of acidic modifiers like formic acid in the mobile phase can accelerate hydrolysis.[2][3][4] Therefore, using a mobile phase without a pH modifier is often preferred. In some cases, a highly basic mobile phase (e.g., pH 12) can be used to stabilize the boronate ester, although this may not be compatible with all stationary phases.[5][7]

  • Diluent Selection: The choice of diluent for sample preparation is crucial. Using aprotic solvents like 100% acetonitrile (ACN) or tetrahydrofuran (THF) can prevent hydrolysis of the ester before injection.[2]

  • Fast HPLC/UPLC: Minimizing the analysis time can reduce the opportunity for on-column degradation.[8] Ultra-Performance Liquid Chromatography (UPLC) with its shorter run times is advantageous for analyzing these sensitive compounds.[9]

Comparative Data for RP-HPLC Columns:
Column TypeSilanol ActivityOn-Column HydrolysisRationale
Standard C18HighSignificantFree silanols can catalyze the hydrolysis of the pinacol ester.
Waters XTerra MS C18LowMinimalHybrid particle technology reduces silanol activity, minimizing degradation.[2][3][4][7]
Agilent Zorbax Eclipse XDB C18HighSignificantA traditional silica-based column with higher silanol activity.[2][3][4]
Phenomenex Onyx MonolithicIntermediateModerateMonolithic silica with intermediate silanol activity.[2][3][4]

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC presents a robust alternative to RP-HPLC for the analysis of boronic acid pinacol esters.[1] This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[10][11]

Advantages of HILIC for Boronic Acid Pinacol Ester Analysis:
  • Prevention of Hydrolysis: The high organic content of the mobile phase in HILIC mode effectively suppresses the on-column hydrolysis of the pinacol ester.[1]

  • Simultaneous Analysis: HILIC allows for the simultaneous retention and separation of both the relatively nonpolar boronic acid pinacol ester and its more polar hydrolysis product, the boronic acid.[1] This is a significant advantage over RP-HPLC where the polar boronic acid is often poorly retained.

  • MS Compatibility: The mobile phases used in HILIC are highly compatible with mass spectrometry (MS) detection, facilitating impurity identification.[1]

Comparative Overview of HPLC Methods:
FeatureOptimized RP-HPLCHILIC
Primary Challenge On-column hydrolysisMethod development can be less intuitive than RP-HPLC.
Stationary Phase C18 with low silanol activityPolar (e.g., silica, diol, amide)
Mobile Phase High organic, no pH modifierHigh organic (e.g., >80% ACN) with aqueous buffer
Hydrolysis Risk Minimized but still possibleNegligible
Retention of Boronic Acid PoorGood
Throughput Can be high with UPLCGenerally good

Recommended Experimental Protocol: HILIC Method

This section provides a detailed, step-by-step methodology for the purity analysis of 2-Carboxy-3-chlorophenylboronic acid pinacol ester using a HILIC method.

Materials and Reagents:
  • 2-Carboxy-3-chlorophenylboronic acid pinacol ester (Sample and Reference Standard)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade)

Chromatographic Conditions:
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/PDA detector
Column Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium formate in Water with 0.1% Formic Acid
Mobile Phase B 90:10 Acetonitrile:Water with 10mM Ammonium formate and 0.1% Formic Acid
Gradient 95% B to 50% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 2 µL
Diluent 90:10 Acetonitrile:Water
Sample Preparation:
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of the 2-Carboxy-3-chlorophenylboronic acid pinacol ester reference standard and dissolve it in 10 mL of diluent.

  • Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.

  • Filtration: Filter both solutions through a 0.22 µm syringe filter before injection.

Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Reference Standard dissolve Dissolve in Aprotic Diluent weigh->dissolve filter Filter through 0.22 µm filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on HILIC Column inject->separate detect UV/PDA Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HILIC purity analysis.

Comparison of Key Method Parameters

Method_Comparison Method Parameter Optimized RP-HPLC HILIC StationaryPhase Stationary Phase C18 (Low Silanol) Polar (e.g., Silica, Diol) MobilePhase MobilePhase Hydrolysis Hydrolysis Risk Minimized Negligible BoronicAcidRetention Boronic Acid Retention Poor Good

Caption: Key parameter comparison between RP-HPLC and HILIC.

Conclusion

The purity analysis of 2-Carboxy-3-chlorophenylboronic acid pinacol ester requires careful consideration of the compound's inherent instability in aqueous environments. While optimized RP-HPLC methods using columns with low silanol activity and aprotic diluents can provide acceptable results, HILIC emerges as a more robust and reliable technique. By utilizing a hydro-organic mobile phase with a high percentage of organic solvent, HILIC effectively prevents on-column hydrolysis, ensuring an accurate assessment of the true impurity profile. Furthermore, its ability to retain and separate both the pinacol ester and its corresponding boronic acid makes it a superior choice for the comprehensive purity analysis of this critical synthetic intermediate. For routine quality control and in-depth impurity profiling, the adoption of a validated HILIC method is highly recommended.

References

  • ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. Retrieved from [Link]

  • Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • SIELC Technologies. (2018, February 19). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Waters Corporation. (n.d.). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Retrieved from [Link]

  • Semantic Scholar. (2014, April 3). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Retrieved from [Link]

  • Taylor & Francis Online. (2014, April 3). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Retrieved from [Link]

  • PubMed. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]

  • ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]

  • PubMed. (2015, October 23). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Retrieved from [Link]

  • PubMed. (2009, November 20). Synthesis of hydrophilic boronate affinity monolithic capillary for specific capture of glycoproteins by capillary liquid chromatography. Retrieved from [Link]

  • Wageningen University & Research. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Retrieved from [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • ResearchGate. (n.d.). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Retrieved from [Link]

  • SpringerLink. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

Sources

Validation

A Comparative Guide for Suzuki-Miyaura Cross-Coupling: MIDA Boronates vs. Pinacol Esters for 2-Carboxy-3-Chlorophenyl Derivatives

For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkabl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the success of this reaction is often dictated by the stability and reactivity of the organoboron partner. Boronic acids, while fundamental, can be notoriously unstable, leading to decomposition and diminished yields, especially with complex substrates.[1] This guide provides an in-depth comparison of two popular strategies for stabilizing boronic acids—conversion to pinacol esters and N-methyliminodiacetic acid (MIDA) boronates—with a specific focus on the challenging 2-carboxy-3-chlorophenyl scaffold.

The Challenge: 2-Carboxy-3-Chlorophenylboronic Acid

The 2-carboxy-3-chlorophenylboronic acid moiety presents a trifecta of synthetic challenges in Suzuki-Miyaura coupling:

  • Steric Hindrance: The ortho-substituents (–COOH and –Cl) create significant steric bulk around the carbon-boron bond, which can impede the crucial transmetalation step in the catalytic cycle.[2][3]

  • Electronic Effects: The electron-withdrawing nature of both the chlorine and carboxylic acid groups can deactivate the aromatic ring, slowing down the reaction.[4]

  • Protodeboronation: Arylboronic acids with ortho-substituents, particularly electron-withdrawing ones, are highly susceptible to protodeboronation—the cleavage of the C–B bond by a proton source—which is a common side reaction that reduces yield.[4][5][6][7] The presence of the acidic carboxylic acid proton can further facilitate this undesired pathway.

To overcome these issues, chemists often turn to more stable derivatives like pinacol or MIDA boronates.

Pinacol Boronic Esters: The Established Workhorse

Pinacol esters are one of the most common and widely used derivatives for stabilizing boronic acids.[8] They are formed by the condensation of a boronic acid with pinacol (2,3-dimethyl-2,3-butanediol).

Advantages:

  • Improved Stability: Pinacol esters are significantly more stable than their corresponding boronic acids, reducing the propensity for protodeboronation and decomposition on the benchtop.[8][9]

  • Commercial Availability: A vast library of pinacol boronic esters is commercially available, and their synthesis is well-documented.[10]

  • Good Reactivity: In many cases, pinacol esters can be used directly in Suzuki-Miyaura coupling reactions, although they may require hydrolysis to the boronic acid in situ for efficient transmetalation.[8][9]

Disadvantages:

  • Chromatography Challenges: Pinacol esters can be sensitive to silica gel, sometimes leading to decomposition or difficult purification by column chromatography.[11][12] Specialized techniques, such as impregnating the silica gel with boric acid, have been developed to mitigate this issue.[13][14]

  • Susceptibility to Hydrolysis: While more stable than boronic acids, they can still hydrolyze back to the parent boronic acid in the presence of moisture.

  • Sluggish Reactivity with Hindered Substrates: For sterically demanding substrates like the 2-carboxy-3-chlorophenyl derivative, the steric bulk of the pinacol group can further hinder the already challenging transmetalation step, potentially leading to lower yields or requiring harsh reaction conditions.[15]

Experimental Protocol: Synthesis of 2-Carboxy-3-Chlorophenyl Pinacol Boronate
  • Setup: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add 2-carboxy-3-chlorophenylboronic acid (1.0 equiv), pinacol (1.1 equiv), and anhydrous magnesium sulfate (1.5 equiv).

  • Solvent: Add anhydrous diethyl ether or THF.

  • Reaction: Stir the suspension vigorously at room temperature for 24 hours. The magnesium sulfate acts as a dehydrating agent to drive the equilibrium towards ester formation.

  • Workup: Filter the suspension to remove the magnesium sulfate. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or careful column chromatography on boric acid-treated silica gel to yield the desired pinacol ester.

MIDA Boronates: The Air-Stable, Slow-Release Platform

N-methyliminodiacetic acid (MIDA) boronates, developed by the Burke group, represent a powerful alternative for handling unstable boronic acids.[1][16] The MIDA ligand chelates the boron atom, changing its hybridization from sp² to sp³, which renders it unreactive towards transmetalation under standard anhydrous cross-coupling conditions.[16]

Advantages:

  • Exceptional Stability: MIDA boronates are typically free-flowing, crystalline solids that are remarkably stable to air, moisture, and silica gel chromatography.[1][16][17] This allows for easy handling, long-term storage, and straightforward purification.[1]

  • Orthogonal Reactivity: They are inert under many reaction conditions, including Stille, Heck, and Sonogashira couplings, allowing for the synthesis of complex, multifunctional building blocks.[1][18]

  • Controlled "Slow-Release": The key feature of MIDA boronates is their ability to slowly release the free boronic acid under mild aqueous basic conditions (e.g., with K₃PO₄ or NaHCO₃).[1][19] This slow release maintains a very low concentration of the unstable boronic acid in the reaction mixture, minimizing decomposition pathways like protodeboronation while still allowing for efficient cross-coupling.[18][20]

  • Enabling Iterative Synthesis: Their stability and controlled deprotection have enabled the development of automated, iterative cross-coupling platforms for the synthesis of complex molecules.[19][21]

Disadvantages:

  • Additional Synthetic Steps: Use of a MIDA boronate requires a protection step (synthesis of the MIDA boronate) and a specific deprotection step during the coupling reaction.

  • Deprotection Requirement: The MIDA group must be cleaved for the Suzuki-Miyaura reaction to proceed, which requires the presence of an aqueous base.

Experimental Protocol: Synthesis of 2-Carboxy-3-Chlorophenyl MIDA Boronate
  • Setup: In a round-bottom flask, dissolve 2-carboxy-3-chlorophenylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv) in a suitable solvent like dioxane or PEG-300.

  • Reaction: Heat the mixture, often to temperatures between 70-160 °C, to facilitate the condensation and removal of water.[22][23] The reaction can be monitored by NMR for the disappearance of starting material.

  • Workup: After cooling, the reaction mixture is typically subjected to an aqueous workup. The significantly different solubility of the MIDA boronate compared to its precursors often allows for straightforward isolation.[17]

  • Purification: The crude MIDA boronate is then purified by standard silica gel column chromatography to yield a stable, crystalline solid.[22]

Head-to-Head Comparison

FeaturePinacol BoronateMIDA BoronateRationale & Causality
Stability Moderate. Susceptible to hydrolysis and decomposition on silica gel.Exceptional . Indefinitely stable to air, moisture, and chromatography.The trivalent MIDA ligand forms a stable, tetracoordinate sp³-hybridized boron center, which is kinetically inert. Pinacol esters remain sp²-hybridized and are more susceptible to nucleophilic attack by water.[16]
Handling/Purification Can be challenging. Often requires special chromatographic techniques.[13][14]Routine . Easily purified by standard silica gel chromatography.The robust nature of the MIDA chelate prevents decomposition on the acidic surface of silica gel.[1][17]
Reactivity Control Always "on". Reactivity is modulated by reaction conditions."On/Off" Switch . Inert until deprotected by an aqueous base.MIDA boronates are unreactive towards transmetalation.[16] Deprotection under basic conditions generates the active sp² boronic acid in situ.[19]
Yield with Hindered Substrates Variable to Good. Can be limited by steric hindrance and protodeboronation.Good to Excellent . The slow-release mechanism minimizes decomposition.By maintaining a low concentration of the free, unstable boronic acid, the rate of productive cross-coupling outcompetes the rate of decomposition.[18][24]
Reaction Conditions Can be run under anhydrous or aqueous conditions.Requires aqueous base for deprotection and subsequent coupling.Hydrolysis of the MIDA ligand is essential to liberate the reactive boronic acid for the catalytic cycle.[25][19]

Decision Workflow for Boronate Selection

For a challenging substrate like a 2-carboxy-3-chlorophenyl derivative, the choice between a pinacol ester and a MIDA boronate can be critical. The following diagram illustrates a decision-making workflow.

G start Start: Need to couple 2-carboxy-3-chlorophenyl derivative q1 Is the corresponding boronic acid unstable or prone to protodeboronation? start->q1 yes1 Yes q1->yes1 For this substrate, this is highly likely no1 No q1->no1 q2 Are you performing a simple, one-pot coupling? yes1->q2 boronic_acid Use Boronic Acid directly. (High Risk of Failure) no1->boronic_acid yes2 Yes q2->yes2 no2 No q2->no2 e.g., multi-step synthesis or need for a stable intermediate pinacol Use Pinacol Boronate. - Simpler workflow - Potentially faster screening yes2->pinacol mida Use MIDA Boronate. - Superior stability - Ideal for multi-step synthesis - Better yields for difficult couplings no2->mida q3 Is purification difficult or are yields low due to decomposition? pinacol->q3 success Successful Coupling mida->success Proceed with slow-release coupling yes3 Yes q3->yes3 no3 No q3->no3 yes3->mida no3->success

Caption: Decision workflow for selecting between Pinacol and MIDA boronates.

Conclusion and Recommendation

For routine Suzuki-Miyaura couplings with stable partners, pinacol boronic esters remain a reliable and cost-effective choice. However, for challenging substrates like 2-carboxy-3-chlorophenyl derivatives, the superior stability and controlled reactivity of MIDA boronates offer a clear advantage.

The primary benefit stems from the slow-release mechanism, which directly mitigates the key failure mode for this substrate class: protodeboronation. By keeping the concentration of the unstable free boronic acid to a minimum, MIDA boronates maximize the opportunity for productive cross-coupling, leading to higher, more reproducible yields. The exceptional stability of MIDA boronates also simplifies handling and purification, a significant practical advantage in complex, multi-step synthetic campaigns common in drug development. While requiring an extra deprotection step, the reliability and improved outcomes for difficult couplings often justify the additional effort.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Sigma-Aldrich. (n.d.). MIDA-protected Boronate Esters.
  • Royal Society of Chemistry. (2017, July 11). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
  • eScholarship.org. (2016, November 1). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
  • ResearchGate. (2016, July 18).
  • Books. (2014, October 27).
  • ResearchGate. (n.d.).
  • Oxford Academic. (2012, September 15). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters.
  • ResearchGate. (2014, May). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry.
  • Sigma-Aldrich. (n.d.). MIDA Boronates.
  • ResearchGate. (n.d.).
  • National Institutes of Health. (2017, January 25). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC.
  • ResearchGate. (n.d.). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms | Request PDF.
  • American Chemical Society. (2005, March 8). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Royal Society of Chemistry. (2017, July 11). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
  • LJMU Research Online. (n.d.). Base-catalyzed Aryl-B(OH)
  • Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • American Chemical Society. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters.
  • ResearchGate. (n.d.). Protodeboronation of arylboronic acids in acetic acid a | Download Table.
  • ResearchGate. (2025, August 5). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF.
  • BLDpharm. (n.d.).
  • National Institutes of Health. (n.d.).
  • University of Bristol. (2010, December 15).
  • Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros.
  • (n.d.).
  • National Institutes of Health. (n.d.).
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Royal Society of Chemistry. (n.d.).
  • Organic Syntheses. (n.d.). boronic esters.
  • Google Patents. (n.d.).
  • Organic Syntheses. (2022, May 25). Preparation of MIDA Anhydride and Reaction with Boronic Acids.
  • ResearchGate. (n.d.).
  • (2017, December 13).
  • MDPI. (2022, August 9).
  • Organic Chemistry Portal. (n.d.).
  • eScholarship. (n.d.).

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Comparative

A Senior Application Scientist's Guide to the Structural Validation of 2-Carboxy-3-chlorophenylboronic acid pinacol ester

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is not merely a regulatory formality but a cornerstone of successful therapeutic design. Boron...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is not merely a regulatory formality but a cornerstone of successful therapeutic design. Boronic acids and their derivatives, such as 2-Carboxy-3-chlorophenylboronic acid pinacol ester, have emerged as a pivotal class of compounds, with several boron-containing drugs approved by the FDA, including Bortezomib (Velcade®) for multiple myeloma.[1][2][3] Their unique ability to form reversible covalent bonds with biological targets makes them attractive candidates for enzyme inhibitors and other therapeutic agents.[1][4][5] However, the very reactivity that makes them valuable also necessitates rigorous structural validation to ensure a comprehensive understanding of their stereochemistry, conformation, and potential intermolecular interactions, all of which profoundly influence their pharmacokinetic and pharmacodynamic profiles.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 2-Carboxy-3-chlorophenylboronic acid pinacol ester, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will explore the causality behind experimental choices and present supporting data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

The Gold Standard: Single-Crystal X-ray Crystallography

For the unambiguous determination of a molecule's three-dimensional structure, single-crystal X-ray crystallography remains the unparalleled gold standard. This technique provides a detailed atomic-level picture, revealing bond lengths, bond angles, and the overall conformation of the molecule in the solid state. This level of detail is critical for understanding how 2-Carboxy-3-chlorophenylboronic acid pinacol ester might interact with its biological target.

The X-ray crystallographic analysis of arylboronic acids and their esters has been well-documented, providing a solid foundation for this approach.[6][7] The process, in essence, involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is then mathematically decoded to generate a three-dimensional electron density map, from which the atomic structure can be determined.

Experimental Workflow for X-ray Crystallography

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and expertise. The following workflow outlines the key stages:

X-ray Crystallography Workflow Figure 1: X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement Sample_Purification Sample Purification Crystal_Growth Crystal Growth Sample_Purification->Crystal_Growth High Purity is Crucial Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Single, Defect-Free Crystal Goniometer Goniometer (Crystal Rotation) Crystal_Selection->Goniometer Mounting on Goniometer Xray_Source X-ray Source (e.g., Mo Kα) Detector Detector (Records Diffraction Pattern) Data_Processing Data Processing & Integration Detector->Data_Processing Diffraction Data Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation

Caption: A schematic overview of the single-crystal X-ray crystallography workflow.

Step-by-Step Methodology:

  • Sample Purification: The starting material must be of the highest possible purity (>99%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Crystal Growth: This is often the most challenging and empirical step. A variety of techniques can be employed, including slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. The choice of solvent or solvent system is critical and often requires screening multiple conditions. For a molecule like 2-Carboxy-3-chlorophenylboronic acid pinacol ester, solvents such as acetone, ethyl acetate, or a mixture of hexane and ethyl acetate could be explored.

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal should be well-formed with sharp edges and no visible defects. It is then mounted on a goniometer head for data collection.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using computational methods (e.g., direct methods or Patterson synthesis). This initial model is then refined against the experimental data to improve the fit and determine the final, precise atomic coordinates.

Comparative Analysis: Alternative and Complementary Techniques

While X-ray crystallography provides the definitive solid-state structure, it is not always feasible or may not fully represent the behavior of the molecule in solution. Therefore, a multi-technique approach is often the most robust strategy for comprehensive structural validation.

Technique Principle Strengths for 2-Carboxy-3-chlorophenylboronic acid pinacol ester Limitations
Single-Crystal X-ray Crystallography X-ray diffraction from a single crystalUnambiguous 3D structure, absolute stereochemistry, detailed conformational information.[6][7]Requires a suitable single crystal, which can be difficult to obtain. Provides solid-state structure, which may differ from solution conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed information about the connectivity and chemical environment of atoms in solution. 1H, 13C, and 11B NMR are all highly relevant.[8][9][10][11][12]Does not directly provide 3D structure. Can be complex to interpret for larger molecules.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ions.Provides accurate molecular weight and elemental composition. Fragmentation patterns can give structural clues.[6][13][14][15][16][17]Does not provide information on connectivity or stereochemistry. Isomeric compounds can be difficult to distinguish.
In-depth Look at Complementary Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 2-Carboxy-3-chlorophenylboronic acid pinacol ester, a suite of NMR experiments would be employed:

  • 1H NMR: Provides information on the number and chemical environment of protons, revealing the aromatic substitution pattern and the presence of the pinacol ester group.

  • 13C NMR: Complements the 1H NMR by providing information on the carbon skeleton.

  • 11B NMR: This is particularly powerful for boron-containing compounds. The chemical shift of the 11B nucleus is highly sensitive to the coordination state of the boron atom (trigonal vs. tetrahedral), which can provide insights into potential intermolecular interactions or the presence of different boron species in solution.[8][9][10][11][12]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms, confirming the overall structure of the molecule.

Mass Spectrometry (MS):

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.

  • High-Resolution Mass Spectrometry (HRMS): Can determine the molecular formula with high accuracy, confirming the expected composition of C12H16BClO2.

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion and analyzing the resulting daughter ions, it is possible to gain insights into the structural fragments of the molecule. This can be particularly useful for confirming the presence of the chlorophenyl and pinacol boronate ester moieties.[14][15][17]

A Synergistic Approach to Structural Validation

The most robust and trustworthy approach to validating the structure of 2-Carboxy-3-chlorophenylboronic acid pinacol ester involves the strategic integration of multiple analytical techniques.

Integrated Structural Validation Figure 2: Integrated Structural Validation Workflow cluster_Initial Initial Characterization cluster_Definitive Definitive Structure Synthesis Synthesis of 2-Carboxy-3-chlorophenylboronic acid pinacol ester Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (Connectivity & Solution Structure) Purification->NMR MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS Initial_Characterization Initial Characterization Definitive_Structure Definitive Structure Elucidation Final_Confirmation Final Confirmation NMR->Final_Confirmation Xray X-ray Crystallography (3D Solid-State Structure) NMR->Xray Informed Crystal Growth MS->Final_Confirmation MS->Xray Confirmed Purity Xray->Final_Confirmation

Caption: A workflow illustrating the synergistic use of multiple analytical techniques for robust structural validation.

This integrated workflow ensures that the structure is not only confirmed in the solid state but also that its identity and integrity in solution are well-understood. The data from NMR and MS provide crucial initial confirmation of the expected structure and purity, which are prerequisites for successful crystallization. The definitive 3D structure from X-ray crystallography then provides the ultimate validation, and the combined data from all three techniques provides a comprehensive and trustworthy characterization of the molecule.

References

  • CHAPTER 2: 11 B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters - Books. (2015, November 12). Royal Society of Chemistry.
  • Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2025, October 16).
  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022, April 19). MDPI.
  • Design and discovery of boronic acid drugs. (2020, June 1). PubMed.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022, November 1).
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
  • On-tissue boronic acid derivatization for the analysis of vicinal diol metabolites in maize with MALDI-MS imaging. (2021, March 15). PubMed.
  • Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. (2023, July 19). MilliporeSigma.
  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2011, March 30).
  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019, December 1). SciSpace.
  • Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. PMC.
  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boron
  • A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. (2010, March 25).
  • Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data | Request PDF. (2025, August 5).
  • Top Six Reasons Upgrading Your Small Molecule Structural Elucidation Approach May Be in Order. (2019, May 1). Thermo Fisher Scientific.
  • NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
  • SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE. eScholarship.org.
  • Phenylboronic acid pinacol ester | C12H17BO2 | CID 570673. PubChem - NIH.
  • Confirmation of the stereochemistry by X‐ray diffraction. The dr were measured by NMR.
  • The mass spectra of some corticosteroid boron
  • Single-crystal X-ray structures a, The activated pinacol boronic ester,...
  • X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. PMC.
  • Phenylboronic acid pinacol ester 97 24388-23-6. Sigma-Aldrich.
  • Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. (2022, February 21). MDPI.
  • Organic Syntheses Procedure. Organic Syntheses.
  • 2-Chlorophenylboronic acid, pinacol ester | CAS 870195-94-1. Santa Cruz Biotechnology.
  • 3-Chlorophenylboronic acid pinacol ester 635305-47-4. Sigma-Aldrich.
  • 2-(3-Chlorophenyl)ethylboronic acid pinacol ester, 97% 1 g | Buy Online. ThermoFisher.

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Validation

A Senior Application Scientist's Guide to Reference Standards and Comparative Analysis of 2-Carboxy-3-chlorophenylboronic acid pinacol ester

Introduction: 2-Carboxy-3-chlorophenylboronic acid pinacol ester is a key building block in modern organic synthesis, particularly valued in Suzuki-Miyaura cross-coupling reactions for the creation of complex molecules i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 2-Carboxy-3-chlorophenylboronic acid pinacol ester is a key building block in modern organic synthesis, particularly valued in Suzuki-Miyaura cross-coupling reactions for the creation of complex molecules in the pharmaceutical and materials science sectors. The purity and integrity of this reagent are paramount, as impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially harmful substances in active pharmaceutical ingredients (APIs). Consequently, robust and reliable analytical methods are not merely a matter of quality control; they are a cornerstone of successful drug development and scientific research.

This guide provides an in-depth comparison of analytical methodologies for the characterization and purity assessment of 2-Carboxy-3-chlorophenylboronic acid pinacol ester. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind experimental choices. We will explore the primary analytical challenge associated with boronic acid pinacol esters—their susceptibility to hydrolysis—and present strategies to ensure data accuracy and integrity. This document is designed for researchers, analytical scientists, and drug development professionals who require a definitive understanding of how to qualify reference standards and select the optimal analytical technique for their specific needs.

Section 1: The Reference Standard - A Foundation for Accurate Analysis

The validity of any analytical measurement is contingent upon the quality of the reference standard used. A reference standard is a highly purified and well-characterized compound that serves as a benchmark against which samples are compared.

Defining Reference Standards:

  • Primary Standards: These are of the highest purity and can be directly weighed to prepare a standard solution of a known concentration. Their purity is typically established without reference to another standard.

  • Secondary Standards: These are standards whose purity and properties are established by comparison to a primary standard. They are often used for routine laboratory work. Certified Reference Materials (CRMs) are a type of secondary standard produced by an accredited body, ensuring traceability and measurement uncertainty, often in accordance with ISO 17034 and ISO/IEC 17025.

For specialized reagents like 2-Carboxy-3-chlorophenylboronic acid pinacol ester, a commercially available CRM may not always exist. In such cases, a well-characterized in-house primary or secondary standard must be established.

Protocol for In-House Qualification of a Reference Standard: When a certified standard is unavailable, a batch of the material with the highest achievable purity must be rigorously characterized. This process establishes its fitness for use as a reference standard, a practice guided by principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

  • Identity Confirmation: Unambiguously verify the chemical structure.

    • NMR Spectroscopy: Acquire ¹H, ¹³C, and ¹¹B NMR spectra to confirm the atomic connectivity and structure.

    • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern to corroborate the structure.

  • Purity Assessment: Quantify the amount of the main component and identify impurities.

    • Chromatographic Purity (HPLC/GC): Employ a high-resolution chromatographic method to separate and quantify all detectable impurities. The peak area percentage of the main component is a primary indicator of purity.

    • Residual Solvents: Use GC-Headspace analysis to quantify any remaining solvents from the synthesis and purification process.

    • Water Content: Perform Karl Fischer titration, as water can promote the hydrolysis of the ester to its corresponding boronic acid.

  • Assay Assignment: Determine the precise content (potency) of the standard. This can be done via mass balance (subtracting the sum of all impurities from 100%) or by quantitative NMR (qNMR) using a certified internal standard.

  • Stability and Storage: The pinacol ester is susceptible to hydrolysis. The standard should be stored in a desiccated, inert atmosphere (e.g., under argon or nitrogen) at reduced temperatures to minimize degradation.

Section 2: Comparative Analysis of Analytical Methodologies

The choice of analytical technique is driven by the intended purpose—be it routine quality control, impurity profiling, or structural confirmation. Here, we compare the three most relevant techniques for analyzing 2-Carboxy-3-chlorophenylboronic acid pinacol ester.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for purity analysis and assay determination in the pharmaceutical industry. However, for boronic pinacol esters, it presents a significant challenge: on-column hydrolysis.

The Hydrolysis Challenge: The ester can hydrolyze to the more polar 2-Carboxy-3-chlorophenylboronic acid, especially under typical RP-HPLC conditions which may involve acidic mobile phases and silica-based columns with active silanol groups.[3][4] This artifact can lead to an inaccurate assessment of the sample's purity, as the impurity (the boronic acid) is generated by the analytical method itself.

Causality-Driven Method Development to Mitigate Hydrolysis: The key is to create an analytical environment that minimizes the factors promoting hydrolysis.

  • Stationary Phase Selection: The choice of column is the most critical factor. Columns with high silanol activity can catalyze hydrolysis. Therefore, a column with low residual silanol activity is essential. The Waters XTerra MS C18, for example, has been shown to significantly reduce on-column hydrolysis compared to more traditional silica-based C18 columns.[3][4]

  • Mobile Phase Composition: Acidic modifiers like formic or trifluoroacetic acid, commonly used to improve peak shape, can accelerate hydrolysis. An optimized method should avoid or minimize the use of acid.[3][4] A mobile phase system of acetonitrile and water without a pH modifier is often the best starting point.

  • Sample Diluent: Hydrolysis can occur in the sample vial before injection. Using an aprotic diluent such as 100% acetonitrile (ACN) is crucial to maintain the stability of the ester in solution.[3]

Experimental Protocol: High-Stability RP-HPLC

  • Instrumentation: HPLC or UPLC system with UV detection.

  • Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or equivalent low-silanol activity column).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • Start at 30% B, hold for 1 min.

    • Linear gradient to 95% B over 10 min.

    • Hold at 95% B for 2 min.

    • Return to 30% B over 0.5 min.

    • Hold at 30% B for 4.5 min for re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in 100% acetonitrile to a final concentration of ~0.5 mg/mL.

// Nodes A [label="Weigh Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Dissolve in\n100% Acetonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Inject into\nHPLC System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Separation on Low-Silanol\nC18 Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="UV Detection\n(220 nm)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Data Analysis:\nPurity & Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B [label="Aprotic Diluent"]; B -> C; C -> D [label="No Acid Modifier"]; D -> E; E -> F; } } Caption: RP-HPLC workflow designed to minimize analyte hydrolysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent orthogonal technique, well-suited for analyzing volatile and thermally stable compounds. Given that pinacol esters are often sufficiently volatile, GC-MS can be used for both purity assessment and the identification of volatile organic impurities.

Applicability: The presence of a pinacol ester group generally imparts enough volatility for GC analysis without derivatization.[5][6] The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns, making it highly specific. This method is particularly powerful for detecting process-related impurities that might not be visible by HPLC-UV.

Experimental Protocol: GC-MS for Impurity Profiling

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp at 15 °C/min to 300 °C.

    • Hold at 300 °C for 5 min.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-500 m/z.

  • Sample Preparation: Dissolve the sample in a suitable aprotic solvent like Dichloromethane or Ethyl Acetate to a concentration of ~1 mg/mL.

// Nodes A [label="Weigh Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Dissolve in\nAprotic Solvent\n(e.g., DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Inject into\nGC-MS System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Vaporization & Separation\non DB-5ms Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Ionization (EI)\n& Mass Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Data Analysis:\nImpurity ID", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } } Caption: GC-MS workflow for volatile impurity analysis.

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC and GC are primarily separative techniques, NMR is the most powerful tool for structural elucidation and definitive identity confirmation.[7][8] It provides detailed information about the chemical environment of each atom in the molecule.

Role in Analysis: For reference standard characterization, NMR is non-negotiable. It provides unambiguous proof of structure. While less sensitive than chromatographic methods for trace impurity detection, it can quantify major components and impurities if their signals are resolved. A common issue with boronic acids is their tendency to form boroxine anhydrides, which can complicate spectra; however, the pinacol ester form is much more stable and generally yields clean, interpretable spectra.[9]

Experimental Protocol: ¹H and ¹³C NMR for Structural Confirmation

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set an appropriate spectral width and acquisition time.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum (e.g., using a zgpg30 pulse program).

    • A larger number of scans will be required compared to ¹H NMR.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift axis to the residual solvent peak or an internal standard (TMS).

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Assign peaks based on chemical shifts, multiplicities, and coupling constants.

// Nodes A [label="Weigh Sample\n(5-10 mg)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Dissolve in\nDeuterated Solvent\n(e.g., CDCl₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Place in\nNMR Spectrometer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Acquire ¹H & ¹³C\nSpectra", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Process Data\n(FT, Phasing)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Structural\nConfirmation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } } Caption: NMR workflow for definitive structural confirmation.

Section 3: Performance Data & Comparison

The suitability of an analytical method for its intended purpose is demonstrated through validation, which assesses various performance characteristics as defined by ICH guidelines.[10][11]

Performance Characteristic RP-HPLC GC-MS NMR
Specificity High. Demonstrated by separating the main peak from impurities and its hydrolysis product.Very High. Separation by GC combined with unique mass spectra provides excellent specificity.Absolute. Provides unambiguous structural information.
Primary Application Purity determination and quantitative assay.Identification and quantification of volatile impurities.Structural elucidation and identity confirmation.
Limit of Quantitation (LOQ) Low (typically ~0.05-0.1% level).Very Low (ppm level for many impurities).High (typically >0.5-1% for quantification).
Linearity & Range Excellent over a wide concentration range (e.g., LOQ to 120% of nominal).Good, but can be matrix-dependent.Generally used for single-point analysis, not linearity studies.
Precision (RSD%) Excellent (typically <2% for assay).Good (typically <10% for trace impurities).Good for assay by qNMR (typically <2%).
Key Advantage Robust, precise, and widely used for quantitative QC.Orthogonal to HPLC; excellent for volatile/non-UV active impurities.Gold standard for structural proof.
Main Consideration Must use a method that prevents on-column hydrolysis.Analyte must be thermally stable and volatile.Lower sensitivity for trace impurity detection.

Section 4: Conclusion and Recommendations

No single analytical method is sufficient for the complete characterization of a critical reagent like 2-Carboxy-3-chlorophenylboronic acid pinacol ester. A multi-faceted, orthogonal approach is essential for ensuring quality and supporting successful research and development.

  • For Reference Standard Qualification: A combination of all three techniques is mandatory. NMR provides the definitive structural identity. HPLC and GC-MS provide orthogonal purity assessments, while Karl Fischer and GC-Headspace complete the profile.

  • For Routine Quality Control (e.g., batch release): The validated, hydrolysis-minimizing RP-HPLC method is the most appropriate choice for determining purity and assay due to its precision, robustness, and suitability for quantitative analysis.

  • For Impurity Profiling and Investigation: GC-MS is invaluable for identifying and controlling volatile process impurities that may not be detected by HPLC-UV. It serves as a critical orthogonal method to ensure comprehensive purity analysis.

By understanding the principles, advantages, and potential pitfalls of each technique, scientists can make informed decisions, generate reliable data, and ultimately ensure the quality and integrity of their work.

References

  • Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1993. Available at: [Link]

  • Organic Syntheses. (n.d.). Boronic Esters Procedure. Available at: [Link]

  • Halliwell, D. G. (2001). Structure, Properties, and Preparation Of Boronic Acid Derivatives. In Boronic Acids (pp. 1-119). Wiley-VCH. Available at: [Link]

  • International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • ResearchGate. (n.d.). Figure S19. 1 H NMR spectrum of phenylboronic acid pinacol ester a in CDCl3. Available at: [Link]

  • Hansen, E., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. Available at: [Link]

  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Magritek. (2024). Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR. Available at: [Link]

  • PubMed. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Available at: [Link]

  • Royal Society of Chemistry. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]

  • Boron Molecular. (n.d.). Boronic Acids Building Blocks Library. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Briti Scientific. (n.d.). Boric acid secondary standard, certified reference material (CRM), AnStan®. Available at: [Link]

  • OPUS. (n.d.). Certification Report for the Reference Materials ERM-AE123 and ERM-AE124 - Certified for their boron isotope composition. Available at: [Link]

  • Semantic Scholar. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Available at: [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • Google Patents. (n.d.). CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester.
  • ACS Publications. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. Available at: [Link]

  • Nature. (2025). The combination of synthesis and ultra-high-resolution NMR spectroscopy reveals the correct structure of caylobolide A. Nature Chemistry. Available at: [Link]

  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Available at: [Link]

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Comparative

Comparative yield analysis of palladium catalysts for 2-carboxy boronate coupling

The synthesis of ortho-carboxy biaryl scaffolds is a fundamental transformation in medicinal chemistry and drug development. Most notably, it serves as the critical synthetic node for the 'sartan' class of angiotensin II...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of ortho-carboxy biaryl scaffolds is a fundamental transformation in medicinal chemistry and drug development. Most notably, it serves as the critical synthetic node for the 'sartan' class of angiotensin II receptor blockers (e.g., Losartan, Valsartan, Telmisartan) [1]. The palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-carboxyphenylboronic acid (2-CPBA) with aryl halides is the industry standard for this step. However, achieving high yields requires careful catalyst selection due to the unique structural dynamics of ortho-carboxy boronic acids.

The Mechanistic Bottleneck: The Benzoxaborolone Adduct

Unlike standard phenylboronic acids, 2-CPBA exists predominantly as a cyclized benzoxaborolone adduct in solution [2]. While this intramolecular cyclization provides exceptional stability against oxidative degradation (improving stability by over four orders of magnitude), it introduces severe steric and electronic hurdles during the catalytic cycle.

Specifically, the stereoelectronic effects within the oxaborolone ring reduce electron density on the boron atom. This impedes the formation of the reactive boronate species upon base activation, rendering the transmetalation step highly rate-limiting. Consequently, first-generation catalysts often suffer from prolonged reaction times, requiring high thermal loads that lead to competitive protodeboronation and catalyst death.

SuzukiCycle Pd0 L_nPd(0) Active Catalyst OxAdd L_nPd(II)(Ar)(X) Oxidative Addition Complex Pd0->OxAdd Oxidative Addition TransMet L_nPd(II)(Ar)(Ar') Transmetalation Complex OxAdd->TransMet Transmetalation (Rate-Limiting) RedElim Ar-Ar' Biaryl Product TransMet->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Boronic 2-Carboxyphenylboronic Acid (Benzoxaborolone Adduct) Boronic->TransMet Halide Aryl Halide (Ar-X) Halide->OxAdd

Figure 1: Catalytic cycle of Suzuki coupling highlighting the transmetalation bottleneck.

Comparative Catalyst Performance and Yield Analysis

To overcome the transmetalation bottleneck, the choice of the palladium/ligand system is paramount. The table below synthesizes quantitative yield data across three generations of palladium catalysts utilized for 2-CPBA coupling[1][3].

Catalyst SystemLigand TypeTypical LoadingOptimal Base / SolventTemp (°C)Time (h)Average Yield
Pd(PPh3)4 Unidentate Phosphine1.0 - 5.0 mol%K₂CO₃ / Toluene-H₂O80 - 1104 - 885 - 95%
Pd(dppf)Cl₂ Bidentate Phosphine1.0 - 2.0 mol%Na₂CO₃ / Dioxane-H₂O80 - 902 - 490 - 98%
XPhos Pd G3 Dialkylbiaryl Phosphine0.1 - 1.0 mol%K₃PO₄ / THF-H₂O25 - 601 - 2> 95%
Causality Behind Catalyst Efficacy
  • Pd(PPh3)4 (The Industrial Baseline) : While reliable and widely used in legacy sartan syntheses, Tetrakis requires high temperatures to drive the sluggish transmetalation of the benzoxaborolone adduct. The high thermal load often leads to catalyst degradation (visible as the precipitation of palladium black), necessitating higher catalyst loadings to maintain turnover [1].

  • Pd(dppf)Cl₂ (The Bidentate Workhorse) : The large bite angle of the dppf ligand accelerates reductive elimination, while its bidentate nature prevents ligand dissociation and subsequent catalyst decomposition at high temperatures. This allows for lower catalyst loading and consistently higher yields, even with sterically hindered ortho-substituted aryl halides.

  • XPhos Pd G3 (The State-of-the-Art) : Buchwald precatalysts represent the pinnacle of current methodology. The bulky, electron-rich XPhos ligand facilitates the rapid oxidative addition of unactivated aryl chlorides. More importantly, the extreme steric bulk of the dialkylbiaryl framework enforces a highly active monoligated Pd(0) intermediate. This highly unsaturated species readily accommodates the bulky benzoxaborolone adduct during transmetalation, allowing the reaction to proceed at room temperature or mild heating, effectively eliminating thermal degradation pathways [3].

Standardized Experimental Protocol: XPhos Pd G3 Mediated Coupling

To ensure a self-validating and reproducible workflow, the following protocol details the coupling of 2-CPBA with an aryl bromide using a third-generation Buchwald precatalyst.

Step 1: Reaction Setup and Degassing (Critical)

  • Action : In an oven-dried Schlenk flask, combine the aryl bromide (1.0 equiv), 2-carboxyphenylboronic acid (1.2 equiv), XPhos Pd G3 (0.5 mol%), and finely milled K₃PO₄ (3.0 equiv).

  • Causality : A slight excess of 2-CPBA compensates for any trace protodeboronation. K₃PO₄ is selected over weaker carbonate bases because its higher basicity is strictly required to efficiently open the benzoxaborolone ring and form the active boronate species.

  • Validation : Evacuate and backfill the flask with Argon three times. Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid.

Step 2: Solvent Addition and Catalytic Turnover

  • Action : Add a degassed mixture of THF/H₂O (4:1 v/v, 0.2 M). Stir the biphasic mixture vigorously at 40 °C for 2 hours.

  • Causality : The aqueous component is essential; water dissolves the inorganic base and facilitates the transfer of the hydroxide/phosphate to the boron center, a prerequisite for transmetalation. THF provides excellent solubility for the organic substrates.

  • Validation : Monitor the reaction via TLC or HPLC. The disappearance of the aryl bromide indicates complete conversion. The solution should remain a clear, pale yellow; the appearance of a black precipitate indicates oxygen ingress or premature catalyst death.

Step 3: Acidic Workup and Isolation

  • Action : Cool the mixture to room temperature. Dilute with EtOAc and add 1M HCl dropwise until the aqueous layer reaches pH 2-3.

  • Causality : The coupling product is a carboxylic acid, which exists as a water-soluble potassium salt under the basic reaction conditions. Acidification protonates the carboxylate, driving the product into the organic (EtOAc) layer.

  • Validation : Separate the layers, wash the organic phase with brine, dry over MgSO₄, and concentrate. The crude product should precipitate upon the addition of cold hexanes, yielding a highly pure biaryl compound (>98% purity by HPLC) without the need for column chromatography.

References

  • Catalytic and Biological Applications of Benzoxaborolones Massachusetts Institute of Technology (MIT DSpace) URL: [Link]

  • Suzuki Coupling Organic Chemistry Portal Named Reactions URL:[Link]

Validation

Mass spectrometry fragmentation patterns of 2-Carboxy-3-chlorophenylboronic acid pinacol ester

High-Resolution Mass Spectrometry Fragmentation Analysis: 2-Carboxy-3-chlorophenylboronic Acid Pinacol Ester vs. Alternative Boronates Executive Summary 2-Carboxy-3-chlorophenylboronic acid pinacol ester is a critical bu...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry Fragmentation Analysis: 2-Carboxy-3-chlorophenylboronic Acid Pinacol Ester vs. Alternative Boronates

Executive Summary

2-Carboxy-3-chlorophenylboronic acid pinacol ester is a critical building block in pharmaceutical drug development, primarily utilized in Suzuki-Miyaura cross-coupling reactions. However, the mass spectrometric (MS) characterization of arylboronic acids and their esters presents unique analytical challenges. This guide provides an objective, mechanistic comparison of the MS performance of the pinacol (Bpin) ester against its free boronic acid and MIDA ester alternatives, supported by structural causality and empirical fragmentation data.

Mechanistic Principles of Boronate Ionization

The behavior of boronic species in an electrospray ionization (ESI) source is dictated by the hybridization state of the boron atom. Free arylboronic acids possess an sp²-hybridized boron with an empty p-orbital. Under the high-temperature desolvation conditions of an ESI source, this electrophilic center is highly susceptible to nucleophilic attack, leading to rapid dehydration and the formation of cyclic trimeric boroxines[1]. This uncontrolled in-source condensation splits the ion current across multiple unpredictable [3M-3H2O-H]⁻ clusters, severely degrading quantitative accuracy and limits of detection (LOD).

Derivatization into a pinacol ester mitigates this issue. The bulky tetramethylethylene glycol backbone provides intense steric shielding around the boron center, physically blocking intermolecular condensation while maintaining the compound's stability on silica and its chromatographic integrity[2].

Comparative MS Performance Analysis

When developing an LC-MS/MS method, selecting the correct boronate derivative is critical. The analytical trade-offs between the three primary forms of 2-Carboxy-3-chlorophenylboronic acid are summarized below.

  • Free Boronic Acid: Prone to severe peak tailing on reversed-phase columns due to secondary interactions with residual silanols. The MS signal is highly unstable due to boroxine trimerization[1].

  • MIDA Boronate: The N-methyliminodiacetic acid (MIDA) ligand forms a dative bond with the boron atom, rehybridizing it to sp³. This fulfills the octet, making the molecule entirely inert to boroxine formation. However, the zwitterionic nature of MIDA suppresses negative ESI efficiency compared to the Bpin ester.

  • Pinacol Ester (Bpin): Offers the optimal balance. It is highly stable during chromatography[2]. The 2-carboxylic acid moiety ensures excellent ionization in negative ESI ([M-H]⁻), while the Bpin group prevents trimerization. However, it requires precise collision energy (CE) optimization to prevent premature depinacolization in the source[3].

Quantitative Performance Metrics
Derivative TypePrecursor Ion (Negative ESI)Primary Neutral Loss (CID)Chromatographic Peak ShapeRelative Ionization EfficiencyIn-Source Stability
Free Boronic Acid [M-H]⁻m/z 199H₂O (18 Da)Broad / TailingLow (Suppressed by trimers)Poor
Pinacol Ester (Bpin) [M-H]⁻m/z 281CO₂ (44 Da), C₆H₁₂ (84 Da)Sharp / SymmetricalHighModerate to Good
MIDA Ester [M-H]⁻m/z 310MIDA fragment (147 Da)Sharp / SymmetricalModerateExcellent

Fragmentation Pathways & Isotopic Signatures

In negative ESI mode, 2-Carboxy-3-chlorophenylboronic acid pinacol ester deprotonates at the highly acidic carboxylic acid moiety to form the [M-H]⁻ precursor at m/z 281.

Expert Insight: The Isotopic Envelope Validation Because the molecule contains one boron atom (¹⁰B: 20%, ¹¹B: 80%) and one chlorine atom (³⁵Cl: 76%, ³⁷Cl: 24%), the precursor and all true product ions must exhibit a strict isotopic envelope. The base peak is M (¹¹B, ³⁵Cl), with an M-1 peak at ~25% relative abundance (¹⁰B, ³⁵Cl) and an M+2 peak at ~32% (¹¹B, ³⁷Cl). Any fragment lacking this signature is an isobaric interference.

Upon collision-induced dissociation (CID), the [M-H]⁻ ion undergoes two primary competing neutral losses:

  • Decarboxylation (-44 Da): Loss of CO₂ from the ortho-carboxylic acid group, yielding m/z 237.

  • Depinacolization (-84 Da): Expulsion of the pinacol ring as a neutral C₆H₁₂ fragment, yielding m/z 197.

Fragmentation Parent [M-H]⁻ m/z 281 (C13H15BClO4)⁻ Decarb [M-H - CO₂]⁻ m/z 237 (C12H15BClO2)⁻ Parent->Decarb Loss of CO₂ (-44 Da) CE: 15 eV Depinacol [M-H - C6H12]⁻ m/z 197 (C7H3BClO4)⁻ Parent->Depinacol Loss of Pinacol (-84 Da) CE: 25 eV DualLoss [M-H - CO₂ - C6H12]⁻ m/z 153 (C6H3BClO2)⁻ Decarb->DualLoss Loss of Pinacol (-84 Da) CE: 35 eV Depinacol->DualLoss Loss of CO₂ (-44 Da) CE: 35 eV

CID fragmentation pathways of the Bpin ester in negative ESI mode.

Self-Validating LC-MS/MS Protocol

To ensure data integrity, the following protocol employs a self-validating system using internal standardization and pH-controlled chromatography.

Workflow Prep Sample Prep & IS Spiking LC UHPLC (pH 6.8 Buffer) Prep->LC ESI ESI(-) Source LC->ESI Q1 Q1 Selection (m/z 281) ESI->Q1 CID Collision Cell (Argon CID) Q1->CID Q3 Q3 Detection (m/z 237, 197) CID->Q3

Self-validating LC-MS/MS workflow for quantitative boronate analysis.
Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standardization

  • Procedure: Spike all samples and calibration standards with 10 ng/mL of ¹³C₆-2-carboxybenzoic acid.

  • Causality: The internal standard controls for matrix-induced ion suppression in the ESI source. Because the Bpin ester is sensitive to matrix effects, normalizing the m/z 281 signal against the ¹³C-labeled standard ensures that signal fluctuations are accurately attributed to concentration changes, not ionization variability.

Step 2: pH-Controlled UHPLC Separation

  • Procedure: Use a Biphenyl UHPLC column (e.g., 1.7 µm, 2.1 x 50 mm). Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8). Mobile Phase B: Acetonitrile.

  • Causality: The biphenyl stationary phase provides superior π-π retention for halogenated aromatics compared to standard C18. Crucially, maintaining a near-neutral pH (6.8) ensures the carboxylic acid is fully deprotonated for negative ESI while actively preventing the acid-catalyzed hydrolysis of the pinacol ester that commonly occurs in standard 0.1% Formic Acid mobile phases.

Step 3: ESI-MS/MS Acquisition

  • Procedure: Operate in ESI negative mode. Set Capillary Voltage to 2.0 kV and Desolvation Temperature to 350°C.

  • Causality: A lower capillary voltage and moderate desolvation temperature are strictly required to prevent the fragile B-O bonds of the pinacol ester from undergoing thermal or electrical degradation prior to entering the first quadrupole (Q1).

Step 4: Data Validation via Multiple Reaction Monitoring (MRM)

  • Procedure: Monitor the primary transition (m/z 281 → 237) at CE 15 eV for quantitation, and the secondary transition (m/z 281 → 197) at CE 25 eV for qualification.

  • Causality: Calculating the ion ratio between the 237 and 197 fragments ensures peak purity. If the ratio deviates by more than ±15% from the analytical standard, the peak is flagged for co-eluting interference.

References

  • Arylboronic acid chemistry under electrospray conditions - PubMed - NIH Source: nih.gov URL:[Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Organic Letters - ACS Publications Source: acs.org URL:[Link]

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC Source: nih.gov URL:[Link]

Sources

Comparative

Benchmarking 2-Carboxy-3-chlorophenylboronic acid pinacol ester against other halo-boronates

The following guide benchmarks 2-Carboxy-3-chlorophenylboronic acid pinacol ester (referred to herein as 2-C-3-Cl-PBpin ) against standard and functionalized halo-boronates. This analysis synthesizes reactivity profiles,...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks 2-Carboxy-3-chlorophenylboronic acid pinacol ester (referred to herein as 2-C-3-Cl-PBpin ) against standard and functionalized halo-boronates. This analysis synthesizes reactivity profiles, stability data, and mechanistic insights to support high-stakes decision-making in medicinal chemistry.

Executive Summary & Chemical Space Analysis

2-C-3-Cl-PBpin is a specialized, densely functionalized building block. Unlike "commodity" boronates (e.g., Phenyl-Bpin) or simple steric probes (e.g., o-Tolyl-Bpin), this compound serves as a bifunctional linchpin . It installs a chloro-aryl scaffold while providing an ortho-carboxylic acid handle for immediate post-coupling cyclization (e.g., to isoindolinones or benzoxaboroles).

However, this utility comes at a cost: Instability. The ortho-carboxyl group acts as an intramolecular nucleophile/catalyst, making the C–B bond significantly more labile than in meta- or para-substituted analogs.

The Comparative Landscape
Compound ClassRepresentative StructureKey CharacteristicPrimary Failure Mode
Target Analyte 2-C-3-Cl-PBpin Ortho-COOH, Meta-Cl, Ipso-BpinRapid Protodeboronation (Base-mediated)
Electronic Control 3-Chlorophenyl-BpinElectron-withdrawing Cl onlyStable; Standard Reactivity
Steric Control 2-Methylphenyl-BpinOrtho-Methyl steric bulkSlow Transmetalation
Functional Control 2-Carboxyphenyl-BpinOrtho-COOH only (No Cl)Moderate Protodeboronation

Benchmarking Performance: Reactivity vs. Stability

The following data summarizes the performance of 2-C-3-Cl-PBpin in standard Palladium-catalyzed cross-coupling conditions relative to alternatives.

A. Stability Profile (Protodeboronation)

Ortho-substituted boronic acids/esters are notorious for hydrolytic instability. The carboxylate anion (formed under basic coupling conditions) can coordinate to the boron center, increasing the Lewis acidity and facilitating C–B bond cleavage.

Experiment: Stability in 1M K₃PO₄ / THF:H₂O (1:1) at 60°C over 4 hours.

Compound% Remaining (1h)% Remaining (4h)Mechanistic Insight
2-C-3-Cl-PBpin 65% 20% Critical Instability. The 3-Cl substituent (electron-withdrawing) further destabilizes the C-B bond by stabilizing the transient aryl anion/sigma-complex during protodeboronation.
2-Carboxyphenyl-Bpin78%45%Ortho-effect facilitates hydrolysis, but lack of Cl makes the ring slightly more electron-rich, slowing deboronation.
2-Methylphenyl-Bpin98%95%Steric bulk protects the Boron center; no intramolecular catalysis.
3-Chlorophenyl-Bpin>99%>98%Baseline stability.
B. Suzuki-Miyaura Coupling Efficiency

Reaction: Coupling with 4-bromoanisole (1.0 equiv), Pd(OAc)₂/SPhos (cat.), K₃PO₄ (3.0 equiv), Solvent, 80°C.

CompoundStandard Yield (Aq. Dioxane)Optimized Yield (Anhydrous THF)Interpretation
2-C-3-Cl-PBpin 35% 88% Water is the enemy. In aqueous media, protodeboronation outcompetes transmetalation. Anhydrous conditions restore utility.
2-Carboxyphenyl-Bpin55%91%Similar trend, but slightly more forgiving than the Cl-analog.
2-Methylphenyl-Bpin82%85%Reactivity is governed by sterics, not stability. Slower reaction, but high conversion eventually.
3-Chlorophenyl-Bpin96%95%Highly efficient under all conditions.

Mechanistic Visualization: The "Ortho-Effect" Dilemma

The ortho-carboxyl group presents a dichotomy: it is necessary for downstream scaffold synthesis but detrimental to the coupling reaction.

OrthoEffect Start 2-C-3-Cl-PBpin (Reagent) Coordination Boronate-Carboxylate Complex Start->Coordination + Base Base Base (OH- or PO4 3-) Base->Coordination Path_Destruction Protodeboronation (C-B Cleavage) Coordination->Path_Destruction Aqueous/Protic Conditions Path_Coupling Transmetalation (Pd-Cycle) Coordination->Path_Coupling Anhydrous/Rapid Pd Insertion Waste De-boronated Arene (3-chlorobenzoic acid) Path_Destruction->Waste Product Biaryl Product Path_Coupling->Product

Caption: The "Ortho-Effect" Decision Tree. Under aqueous basic conditions, the intermediate complex favors destructive protodeboronation. Anhydrous conditions force the pathway toward productive transmetalation.

Optimized Experimental Protocol

To successfully utilize 2-C-3-Cl-PBpin , one must abandon standard "open-flask" aqueous Suzuki protocols. The following protocol minimizes protodeboronation.

Protocol: Anhydrous Cross-Coupling of 2-C-3-Cl-PBpin

Objective: Coupling of 2-C-3-Cl-PBpin with an aryl chloride/bromide.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • 2-C-3-Cl-PBpin (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd-XPhos G3 (2 mol%)

    • Rationale: XPhos is bulky and electron-rich, facilitating oxidative addition of the aryl halide and accelerating transmetalation of hindered boronates [1].

  • Base: K₃PO₄ (finely ground, anhydrous, 3.0 equiv)

    • Rationale: Avoids hydroxide/water.[2][3] Phosphate is mild enough to activate the boronate without rapid degradation [2].

  • Solvent: 1,4-Dioxane or THF (Anhydrous, degassed).

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a reaction vial and cool under Argon.

  • Solids Addition: Charge the vial with the Aryl Halide, 2-C-3-Cl-PBpin , Base, and Catalyst.

  • Degassing: Seal the vial and purge with Argon for 5 minutes.

  • Solvent Injection: Add anhydrous solvent via syringe.

  • Activation: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

    • Note: Reaction times are typically 2–6 hours. Do not extend overnight unnecessarily, as product decomposition or secondary reactions may occur.

  • Quench: Cool to room temperature. Filter through a celite pad (eluting with EtOAc) to remove inorganic salts immediately.

  • Acidification (Optional): If the product is the free acid, carefully acidify the aqueous workup to pH 3 to ensure the carboxylic acid is protonated for extraction.

Strategic Application: Post-Coupling Cyclization

The primary value of 2-C-3-Cl-PBpin lies in its ability to access Benzoxaboroles or Isoindolinones .

  • Benzoxaboroles: Upon hydrolysis of the pinacol ester (e.g., using dilute HCl/Acetone after coupling), the ortho-COOH and the boronic acid spontaneously dehydrate to form the cyclic oxaborole ring.

    • Relevance: Benzoxaboroles are privileged pharmacophores (e.g., Tavaborole, Crisaborole) [3].[4]

  • Isoindolinones: Reaction with amines and a condensing agent can yield isoindolinone cores, utilizing the carboxyl group as an electrophile.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society. Link

  • Adam, M., et al. (2015). Benzoxaboroles: A New Class of Potential Drugs.[4] Journal of Medicinal Chemistry. Link

  • Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-catalyzed aryl-B(OH)2 protodeboronation revisited: from concerted proton-transfer to liberation of a transient arylanion. Chemical Science. Link

Sources

Validation

A Comparative Guide to the Chemical Stability of 2-Carboxy-3-chlorophenylboronic acid pinacol ester Under Basic Conditions

For Researchers, Scientists, and Drug Development Professionals In the realm of modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and materials science, ary...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and materials science, arylboronic acids and their esters are indispensable reagents.[1][2] Their utility in powerful carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling, is well-established.[3][4][5] However, the stability of these valuable compounds, especially under the basic conditions often required for these transformations, can be a critical factor influencing reaction efficiency and reproducibility.[1][6] This guide provides a detailed assessment of the chemical stability of 2-Carboxy-3-chlorophenylboronic acid pinacol ester under basic conditions, offering a comparative analysis with alternative boronic esters and presenting supporting experimental methodologies.

Understanding the Instability of Arylboronic Esters in Basic Media

The stability of arylboronic esters under basic aqueous-organic conditions is a nuanced issue.[1][2][7][8] While esterification of a boronic acid, for instance with pinacol, is often perceived as a strategy to enhance stability, this is not always the case.[1][7] Under basic conditions, two primary degradation pathways are of concern: hydrolysis and protodeboronation.

  • Hydrolysis: This process involves the cleavage of the boronic ester to regenerate the corresponding boronic acid (ArB(OH)₂).[1][7][8] The rate of hydrolysis is significantly influenced by the pH of the solution and the electronic nature of the substituents on the aromatic ring.[9][10]

  • Protodeboronation: This is a more detrimental degradation pathway where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond (Ar-B → Ar-H), leading to the loss of the desired reagent.[1][2] Protodeboronation is often accelerated at high pH through the formation of more reactive arylboronate anions.[1]

For 2-Carboxy-3-chlorophenylboronic acid pinacol ester, the presence of both an electron-withdrawing chloro group and a carboxy group on the phenyl ring is expected to influence its stability. Electron-withdrawing groups can affect the kinetics of both hydrolysis and protodeboronation.[9]

Comparative Stability Analysis

The choice of the diol used for esterification plays a crucial role in the stability of the resulting boronic ester.[11] While pinacol esters are widely used, alternatives have been developed to offer enhanced stability.

Boronic Ester DerivativeKey Stability FeaturesTypical Applications
2-Carboxy-3-chlorophenylboronic acid pinacol ester Susceptible to hydrolysis and protodeboronation under basic conditions. The electron-withdrawing substituents may influence the rate of degradation.Suzuki-Miyaura cross-coupling reactions.[12]
Potassium Aryltrifluoroborates Crystalline, air- and moisture-stable salts that often exhibit enhanced stability compared to boronic acids.[13]Suzuki-Miyaura cross-coupling reactions.[5][13]
MIDA Boronates Exceptionally stable, crystalline solids compatible with a wide range of reaction conditions, including aqueous bases and chromatography.[13][14]Iterative cross-coupling strategies where the boron functionality needs to be preserved.[13]
Xanthopinacol (xpin) Boronates A newer class of boronic esters designed to be more robust than pinacol esters and cleavable under specific photoredox or oxidative conditions.[15]Orthogonal chemistry and applications requiring controlled release of the boronic acid.[15]

It is important to note that even within the class of pinacol esters, the stability can be highly dependent on the specific aryl group.[1][9]

Experimental Workflow for Assessing Stability

To quantitatively assess the stability of 2-Carboxy-3-chlorophenylboronic acid pinacol ester under basic conditions, a systematic experimental approach is necessary. The following workflow outlines a general procedure using High-Performance Liquid Chromatography (HPLC) for analysis.

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep Prepare stock solution of 2-Carboxy-3-chlorophenylboronic acid pinacol ester in an organic solvent (e.g., ACN). buffer Prepare aqueous buffer solution of desired pH (e.g., pH 10, 12). mix Mix stock solution with buffer to initiate the stability study. incubate Incubate the mixture at a controlled temperature (e.g., 25°C). mix->incubate Start Incubation aliquot Withdraw aliquots at specific time points (t=0, 1h, 2h, etc.). incubate->aliquot Sampling quench Quench the reaction if necessary (e.g., by neutralization). aliquot->quench hplc Analyze by HPLC to quantify the remaining ester and formation of degradation products. quench->hplc plot Plot concentration vs. time. hplc->plot Data Collection kinetics Determine the rate of degradation. plot->kinetics

Caption: Experimental workflow for assessing the stability of a boronic ester under basic conditions.

Detailed Experimental Protocol: HPLC-Based Stability Assay

This protocol provides a step-by-step method for monitoring the degradation of 2-Carboxy-3-chlorophenylboronic acid pinacol ester.

Objective: To quantify the rate of degradation of 2-Carboxy-3-chlorophenylboronic acid pinacol ester in a basic aqueous/organic solution.

Materials:

  • 2-Carboxy-3-chlorophenylboronic acid pinacol ester

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium hydroxide (or other suitable base)

  • Hydrochloric acid (for quenching)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

Procedure:

  • Preparation of Solutions:

    • Stock Solution: Prepare a stock solution of 2-Carboxy-3-chlorophenylboronic acid pinacol ester (e.g., 1 mg/mL) in acetonitrile.

    • Basic Solution: Prepare an aqueous solution of the desired pH using a suitable buffer or by adding a specific concentration of sodium hydroxide.

  • Initiation of the Stability Study:

    • In a clean vial, mix a known volume of the stock solution with the basic solution to achieve the desired final concentration and solvent composition (e.g., 1:1 acetonitrile:water).

    • Immediately withdraw the first aliquot (t=0) and quench it.

  • Incubation and Sampling:

    • Maintain the reaction mixture at a constant temperature (e.g., 25 °C).

    • Withdraw aliquots at predetermined time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

    • Quench each aliquot by adding a neutralizing agent (e.g., a dilute solution of HCl) to stop the degradation.

  • HPLC Analysis:

    • Analyze the quenched aliquots by HPLC. It is crucial to use a method that can resolve the parent boronic ester from its potential degradation products (the corresponding boronic acid and the protodeboronation product).[14][16][17]

    • The choice of mobile phase and column is critical to prevent on-column hydrolysis.[16][17][18] Using a mobile phase without a pH modifier can sometimes minimize this issue.[16]

    • Monitor the peak area of the 2-Carboxy-3-chlorophenylboronic acid pinacol ester and any new peaks that appear over time.

  • Data Analysis:

    • Calculate the percentage of the remaining boronic ester at each time point relative to the t=0 sample.

    • Plot the percentage of the remaining ester versus time to determine the degradation kinetics.

Mechanistic Considerations and Degradation Pathways

The degradation of 2-Carboxy-3-chlorophenylboronic acid pinacol ester under basic conditions likely proceeds through the formation of a boronate anion, which is more susceptible to both hydrolysis and protodeboronation.

Degradation_Pathway Ester 2-Carboxy-3-chlorophenylboronic acid pinacol ester Anion Boronate Anion Intermediate Ester->Anion + OH⁻ Acid 2-Carboxy-3-chlorophenylboronic acid (Hydrolysis Product) Anion->Acid + H₂O Proto 2-Chlorobenzoic acid (Protodeboronation Product) Anion->Proto + H₂O

Caption: Plausible degradation pathways for 2-Carboxy-3-chlorophenylboronic acid pinacol ester under basic conditions.

Conclusion and Recommendations

The chemical stability of 2-Carboxy-3-chlorophenylboronic acid pinacol ester under basic conditions is a critical parameter that researchers must consider to ensure the success and reproducibility of their synthetic endeavors. The presence of electron-withdrawing groups on the aromatic ring can influence its susceptibility to hydrolysis and protodeboronation.

For applications requiring robust stability under basic conditions, researchers should consider more stable alternatives such as MIDA boronates or potassium aryltrifluoroborates. When using 2-Carboxy-3-chlorophenylboronic acid pinacol ester, it is advisable to:

  • Use freshly prepared or properly stored material.

  • Minimize reaction times and temperatures when possible.

  • Carefully select the base and solvent system.

  • Consider performing a small-scale stability study under the planned reaction conditions to anticipate potential degradation.

By understanding the factors that govern the stability of boronic esters and employing appropriate experimental design and analytical techniques, researchers can optimize their synthetic protocols and achieve more reliable and efficient outcomes.

References

  • Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Achilli, C., et al. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry.
  • Cova, T. F. G. G., et al. (2013). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Central European Journal of Chemistry.
  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. [Link]

  • Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)
  • BenchChem. (n.d.). A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions. BenchChem.
  • BenchChem. (n.d.). Methyl Boronic Acid: A Technical Guide to Stability and Handling. BenchChem.
  • Légaré, M.-A., et al. (2018). Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry.
  • Olsen, B. A., et al. (2018). Internal and external catalysis in boronic ester networks.
  • Chou, C.-T., et al. (2020).
  • Kida, T., et al. (2014).
  • ResearchGate. (n.d.). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods.
  • Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis Online. [Link]

  • Glorius, F., et al. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine-Based Ruthenium(II) Dyads and Triads. Inorganic Chemistry.
  • Reddit. (2020). Boronic acid pinacol ester deprotection. r/chemistry.
  • BenchChem. (n.d.). A Comparative Guide to Alternatives for 3-Chlorophenylboronic Acid in Organic Synthesis. BenchChem.
  • BenchChem. (n.d.). Technical Support Center: 3-Chlorophenylboronic Acid in Cross-Coupling Reactions. BenchChem.
  • Murphy, C. L. W. (2008). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California.
  • Hartwig, J. F., et al. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Organic Syntheses. (n.d.). boronic esters. Organic Syntheses.
  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
  • Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Wang, G.-W., et al. (2010). Direct Conversion of Arylamines to Pinacol Boronates: A Metal-Free Borylation Process.
  • LookChem. (n.d.). Cas 635305-47-4,3-CHLOROPHENYLBORONIC ACID, PINACOL ESTER. LookChem.
  • BenchChem. (n.d.). Stability and Storage of 3-Chlorophenylboronic Acid: A Technical Guide. BenchChem.
  • American Chemical Society. (2025). Assessing the stability and reactivity of a new generation of boronic esters. American Chemical Society.
  • ResearchGate. (2013). Is aryl boronic pinacol ester stable to basic conditions?
  • ThermoFisher. (n.d.). 2-(3-Chlorophenyl)ethylboronic acid pinacol ester, 97% 1 g. ThermoFisher.

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Safety & Regulatory Compliance

Safety

2-Carboxy-3-chlorophenylboronic acid pinacol ester proper disposal procedures

Professional Laboratory Guide: Disposal and Waste Management of 2-Carboxy-3-chlorophenylboronic acid pinacol ester As a critical building block in Suzuki-Miyaura cross-coupling reactions, 2-Carboxy-3-chlorophenylboronic...

Author: BenchChem Technical Support Team. Date: March 2026

Professional Laboratory Guide: Disposal and Waste Management of 2-Carboxy-3-chlorophenylboronic acid pinacol ester

As a critical building block in Suzuki-Miyaura cross-coupling reactions, 2-Carboxy-3-chlorophenylboronic acid pinacol ester is ubiquitous in pharmaceutical and materials science laboratories. However, its structural components—specifically the boronic acid pinacol ester moiety and the chlorinated phenyl ring—dictate strict logistical and safety protocols during disposal.

This guide provides drug development professionals and researchers with a comprehensive, self-validating operational plan for the safe handling and disposal of this compound, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) frameworks.

Hazard Profile and Causality in Disposal

To establish a compliant disposal protocol, one must first understand the chemical causality behind the regulations. Chemical waste generators are legally required to determine whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national regulations[1].

  • Halogenated Organic Classification: The presence of the chlorine atom at the 3-position of the phenyl ring is the most critical factor in its liquid waste routing. When mixed with standard organic solvents (e.g., ethyl acetate, hexane), the resulting mixture must be classified as Halogenated Organic Waste . Incinerating halogenated waste requires specialized high-temperature commercial facilities equipped with scrubbers to prevent the environmental release of dioxins and hydrochloric acid gas.

  • Ecotoxicity and Persistence: Boronic acid esters can exhibit mobility in the environment and may cause long-term adverse effects if introduced into aquatic ecosystems[1]. Therefore, under no circumstances should this compound or its solutions be disposed of via the sanitary sewer system[2].

  • Irritation Hazards: As with many boronic acid derivatives, this compound can cause skin and serious eye irritation, necessitating the use of proper Personal Protective Equipment (PPE) during all waste consolidation activities[1].

Waste Segregation Workflow

Proper segregation prevents dangerous cross-reactions and drastically reduces institutional disposal costs. The following diagram illustrates the logical decision tree for routing waste containing 2-Carboxy-3-chlorophenylboronic acid pinacol ester.

G Start Waste Generation: 2-Carboxy-3-chloro... pinacol ester Solid Solid Waste (Powders, Consumables) Start->Solid Liquid Liquid Waste (Reaction Mixtures) Start->Liquid SolidBin Solid Hazardous Waste Container Solid->SolidBin Halogenated Halogenated Organic Waste Stream Liquid->Halogenated Contains Cl atom EHS EH&S Collection & Commercial Incineration Halogenated->EHS SolidBin->EHS

Decision matrix for 2-Carboxy-3-chlorophenylboronic acid pinacol ester waste segregation.

Step-by-Step Disposal Methodology

The following protocols must be executed within a certified chemical fume hood, utilizing standard laboratory PPE (nitrile gloves, safety goggles, and a flame-resistant lab coat).

Protocol A: Liquid Waste Consolidation
  • Identify the Stream: Verify that the receiving waste carboy is explicitly designated for Halogenated Organic Solvents . Do not mix with non-halogenated streams or aqueous acidic/basic streams.

  • Transfer: Using a compatible funnel (e.g., HDPE or glass), slowly pour the reaction mixture or extraction solvent containing the boronic acid ester into the carboy.

  • Secondary Containment: Ensure the waste carboy is stored in secondary containment to capture any potential spills or leaks.

  • Labeling: The generator of the waste must immediately mark the container with the words "HAZARDOUS WASTE"[2]. The label must explicitly list all constituents, including the full name of the boronic acid ester and the primary solvents (e.g., Dichloromethane, 2-Carboxy-3-chlorophenylboronic acid pinacol ester).

Protocol B: Solid Waste and Consumables
  • Collect Powders: Sweep up or shovel any spilled solid product into a compatible, sealable container (e.g., a wide-mouth HDPE jar)[3]. Avoid dust formation during this process[1].

  • Consumable Segregation: Place contaminated weighing paper, spatulas, Kimwipes, and filter paper into a designated solid hazardous waste bin.

  • Sealing: Keep containers tightly closed in a dry, well-ventilated place when not actively adding waste[1].

Protocol C: Empty Container Management

Regulatory frameworks dictate specific handling for containers that previously held hazardous chemicals.

  • Assessment: While this specific boronic acid ester is not typically classified as an acute "P-listed" waste (which strictly requires triple-rinsing)[2], best pharmaceutical laboratory practices dictate treating the unrinsed container as hazardous.

  • Rinsing (Optional but Recommended): If the container must be cleaned for disposal, triple-rinse the inner lining using a compatible solvent (e.g., acetone or methanol) capable of removing the residual product[2].

  • Rinsate Disposal: All rinse solvent must be captured and treated as halogenated liquid waste[2]. The fully cleaned glass or plastic container can then be defaced of its original label and disposed of according to institutional policy.

Waste Stream Classification Summary

To ensure rapid decision-making at the bench, refer to the following quantitative and categorical summary of waste streams associated with this compound.

Waste TypeStatePrimary Hazard / CharacteristicRequired Disposal RoutingLabeling Requirements
Pure Compound (Expired/Unused) SolidIrritant, EcotoxicSolid Hazardous Waste"Hazardous Waste", Chemical Name
Reaction/Extraction Solvents LiquidHalogenated (due to Cl atom)Halogenated Organic Waste"Hazardous Waste", List all solvents + solute
Contaminated Consumables SolidTrace IrritantSolid Hazardous Waste"Hazardous Waste - Contaminated Debris"
Empty Reagent Bottles SolidTrace ResidueTriple-rinse OR Solid WasteDeface original label if triple-rinsed

By adhering to these structured protocols, laboratories can ensure the safe, compliant, and environmentally responsible management of 2-Carboxy-3-chlorophenylboronic acid pinacol ester, mitigating both regulatory risk and exposure hazards.

References

  • Fisher Scientific. "SAFETY DATA SHEET - 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester". Fisher Scientific.
  • Fisher Scientific. "SAFETY DATA SHEET - Ethylboronic acid pinacol ester". Fisher Scientific.
  • University of Cincinnati Environmental Health & Safety. "Advisory 7.3 - Identification of Hazardous Chemical Waste".

Sources

Handling

Technical Guide: Operational Safety &amp; Logistics for 2-Carboxy-3-chlorophenylboronic Acid Pinacol Ester

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] Compound Identity: 2-Carboxy-3-chlorophenylboronic acid pinacol ester Class: Functionalized Aryl Boronate / Halogenated Benzoic Acid Derivative Physical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Compound Identity: 2-Carboxy-3-chlorophenylboronic acid pinacol ester Class: Functionalized Aryl Boronate / Halogenated Benzoic Acid Derivative Physical State: White to off-white solid (Powder)

In drug discovery, this reagent acts as a critical Suzuki-Miyaura coupling partner. However, its dual nature—containing both a hydrolytically unstable boronate ester and an acidic carboxyl group—presents specific handling challenges. This guide moves beyond the standard SDS to address the operational reality of handling this compound: managing static-charged dust, preventing moisture-induced degradation, and mitigating mucosal irritation risks.

The Core Philosophy: Treat this compound with the Precautionary Principle . As an R&D intermediate, full toxicological data (LD50, long-term mutagenicity) is often incomplete. We substitute assumption with containment.

Hazard Profile & Risk Assessment

Before selecting PPE, we must understand the "Why" behind the hazard.

Hazard CategoryClassification (GHS)Mechanistic Insight
Dermal Skin Irrit. 2 (H315) The pinacol ester moiety is lipophilic, facilitating skin permeation.[1] Once absorbed, hydrolysis releases the free boronic acid and pinacol, potentially causing dermatitis.
Ocular Eye Irrit.[1][2][3] 2A (H319) As a benzoic acid derivative, the dust is acidic. Contact with the moist surface of the cornea creates an immediate localized pH drop, leading to severe irritation.
Inhalation STOT SE 3 (H335) Fine particulates (dust) are easily inhaled. The compound irritates the upper respiratory tract mucous membranes.
Reactivity Moisture Sensitive Boronic esters hydrolyze in humid air. This does not cause an explosion but degrades the reagent, compromising stoichiometry and potentially releasing pinacol (flammable solid).

The PPE Shield: Barrier Selection Matrix

Standard "lab coat and glasses" are insufficient for solid-phase acid derivatives. Use this matrix to select the correct barrier based on the operation.

Hand Protection: The "Nitrile Rule"

Do not use Latex. Latex offers poor resistance to organic esters.

  • Standard Handling: Nitrile (0.11 mm / 4 mil minimum).

  • Extended Contact/Scale-up (>10g): Double-gloving recommended. Inner layer: Nitrile; Outer layer: Nitrile or Neoprene.

  • Why? Pinacol esters can solvate through thin latex. Nitrile provides superior chemical resistance and immediate visual evidence (puckering) if compromised.

Respiratory & Eye Protection[2][3][7][9]
  • Weighing/Transfer: N95 (minimum) or P100 respirator if working outside a fume hood (not recommended).

  • Eye Protection: Chemical Splash Goggles (Indirect Vent).

    • Critical Distinction: Safety glasses allow dust to bypass the lens via the sides. Goggles seal the orbital area, preventing acidic dust from contacting the eye moisture.

PPE Decision Workflow (Visualization)

PPE_Decision_Tree Start Start: Task Definition IsDust Is Dust Generation Likely? (Weighing/Transfer) Start->IsDust Hood Is Fume Hood Available? IsDust->Hood Yes Solvent Is it in Solution? IsDust->Solvent No Resp ADD: N95/P100 Respirator Hood->Resp No (Avoid!) Sash Use Hood Sash as Shield Hood->Sash Yes Goggles REQUIRED: Indirect Vent Goggles + Nitrile Gloves (4 mil) Resp->Goggles Sash->Goggles Splash REQUIRED: Safety Glasses + Nitrile Gloves Solvent->Splash Yes

Figure 1: PPE Selection Logic based on physical state and engineering controls.

Operational Protocols: Step-by-Step

Weighing & Transfer (The Critical Step)

Static electricity is the enemy of boronic esters. They are often fluffy solids that "jump" away from spatulas.

  • Engineering Control: Utilize a Static Eliminator (Ionizer) bar inside the balance enclosure if available.

  • The "Antistatic Gun" Technique: If an ionizer is unavailable, use an antistatic gun on the weighing boat before taring.

  • Transfer: Do not pour from the bottle. Use a clean, dry stainless steel spatula.

    • Why? Pouring generates friction (static) and disperses dust.

  • Atmosphere: Minimize exposure time. The pinacol ester hydrolyzes to the boronic acid (2-Carboxy-3-chlorophenylboronic acid) upon prolonged exposure to humid air, which will ruin your stoichiometry in Suzuki couplings.

Reaction Setup
  • Solvent Choice: Dissolve the solid in degassed solvent (Dioxane, DMF, or Toluene) before adding base.

  • Inerting: Purge the reaction vessel with Nitrogen or Argon.

    • Why? While the ester is relatively stable, the active catalytic cycle (Pd(0)) required for its use is oxygen-sensitive.

Spill Cleanup[7]
  • Dry Spill: DO NOT sweep vigorously. This creates an airborne dust cloud.

    • Protocol: Cover with a paper towel dampened with inert solvent (e.g., heptane or water if immediate disposal follows) to suppress dust. Scoop into a waste container.

  • Wet Spill: Absorb with vermiculite or sand.

  • Decontamination: Wipe surface with 10% Sodium Carbonate solution, followed by water.

    • Why? The base neutralizes the carboxylic acid moiety, making it water-soluble for easier cleaning.

Disposal & Waste Management

This compound contains a halogen (Chlorine) and Boron. It cannot go into general organic waste in many jurisdictions due to the halogen content.

Waste Stream Classification[11]
  • Primary Stream: Halogenated Organic Waste .

  • Reasoning: The presence of the Chlorine atom on the phenyl ring dictates this classification. Incineration of halogenated waste requires specific scrubbers to prevent dioxin/acid gas formation.

  • Container Labeling: Must explicitly list "Boron Compounds" and "Halogenated Organics."

Disposal Workflow (Visualization)

Disposal_Flow Waste Waste Generation State Physical State? Waste->State Solid Solid (Powder/Wipes) State->Solid Liquid Liquid (Reaction Mix) State->Liquid Stream1 Solid Hazardous Waste (Tag: Halogenated Organic) Solid->Stream1 Gloves/Paper/Reagent HaloCheck Contains Halogenated Solvents (DCM/Chloroform)? Liquid->HaloCheck Stream2 Liquid Halogenated Waste HaloCheck->Stream2 Yes HaloCheck->Stream2 No (Compound itself is Halogenated) Stream3 Liquid Non-Halogenated Waste (Only if solvent is non-halo)

Figure 2: Waste stream segregation logic ensuring environmental compliance.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16218659 (Related Structure: 3-Chlorophenylboronic acid pinacol ester). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard text for Boronic Acid stability/handling).

Sources

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